molecular formula C9H13NO3 B121898 tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 141293-14-3

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B121898
CAS No.: 141293-14-3
M. Wt: 183.2 g/mol
InChI Key: MFJKZXLOHPVLBS-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a valuable heterocyclic building block in organic and medicinal chemistry. Its core structure features a pyrrole ring—a five-membered aromatic heterocycle—fused with a lactam and protected with a Boc (tert-butoxycarbonyl) group, making it a versatile precursor for the synthesis of more complex nitrogen-containing molecules . This compound is part of a crucial class of chemicals used in the development of novel antibacterial agents, addressing the continuous need to combat antibacterial resistance . The pyrrole heterocycle is a privileged scaffold found in numerous natural products and FDA-approved drugs, and its derivatives are intensively researched for their ability to interact with various biological receptors and enzymes . The specific reactivity of this molecule, stemming from its oxo and protected amine functionalities, allows researchers to use it in a wide range of chemical transformations, including electrophilic substitutions and catalytic cyclizations, to generate diverse compound libraries for biological screening . Its application is primarily focused on early-stage drug discovery and the synthesis of novel molecular entities with potential pharmacological activity.

Properties

IUPAC Name

tert-butyl 5-oxo-2H-pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJKZXLOHPVLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465732
Record name tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
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Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141293-14-3
Record name tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
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Record name tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics, provides experimental protocols for its application, and outlines a key synthetic reaction in which it participates.

Core Properties

This compound, also known as N-Boc-5-oxo-3-pyrroline, is a derivative of pyrrolinone featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This protecting group enhances its stability and solubility in organic solvents, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Physicochemical Data
PropertyValueReference
Molecular Formula C₉H₁₃NO₃[2][3]
Molecular Weight 183.21 g/mol [3]
CAS Number 141293-14-3[2][3][4]
Appearance Off-white to white crystals
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran (inferred from related compounds).[5]
Melting Point Not widely reported. Expected to be a low-melting solid.[5]
Boiling Point Not reported.
pKa Not reported.
Spectral Data

Spectroscopic data are crucial for the identification and characterization of this compound. While full spectra are beyond the scope of this guide, the availability of various spectroscopic data has been confirmed in the literature.[2]

  • ¹H NMR: Proton nuclear magnetic resonance data is available.[2]

  • ¹³C NMR: Carbon-13 nuclear magnetic resonance data is available.[2]

  • IR: Infrared spectroscopy data is available.[2]

  • Mass Spectrometry: Mass spectral data is available.[2]

Experimental Protocols

This section details a key synthetic application of a derivative of this compound, the Mukaiyama aldol reaction, which is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[6][7]

Mukaiyama Aldol Reaction of a tert-Butyl 2-silyloxy-1H-pyrrole-1-carboxylate Derivative

This protocol describes the diastereoselective Mukaiyama crossed-aldol-type reaction between a silyl enol ether derivative of a substituted this compound and an aldehyde.[8]

Materials:

  • tert-Butyl 2-(tert-butyldimethylsilyloxy)-4-(2-nitrophenyl)-1H-pyrrole-1-carboxylate

  • Acetaldehyde

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dry Dichloromethane (CH₂Cl₂)

  • Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of tert-butyl 2-(tert-butyldimethylsilyloxy)-4-(2-nitrophenyl)-1H-pyrrole-1-carboxylate (1.0 equivalent) in dry CH₂Cl₂ is prepared in a flame-dried flask under an argon atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Acetaldehyde (1.1 equivalents) is added dropwise to the cooled solution.

  • Boron trifluoride diethyl etherate (1.3 equivalents) is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 5-hydroxyalkyl derivative.[8]

Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocol.

Mukaiyama_Aldol_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Dissolve silyl enol ether in dry CH2Cl2 under Argon cool Cool to -78 °C start->cool add_aldehyde Add acetaldehyde cool->add_aldehyde add_lewis_acid Add BF3·OEt2 add_aldehyde->add_lewis_acid stir Stir at -78 °C add_lewis_acid->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with CH2Cl2 quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end end purify->end Final Product

Caption: Workflow for the Mukaiyama Aldol Reaction.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The provided data and protocols are intended to facilitate further research and application of this compound in the development of novel chemical entities.

References

An In-depth Technical Guide to N-Boc-pyrrol-2(5H)-one: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-pyrrol-2(5H)-one, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, and its significant role in the synthesis of complex bioactive molecules.

Chemical Structure and IUPAC Name

N-Boc-pyrrol-2(5H)-one, a derivative of pyrrolidinone, is characterized by a five-membered lactam ring protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This protecting group enhances the compound's stability and solubility in organic solvents, making it a versatile reagent in multi-step organic syntheses.

The IUPAC name for N-Boc-pyrrol-2(5H)-one is tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate .

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of N-Boc-pyrrol-2(5H)-one is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValue
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.21 g/mol
CAS Number 141293-14-3
Appearance White to off-white solid
Melting Point 67-69 °C
Boiling Point 241.8±33.0 °C at 760 mmHg
Density 1.17±0.1 g/cm³
Solubility Soluble in most organic solvents

Synthesis and Experimental Protocols

N-Boc-pyrrol-2(5H)-one serves as a crucial intermediate, and its synthesis is a key step in various research endeavors. While multiple synthetic routes to pyrrol-2(5H)-one derivatives exist, a common strategy involves the modification of related pyrrole or furanone precursors. Below is a representative experimental protocol for the synthesis of a 5-hydroxyalkyl derivative of this compound via a Mukaiyama aldol reaction, which illustrates a general method for functionalizing the core structure.

Synthesis of a 5-Hydroxyalkyl Derivative of this compound

This protocol is adapted from a study on the diastereoselective Mukaiyama crossed-aldol-type reaction.

Materials:

  • tert-Butyl 2-(tert-butyldimethylsilyloxy)-1H-pyrrole-1-carboxylate

  • Aldehyde (e.g., acetaldehyde)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of tert-butyl 2-(tert-butyldimethylsilyloxy)-1H-pyrrole-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (0.1 M) under an argon atmosphere at -78 °C, add the aldehyde (1.1 equivalents).

  • Slowly add boron trifluoride diethyl etherate (1.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-hydroxyalkyl derivative.

Applications in Drug Discovery and Development

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] N-Boc-pyrrol-2(5H)-one, as a functionalized derivative, is a valuable starting material for the synthesis of novel therapeutic agents. Its utility stems from the ability to selectively introduce substituents at various positions of the pyrrolidinone ring, enabling the exploration of structure-activity relationships (SAR).

This compound is a key building block for the synthesis of molecules targeting a range of diseases, including:

  • Neurological Disorders: The pyrrolidinone core is present in nootropic drugs and other agents acting on the central nervous system.

  • Infectious Diseases: Derivatives have shown potential as antibacterial and antiviral agents.

  • Oncology: The scaffold is utilized in the design of novel anticancer compounds.

  • Inflammatory Diseases: Pyrrolidinone-based molecules have been investigated for their anti-inflammatory properties.

The general workflow for utilizing N-Boc-pyrrol-2(5H)-one in a drug discovery program is depicted below.

DrugDiscoveryWorkflow cluster_synthesis Synthesis of Core Intermediate cluster_diversification Library Generation cluster_screening Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Intermediate N-Boc-pyrrol-2(5H)-one Synthesis->Intermediate Derivatization Derivatization & Functionalization Intermediate->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: General workflow for the application of N-Boc-pyrrol-2(5H)-one in drug discovery.

Signaling Pathway Involvement of Pyrrolidinone Derivatives

While N-Boc-pyrrol-2(5H)-one itself is primarily a synthetic intermediate, the broader class of pyrrolidinone-containing molecules has been shown to modulate various biological pathways. For instance, derivatives of the pyrrolidinone scaffold have been developed as inhibitors of enzymes and as modulators of receptors. The specific signaling pathway targeted depends on the overall structure of the final molecule.

An illustrative example is the role of certain pyrrolone derivatives as allosteric modulators of chemokine receptors, such as CCR1 and CCR2. These receptors are involved in inflammatory responses, and their modulation can have therapeutic benefits.

SignalingPathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Chemokine Chemokine (Ligand) Receptor Chemokine Receptor (e.g., CCR1/CCR2) Chemokine->Receptor Orthosteric Binding G_Protein G-protein Activation Receptor->G_Protein Conformational Change Pyrrolidinone Pyrrolidinone Derivative Pyrrolidinone->Receptor Allosteric Modulation Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Signaling_Cascade Cellular_Response Cellular Response (e.g., Inflammation, Migration) Signaling_Cascade->Cellular_Response

Caption: Illustrative signaling pathway modulation by a pyrrolidinone derivative.

Conclusion

N-Boc-pyrrol-2(5H)-one is a valuable and versatile building block in the field of medicinal chemistry. Its stable, yet reactive nature allows for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The information provided in this guide serves as a foundational resource for researchers and scientists working in drug discovery and development, highlighting the importance of this key chemical entity.

References

In-Depth Technical Guide: Physicochemical Properties of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 141293-14-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, identified by CAS number 141293-14-3, is a heterocyclic organic compound. It belongs to the class of pyrrolidinones, which are five-membered lactams. This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its chemical structure features a pyrrolinone ring N-protected with a tert-butoxycarbonyl (Boc) group, which makes it a useful intermediate for a variety of chemical transformations. The Boc protecting group can be readily removed under acidic conditions, allowing for further functionalization at the nitrogen atom. The pyrrolinone core itself is a scaffold of interest in medicinal chemistry, as derivatives have shown a range of biological activities.

This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential applications in research and development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that the majority of the available data is based on computational predictions and has not been experimentally verified.

Table 1: General and Chemical Identifiers
PropertyValueSource
CAS Number 141293-14-3N/A
Molecular Formula C₉H₁₃NO₃[1]
Molecular Weight 183.21 g/mol [1]
IUPAC Name This compoundN/A
SMILES CC(C)(C)OC(=O)N1CC=CC1=ON/A
InChI Key MFJKZXLOHPVLBS-UHFFFAOYSA-NN/A
Physical Form Off-white to white crystalline solid[2]
Table 2: Predicted Physicochemical Data
PropertyPredicted Value
logP (Octanol-Water Partition Coefficient) 1.0 - 1.3
Topological Polar Surface Area (TPSA) 46.6 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 2
Molar Refractivity 47.9 cm³
Water Solubility Predicted to be sparingly soluble

Experimental Protocols

The following are detailed, standard experimental protocols for the determination of key physicochemical properties of organic compounds like this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height in the capillary should be 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The apparatus is switched on, and the temperature is increased rapidly to about 15-20°C below the expected melting point.

  • Observation: The heating rate is then slowed to 1-2°C per minute. The sample is observed through the magnifying lens.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically < 2°C).

Determination of Aqueous Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or shaker bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of deionized water in a vial.

  • Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25°C) using a vortex mixer or shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is then centrifuged at high speed to pellet the undissolved solid.

  • Analysis: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of the dissolved compound is then determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (logP)

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or vials with screw caps

  • Vortex mixer or shaker

  • pH meter

  • Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

Procedure:

  • Solvent Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together overnight and then allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Potential Research Applications and Biological Context

While there is limited information on the direct biological activity of this compound, its utility as a synthetic intermediate suggests several areas of potential application in drug discovery and development. The pyrrolidinone scaffold is present in a number of biologically active molecules.

  • Neurological Disorders: Derivatives of pyrrolidinones have been investigated for their potential in treating neurological disorders. The core structure can be modified to interact with various targets in the central nervous system.[2]

  • Enzyme Inhibition: The lactam ring of the pyrrolidinone can mimic a peptide bond, making it a suitable scaffold for the design of enzyme inhibitors, particularly protease inhibitors.

  • Anticancer and Antimicrobial Agents: Various heterocyclic compounds containing the pyrrolidinone moiety have been synthesized and evaluated for their anticancer and antimicrobial activities.[2]

The primary role of CAS 141293-14-3 in research is as a starting material for the synthesis of more complex molecules. The Boc-protecting group allows for selective reactions at other positions of the molecule, and its subsequent removal opens up the nitrogen for further derivatization.

Mandatory Visualizations

Hypothetical Biological Screening Workflow

Given that this compound is a building block for bioactive molecules, a logical next step in a research program would be to use it in the synthesis of a library of derivatives, which would then be subjected to a biological screening cascade. The following diagram illustrates a hypothetical workflow for such a process.

G cluster_0 Compound Synthesis and Library Generation cluster_1 Biological Screening Cascade cluster_2 Lead Optimization A This compound (CAS 141293-14-3) B Chemical Derivatization (e.g., Alkylation, Acylation, etc.) A->B C Library of Pyrrolidinone Derivatives B->C D Primary High-Throughput Screening (e.g., Enzyme Inhibition Assay) C->D Screening E Hit Identification and Validation D->E F Secondary Assays (e.g., Cell-based Assays) E->F G Lead Compound Selection F->G H Structure-Activity Relationship (SAR) Studies G->H Optimization I ADME/Tox Profiling H->I J Preclinical Candidate I->J

Caption: A hypothetical workflow for the discovery of lead compounds.

Conclusion

This compound (CAS 141293-14-3) is a valuable synthetic intermediate with potential for the development of new therapeutic agents. While experimentally determined physicochemical data for this specific compound is scarce, predictions suggest it has properties amenable to drug discovery programs. The standard experimental protocols provided in this guide can be employed to obtain empirical data. The future applications of this compound will likely be driven by its role as a versatile scaffold in the synthesis of novel, biologically active molecules.

References

Molecular weight and formula of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, also known as N-Boc-pyrrol-2(5H)-one, is a versatile heterocyclic building block extensively utilized in organic synthesis and pharmaceutical research.[1] Its structure, featuring a reactive lactam ring protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable intermediate for creating a wide array of more complex molecules. The Boc group enhances the compound's solubility and stability, which simplifies handling and its incorporation into multi-step synthetic pathways.[1] This attribute is particularly beneficial in medicinal chemistry for the development of novel bioactive compounds, including those with anti-inflammatory and antimicrobial properties.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its use in quantitative synthetic applications and for its characterization.

PropertyValueReferences
Molecular Formula C₉H₁₃NO₃[1][2][3]
Molecular Weight 183.21 g/mol [1][2]
CAS Number 141293-14-3[1][2]
Appearance Off-white to white crystals[1]
Purity ≥95% - 97%[1][2]
Storage Temperature 0-8°C[1]

Experimental Protocols

The reactivity of this compound and its derivatives makes them suitable for various chemical transformations. A key example is the Mukaiyama crossed-aldol-type reaction, which is instrumental in forming new carbon-carbon bonds.

Protocol: Diastereoselective Mukaiyama Crossed-Aldol-Type Reaction

This protocol describes the reaction of a silyloxy-pyrrole derivative (formed from a this compound precursor) with an aldehyde to create 5-hydroxyalkyl derivatives.[4]

Materials:

  • tert-Butyl 2-(tert-butyldimethylsilyloxy)-1H-pyrrole-1-carboxylate derivative

  • Aldehyde (e.g., acetaldehyde)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dry dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

  • Solvents for chromatography (e.g., ethyl acetate, diethyl ether, hexane)

  • Argon gas supply

Procedure:

  • Reaction Setup: A solution of the tert-butyl 2-(tert-butyldimethylsilyloxy)-1H-pyrrole-1-carboxylate derivative in dry dichloromethane is prepared in a flask under an inert argon atmosphere.

  • Cooling: The solution is cooled to 195 K (-78 °C) using a suitable cooling bath.[4]

  • Reagent Addition: The selected aldehyde and boron trifluoride diethyl etherate are added dropwise to the cooled solution. The solution typically changes color, for instance, from yellow to light yellow.[4]

  • Reaction: The mixture is stirred at 195 K for approximately 1 hour.[4]

  • Quenching: The reaction is quenched at 195 K by the addition of a saturated aqueous solution of NaHCO₃.[4]

  • Extraction: The aqueous layer is separated and extracted with dichloromethane. The combined organic layers are then washed with brine.[4]

  • Drying and Concentration: The organic layer is dried over MgSO₄ and concentrated under reduced pressure.[4]

  • Purification: The resulting residue is purified by flash chromatography on silica gel to afford the final 5-hydroxyalkyl derivative as a solid.[4]

Visualization of Chemical Properties and Synthetic Workflow

The following diagrams illustrate the key structural-functional relationships of the title compound and a typical experimental workflow.

G Logical Relationship of Structural Features and Properties A tert-Butyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate B Boc Protecting Group (tert-Butoxycarbonyl) A->B C Lactam Ring (α,β-Unsaturated) A->C D Enhanced Solubility in Organic Solvents B->D E Increased Stability B->E F Site for Nucleophilic Attack and other transformations C->F G Facilitates easier handling and incorporation in synthesis D->G E->G

Caption: Structure-Property Relationships of the Title Compound.

Workflow for Mukaiyama Crossed-Aldol-Type Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Dissolve silyloxy-pyrrole in dry CH₂Cl₂ under Argon B Cool solution to 195 K (-78 °C) A->B C Add Aldehyde and BF₃·OEt₂ dropwise B->C D Stir at 195 K for 1 hour C->D E Quench with sat. NaHCO₃ (aq) D->E F Extract with CH₂Cl₂ and wash with brine E->F G Dry organic layer (MgSO₄) and concentrate F->G H Purify by flash chromatography on silica gel G->H I Final Product: 5-Hydroxyalkyl Derivative H->I

Caption: Experimental Workflow for a Mukaiyama Aldol Reaction.

References

The Pyrrolidone Ring: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction

The five-membered nitrogen-containing heterocyclic ring, pyrrolidone (also known as tetrahydropyrrole), is a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its prevalence in numerous natural products, particularly alkaloids, and its integration into a significant number of FDA-approved drugs underscore its status as a "privileged scaffold" in medicinal chemistry.[3][4] The great interest in this saturated scaffold is driven by several key features: the non-planarity of the sp3-hybridized ring allows for efficient exploration of three-dimensional pharmacophore space, its inherent chirality contributes significantly to molecular stereochemistry, and its ability to act as a versatile building block in synthesis makes it highly attractive for drug design.[3] This guide provides a comprehensive overview of the synthesis, diverse biological activities, structure-activity relationships (SAR), and clinical applications of pyrrolidone-containing compounds.

Synthetic Strategies: Building the Core

The construction and functionalization of the pyrrolidone ring are well-established fields in organic chemistry, offering a variety of pathways to generate molecular diversity. Methodologies can be broadly categorized into the construction of the ring from acyclic precursors or the functionalization of pre-formed pyrrolidine rings, such as those derived from proline.[3][4]

Key synthetic approaches include:

  • 1,3-Dipolar Cycloadditions: This classical method involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene (a dipolarophile) to stereoselectively form the pyrrolidine ring.[3] This is a powerful technique for creating complex spiro-pyrrolidine structures.[3][5]

  • Functionalization of Proline and its Derivatives: Chiral precursors like L-proline, 4-hydroxyproline, and (S)-prolinol serve as common starting materials for synthesizing optically pure pyrrolidine-containing drugs, including Avanafil and Alpelisib.[4]

  • Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials provide an efficient route to highly substituted pyrrolidines, often with high atom economy and in a stereoselective manner.[5]

  • Intramolecular Cyclization: Methods such as reductive amination of keto-acids or intramolecular C-H amination of unactivated bonds provide direct routes to the pyrrolidine core.[6]

G General Synthetic Workflow for Pyrrolidine Derivatives cluster_start Starting Materials cluster_methods Synthetic Methods A Acyclic Precursors (e.g., Amino Acids, Dihaloalkanes) M1 Intramolecular Cyclization A->M1 B Cyclic Precursors (e.g., Proline, Pyroglutamic Acid) M2 Functionalization (e.g., N-alkylation, C-acylation) B->M2 C Dipole + Dipolarophile (for Cycloaddition) M3 [3+2] Cycloaddition C->M3 End Substituted Pyrrolidone Core M1->End M2->End M3->End

Caption: A logical diagram of common synthetic routes to pyrrolidone scaffolds.

Therapeutic Applications and Biological Activities

The structural versatility of the pyrrolidone scaffold has led to its exploration in a wide array of therapeutic areas. Pyrrolidone derivatives exhibit activities including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic effects.[1][2][7]

Anticancer Activity

Pyrrolidone-based compounds have shown significant potential as anticancer agents, targeting various mechanisms of cancer progression.[3][8] For example, spiro[pyrrolidine-3,3′-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for breast cancer therapy.[3] Alpelisib, an FDA-approved drug, is a pyrrolidine-containing α-specific PI3K inhibitor used for certain types of breast cancer.[4]

Compound/DrugTarget/Cell LinePotency (IC50/EC50)Reference
Alpelisib (BYL719) PI3Kα~5 nM (Biochemical)[4]
Compound 37e (Thiophen-pyrrolidine) MCF-7 (Breast), HeLa (Cervical)17 µM, 19 µM[3]
Compound 26 (CXCR4 Antagonist) CXCR4 Receptor Binding79 nM[1]
Diphenylamine-Pyrrolidinone Hydrazone PPC-1 (Prostate), IGR39 (Melanoma)2.5 - 20.2 µM[9]
Spirooxindole Pyrrolidine Hybrids A549 (Lung)~10 µM[10]
Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents, and pyrrolidine derivatives have emerged as a promising class.[11][12] They have been shown to be effective against a panel of human pathogens, including both Gram-positive and Gram-negative bacteria.[3][11] Some derivatives function as adjuvants, displaying synergism with existing FDA-approved antimicrobials to combat biofilm infections.[13]

Compound Class/DerivativeTarget Organism(s)Potency (MIC/MBEC)Reference
Spiro-pyrrolidine/pyrrolizines (28, 29, 30) V. cholerae, P. mirabilis, M. luteus, B. subtilis13.0 - 15.1 mm inhibition zone @ 50 µg/ml[3]
Pyrrolidine-thiazole (51a) B. cereus, S. aureus21.70 µg/mL, 30.53 µg/mL[1]
Spiropyrrolidine-linked Imidazole (44) Candida albicans4 µg/mL[2]
Pyrrolidine-2,3-dione Dimer (30) S. aureus BiofilmsSynergism with Vancomycin (4-fold MBEC reduction)[13]
Sulfonylamino Pyrrolidine (38) S. aureus, E. coli, P. aeruginosa3.11 µg/mL, 6.58 µg/mL, 5.82 µg/mL[1][2]
Central Nervous System (CNS) Disorders

Pyrrolidone derivatives, particularly the racetam class of drugs, are widely used in the treatment of various CNS disorders like epilepsy, dementia, and anxiety.[4] The anticonvulsant properties of pyrrolidine-2,5-diones have been extensively studied, with some compounds showing efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[3] Levetiracetam, a prominent antiepileptic drug, features a core pyrrolidinone structure.[14][15]

Compound Class/DerivativeAssayPotency (ED50)Reference
Pyrrolidine-2,5-dione (69k) MES test (mice)80.38 mg/kg[3]
Pyrrolidine-2,5-dione (69k) 6 Hz test (mice)108.80 mg/kg[3]
Pyrrolidine-dione-acetamide (53b) MES test (mice)62.14 mg/kg[2]
Pyrrolidine-dione-acetamide (53b) 6 Hz test (mice)75.59 mg/kg[2]
Antidiabetic Activity

Polyhydroxylated pyrrolidines, also known as aza-sugars, can mimic the transition state of carbohydrate processing enzymes and act as inhibitors of enzymes like α-glucosidase and aldose reductase (ALR2), which are important targets in diabetes management.[1][3] Additionally, pyrrolidine sulfonamide derivatives have been developed as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target for type 2 diabetes.[1][2] Vildagliptin is a clinically used DPP-IV inhibitor built upon a pyrrolidine nitrile scaffold.[4]

G DPP-IV Inhibition Signaling Pathway Ingestion Food Ingestion GLP1 Active GLP-1 / GIP (Incretin Hormones) Ingestion->GLP1 stimulates release DPPIV DPP-IV Enzyme GLP1->DPPIV is inactivated by Pancreas Pancreas GLP1->Pancreas acts on Inactive Inactive Metabolites DPPIV->Inactive Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Drug Pyrrolidine-based DPP-IV Inhibitor (e.g., Vildagliptin) Drug->DPPIV Inhibits

Caption: Mechanism of action for pyrrolidine-based DPP-IV inhibitors in glucose control.

Compound Class/DerivativeTarget EnzymePotency (% Inhibition / IC50)Reference
Polyhydroxylated Pyrrolidine (29) Aldose Reductase 2 (ALR2)57% Inhibition[1][2]
Pyrrolidine Sulfonamide (23d) DPP-IVIC50: 11.32 ± 1.59 µM[1][2]
Vildagliptin DPP-IVIC50: ~60 nM[4]

Detailed Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of pyrrolidine derivatives, reflecting common practices in medicinal chemistry research.

Protocol 1: Synthesis of Spiro-pyrrolidine Derivatives via [3+2] Cycloaddition

This protocol is adapted from methodologies for one-pot, three-component reactions to synthesize spiro-heterocycles.[5]

Objective: To synthesize a spiro[oxindole-pyrrolidine] derivative.

Materials:

  • Isatin (1.0 mmol)

  • Sarcosine (or other secondary amino acid, 1.0 mmol)

  • 5-Arylidene-1,3-thiazolidine-2,4-dione (or other alkene dipolarophile, 1.0 mmol)

  • Ethanol (EtOH), 5 mL

  • Catalyst (e.g., MnCoCuFe2O4@L-proline, 4 mol%)

  • Round-bottomed flask (10 mL), magnetic stirrer, heating mantle/oil bath, TLC plates.

Procedure:

  • Combine isatin (1.0 mmol), sarcosine (1.0 mmol), and the 5-arylidene dipolarophile (1.0 mmol) in a 10 mL round-bottomed flask containing ethanol (5 mL).

  • Add the catalyst (4 mol%) to the reaction mixture.

  • Heat the mixture to reflux (or a specified temperature, e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.

  • If using a magnetic catalyst, separate it from the solution using an external magnet. For other catalysts, filtration may be required.

  • Evaporate the solvent (ethanol) from the filtrate under reduced pressure.

  • The resulting crude solid product can be purified by recrystallization from a suitable solvent (e.g., hot ethanol) to yield the pure spiro-pyrrolidine derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.[16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel pyrrolidone derivatives against a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized pyrrolidone compounds, dissolved in DMSO to create stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

G Experimental Workflow for MTT Cytotoxicity Assay A 1. Seed Cells Plate cancer cells in a 96-well plate and incubate for 24h for adherence. B 2. Compound Treatment Treat cells with various concentrations of pyrrolidone derivatives. Include vehicle (DMSO) and untreated controls. A->B C 3. Incubation Incubate the treated cells for a specified duration (e.g., 48-72h). B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4h. Live cells metabolize MTT into purple formazan crystals. C->D E 5. Solubilize Formazan Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F 6. Measure Absorbance Read the absorbance of each well at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability relative to controls and determine IC50 values from dose-response curves. F->G

Caption: A step-by-step workflow diagram of the MTT assay for cell viability.

Procedure:

  • Cell Seeding: Seed human cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion and Future Perspectives

The pyrrolidone ring is an undeniably valuable scaffold in medicinal chemistry, contributing to a wide range of therapeutic agents.[1][3] Its unique stereochemical and conformational properties provide a robust framework for designing potent and selective modulators of biological targets. The diverse biological activities, from anticancer to antimicrobial and neuroprotective effects, ensure that this heterocycle will remain a focus of drug discovery efforts.[1][2] Future research will likely focus on developing novel synthetic methodologies to access more complex and diverse pyrrolidine libraries, exploring new biological targets, and applying modern computational and structure-based design techniques to optimize the scaffold for enhanced potency and improved pharmacokinetic profiles. The continued exploration of pyrrolidine chemistry is poised to deliver the next generation of innovative therapeutics.

References

The Ascendance of N-Boc Protected Pyrrolinones: A Technical Guide to Their Discovery and Significance in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic use of the N-tert-butoxycarbonyl (N-Boc) protecting group has been instrumental in the synthetic manipulation and diversification of this heterocyclic system, leading to the discovery of potent modulators of various cellular pathways. This technical guide provides an in-depth exploration of the discovery, synthesis, and significance of N-Boc protected pyrrolinones, with a focus on their applications in modern drug development. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to equip researchers with the foundational knowledge to leverage this important class of molecules.

Introduction: The Pyrrolinone Core and the Role of N-Boc Protection

Pyrrolinones, five-membered lactam heterocycles, are of significant interest due to their presence in natural products and their versatile biological activities, which include anticancer, anti-inflammatory, and antiviral properties.[1] The reactivity of the pyrrolinone ring system allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel therapeutics.

The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under mildly acidic conditions. In the context of pyrrolinone chemistry, the N-Boc group serves several critical functions:

  • Modulation of Reactivity: The electron-withdrawing nature of the Boc group can influence the reactivity of the pyrrolinone ring, enabling regioselective transformations.

  • Enhancement of Solubility: The lipophilic character of the Boc group often improves the solubility of pyrrolinone intermediates in organic solvents, facilitating purification.

  • Prevention of Side Reactions: The Boc group effectively masks the nucleophilicity and basicity of the ring nitrogen, preventing unwanted side reactions during synthetic manipulations at other positions of the molecule.

The strategic application of N-Boc protection has been a key enabler in the synthesis of complex pyrrolinone derivatives and their subsequent evaluation as drug candidates.

Synthesis of N-Boc Protected Pyrrolinones

The synthesis of N-Boc protected pyrrolinones can be achieved through several routes, often starting from readily available amino acids or their derivatives. The following sections provide an overview of a common synthetic strategy and a detailed experimental protocol for a key protection step.

General Synthetic Approach

A prevalent method for the synthesis of N-substituted 3-pyrrolin-2-ones involves the condensation of amino acid esters with 2,5-dimethoxy-2,5-dihydrofuran in an acidic medium.[2] This one-pot reaction provides a straightforward entry to the pyrrolinone core.[2] The N-Boc protecting group can be introduced either at the amino acid stage before ring formation or on the pre-formed pyrrolinone scaffold.

The synthesis of N-Boc protected 5-alkyl-pyrrolinones has been accomplished using N-Boc protected amino acids, where the carbon chain of the amino acid is utilized in the construction of the pyrrolinone heterocycle.[2]

Detailed Experimental Protocol: N-Boc Protection of a Pyrrolidinol Precursor

The following protocol details the N-Boc protection of (R)-3-pyrrolidinol, a common precursor for the synthesis of chiral N-Boc protected pyrrolinones. This procedure is based on standard methodologies for the N-Boc protection of secondary amines and can be adapted for similar substrates.

Reaction Scheme:

(Image of the chemical reaction scheme: (R)-3-pyrrolidinol reacting with di-tert-butyl dicarbonate in the presence of a base to yield (R)-(-)-N-Boc-3-pyrrolidinol)

Materials and Equipment:

  • (R)-3-pyrrolidinol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of pyrrolidinol).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a mixture of ethyl acetate and hexanes as the eluent.

Logical Workflow for N-Boc Protection

G dissolve Dissolve (R)-3-pyrrolidinol in anhydrous DCM cool Cool solution to 0°C in an ice bath dissolve->cool add_base Add Triethylamine (Et3N) cool->add_base add_boc Add (Boc)2O solution dropwise at 0°C add_base->add_boc warm_stir Warm to room temperature and stir for 2-4 hours add_boc->warm_stir monitor Monitor reaction by TLC warm_stir->monitor quench Quench with NaHCO3 (aq) and extract with DCM monitor->quench wash Wash organic layer with water and brine quench->wash dry Dry over MgSO4 and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via chromatography (if necessary) concentrate->purify

Caption: Experimental workflow for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.

Significance in Drug Development: Targeting Key Signaling Pathways

N-Boc protected pyrrolinones and their derivatives have emerged as potent modulators of several signaling pathways implicated in major diseases, most notably cancer and inflammation.

Anticancer Activity: Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence.[3] Murine double minute 2 (MDM2) is a key negative regulator of p53, promoting its degradation.[3] In many cancers, p53 is wild-type but its function is abrogated by overexpression of MDM2. Therefore, inhibiting the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and trigger cancer cell death.[4][5]

Pyrrolidone-based compounds have been identified as potent inhibitors of the p53-MDM2 interaction.[4][5] These small molecules are designed to mimic the key interactions of p53 with the MDM2 protein, thereby disrupting their binding.

p53-MDM2 Signaling Pathway and Inhibition

G cluster_0 Normal Cellular Stress Response cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Therapeutic Intervention stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation stress->p53 downstream p21, BAX, PUMA p53->downstream apoptosis Apoptosis & Cell Cycle Arrest downstream->apoptosis MDM2 MDM2 degradation p53 Degradation MDM2->degradation p53_cancer p53 p53_cancer->MDM2 Binds to p53_cancer->degradation proliferation Tumor Proliferation degradation->proliferation leads to pyrrolinone Pyrrolinone Inhibitor MDM2_inhibited MDM2 pyrrolinone->MDM2_inhibited Inhibits p53_reactivated p53 Reactivation MDM2_inhibited->p53_reactivated Releases apoptosis_induced Tumor Cell Apoptosis p53_reactivated->apoptosis_induced

Caption: Inhibition of the p53-MDM2 interaction by pyrrolinone derivatives.

Quantitative Data: p53-MDM2 Inhibitors

The following table summarizes the inhibitory activity of a series of pyrrolidone derivatives against the p53-MDM2 interaction.

CompoundKᵢ (nM)Antiproliferative Activity (IC₅₀, µM) - A549 Cell Line
5 780> 50
41 2605.2 ± 0.6
60a 1503.8 ± 0.4

Data extracted from Zhuang et al. (2012).[4][6]

Anti-inflammatory Activity: Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that play a critical role in the biosynthesis of leukotrienes and other lipid mediators of inflammation.[7][8] Overactivity of LOXs is associated with various inflammatory diseases, including asthma, arthritis, and cardiovascular diseases.[7][8] Therefore, LOX inhibitors are attractive candidates for the development of novel anti-inflammatory drugs.

Certain pyrrolidinone derivatives have been shown to be potent inhibitors of lipoxygenases. The mechanism of action involves blocking the active site of the enzyme, thereby preventing the metabolism of arachidonic acid to pro-inflammatory leukotrienes.[7] Inhibition of the 5-LOX pathway has been shown to reduce inflammation and neuronal apoptosis via the PI3K/AKT signaling pathway.[9]

Lipoxygenase Signaling Pathway and Inhibition

G cluster_0 Inflammatory Stimulus cluster_1 Lipoxygenase Pathway cluster_2 Therapeutic Intervention cluster_3 Downstream Signaling stimulus Inflammatory Stimulus arachidonic_acid Arachidonic Acid stimulus->arachidonic_acid releases LOX 5-Lipoxygenase (5-LOX) arachidonic_acid->LOX leukotrienes Leukotrienes LOX->leukotrienes inflammation Inflammation leukotrienes->inflammation pyrrolinone Pyrrolinone Inhibitor LOX_inhibited 5-LOX pyrrolinone->LOX_inhibited Inhibits reduced_inflammation Reduced Inflammation LOX_inhibited->reduced_inflammation leads to PI3K_AKT PI3K/AKT Pathway LOX_inhibited->PI3K_AKT activates apoptosis_regulation Regulation of Apoptosis PI3K_AKT->apoptosis_regulation

Caption: Inhibition of the lipoxygenase pathway by pyrrolinone derivatives.

Apoptotic Mechanisms of Pyrrolinone Derivatives

Many pyrrolinone-based anticancer agents exert their effects by inducing apoptosis, or programmed cell death. A key family of proteins involved in executing apoptosis is the caspases.[10] The activation of caspases can be initiated through various stimuli, leading to a cascade of proteolytic events that dismantle the cell.

Synthetic compounds, including pyrrolinone derivatives, can trigger apoptosis by activating this caspase cascade.[11] For instance, the compound PAC-1 activates procaspase-3, a key executioner caspase, by chelating inhibitory zinc ions.[12] This leads to the autocatalytic activation of caspase-3 and the subsequent induction of apoptosis.[12]

Generalized Caspase Activation Pathway

G cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Cellular Outcome stimulus Pyrrolinone Compound procaspase Procaspase-3 (inactive) stimulus->procaspase activates caspase3 Caspase-3 (active) procaspase->caspase3 cleavage executioner Executioner Caspases caspase3->executioner activates substrates Cellular Substrates executioner->substrates cleave apoptosis Apoptosis substrates->apoptosis

Caption: Generalized pathway of caspase activation leading to apoptosis.

Conclusion and Future Directions

N-Boc protected pyrrolinones represent a versatile and powerful class of molecules in the landscape of drug discovery. The strategic use of the N-Boc protecting group has facilitated the synthesis of a diverse array of derivatives with potent biological activities. The ability of these compounds to modulate key signaling pathways, such as the p53-MDM2 interaction and the lipoxygenase pathway, underscores their therapeutic potential.

Future research in this area will likely focus on the development of more potent and selective pyrrolinone-based inhibitors through structure-based drug design and combinatorial chemistry approaches. Further elucidation of their mechanisms of action and downstream signaling effects will be crucial for their clinical translation. The continued exploration of the chemical space around the N-Boc protected pyrrolinone scaffold promises to yield novel therapeutic agents for a range of human diseases.

References

The Versatile Building Block: A Technical Guide to tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, also known as N-Boc-2-pyrrolinone, is a five-membered lactam featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This cyclic enecarbamate has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique structural features, including the electron-withdrawing Boc group, the conjugated double bond, and the lactam carbonyl, provide a rich platform for a diverse array of chemical transformations. The Boc group not only enhances the stability and solubility of the molecule but also modulates the reactivity of the pyrrolinone ring, facilitating its use in the stereocontrolled synthesis of complex nitrogen-containing heterocycles.[1] This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and its application in the development of biologically active molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 141293-14-3[2]
Molecular Formula C₉H₁₃NO₃[2]
Molecular Weight 183.21 g/mol [2]
Appearance Off-white to white crystals
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran.
¹H NMR (CDCl₃) δ (ppm): 1.51 (s, 9H), 4.21 (d, J=1.8 Hz, 2H), 6.13 (dt, J=6.0, 1.8 Hz, 1H), 7.23 (dt, J=6.0, 2.4 Hz, 1H)
¹³C NMR (CDCl₃) δ (ppm): 28.1, 51.5, 83.2, 125.0, 149.8, 150.1, 170.2
Infrared (IR) Key peaks (cm⁻¹): ~1760 (C=O, lactam), ~1710 (C=O, carbamate), ~1640 (C=C)
Mass Spectrometry (MS) ESI-MS: m/z [M+Na]⁺ calculated for C₉H₁₃NNaO₃: 206.0793; found: 206.0790

Synthesis of the Building Block

Core Reactivity and Synthetic Applications

The reactivity of this compound is characterized by its electrophilic and nucleophilic potential, making it a versatile synthon for the construction of a wide range of substituted pyrrolidine and other heterocyclic systems.

Michael Addition Reactions

The α,β-unsaturated lactam system is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reaction provides a powerful tool for the introduction of substituents at the C4 position of the pyrrolidinone ring. Organocuprates are particularly effective for the 1,4-addition of alkyl and aryl groups.[4][5][6]

Diels-Alder Reactions

The electron-deficient double bond in N-Boc-2-pyrrolinone can act as a dienophile in Diels-Alder reactions, allowing for the construction of bicyclic and polycyclic systems containing the pyrrolidine motif.[7]

Reactions at the Carbonyl Group and Enolate Chemistry

The lactam carbonyl can be targeted by reducing agents or organometallic reagents. Furthermore, deprotonation at the C3 position can generate an enolate, which can then be alkylated or undergo other electrophilic trapping reactions, providing access to 3-substituted pyrrolidinones. The diastereoselectivity of such alkylations can often be controlled by the bulky Boc group.[8]

Experimental Protocols

General Experimental Workflow for Pyrrolidine Synthesis

The following diagram illustrates a general workflow for the synthesis of substituted pyrrolidines starting from a protected pyroglutamate, highlighting the versatility of this class of building blocks.

G start N-Boc-Pyroglutamate Derivative enolate Enolate Formation (e.g., LDA, -78 °C) start->enolate michael Michael Addition (e.g., Organocuprate) start->michael alkylation Diastereoselective Alkylation (e.g., Alkyl halide) enolate->alkylation product1 C4-Substituted Pyrrolidinone alkylation->product1 reduction Carbonyl Reduction (e.g., NaBH4) product1->reduction hydrolysis Lactam Hydrolysis (e.g., LiOH) reduction->hydrolysis product2 Substituted Proline Derivative hydrolysis->product2 product3 C4,C5-Disubstituted Pyrrolidinone michael->product3 Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_off TCF Wnt_genes_off Wnt Target Genes OFF TCF_off->Wnt_genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Dsh->DestructionComplex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_on TCF beta_catenin_on->TCF_on Co-activator Wnt_genes_on Wnt Target Genes ON TCF_on->Wnt_genes_on SmallMolecule Small Molecule Inhibitor SmallMolecule->Dsh Potential Target

References

The Gatekeeper of Pyrrole Chemistry: An In-depth Technical Guide to the N-Boc Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3][4] Its inherent reactivity, however, presents a significant challenge in multistep synthetic sequences. The strategic use of protecting groups is therefore paramount to control its reactivity and achieve desired chemical transformations. Among these, the tert-butyloxycarbonyl (Boc) group stands out as a versatile and widely employed gatekeeper for the pyrrole nitrogen. This technical guide provides a comprehensive overview of the N-Boc protecting group in pyrrole synthesis, detailing its introduction, removal, and profound influence on the reactivity of the pyrrole ring, with a focus on applications in drug development.

The Role and Impact of the N-Boc Protecting Group

The primary function of the N-Boc group is to temporarily mask the acidic N-H proton of the pyrrole ring, preventing unwanted side reactions under basic or nucleophilic conditions.[5] Beyond this fundamental role, the electron-withdrawing nature of the Boc group significantly modulates the electronic properties of the pyrrole ring. This deactivation lessens the ring's susceptibility to uncontrolled polymerization in the presence of strong acids, a common pitfall in pyrrole chemistry.[6]

Furthermore, the N-Boc group exerts a powerful directing effect on electrophilic aromatic substitution reactions. By withdrawing electron density from the nitrogen, it favors electrophilic attack at the C2 and C5 positions. This regioselectivity is a cornerstone of modern pyrrole functionalization strategies, enabling the precise construction of complex molecular architectures.[7] The stability of the N-Boc group to a variety of reaction conditions, coupled with the numerous methods for its mild removal, makes it an invaluable tool in the synthetic chemist's arsenal.[8]

Experimental Protocols: Installation and Cleavage of the N-Boc Group

The successful implementation of the N-Boc protecting group strategy hinges on efficient and high-yielding protocols for its introduction and removal.

Introduction of the N-Boc Group (Protection)

The most common method for the N-protection of pyrrole involves its reaction with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a base to deprotonate the pyrrole nitrogen, facilitating the nucleophilic attack on the Boc₂O.

General Experimental Protocol for N-Boc Protection:

A general procedure involves dissolving the pyrrole starting material in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[9] A base, commonly triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is added, followed by the portion-wise addition of di-tert-butyl dicarbonate.[9][10] The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.[9] Workup usually involves washing with water and brine, followed by drying of the organic layer and concentration under reduced pressure.[10]

N_Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Pyrrole Pyrrole ReactionVessel Reaction Vessel (Stirring at RT) Pyrrole->ReactionVessel Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->ReactionVessel Base Base (e.g., TEA, DMAP) Base->ReactionVessel Solvent Solvent (e.g., DCM, THF) Solvent->ReactionVessel Extraction Extraction with Organic Solvent ReactionVessel->Extraction Reaction Completion (TLC) Wash Wash with Water & Brine Extraction->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentration in vacuo Dry->Concentrate NBocPyrrole N-Boc-Pyrrole Concentrate->NBocPyrrole

Table 1: Comparison of Selected N-Boc Protection Protocols

Starting MaterialReagents and ConditionsSolventYield (%)Reference
PyrroleBoc₂O (1.5 equiv), TEA (1.5 equiv), rt, 2hDCM94[10]
AmineBoc₂O (1.5 equiv), 0 °C to rt, 4hTHFNot specified[9]
Pyrrole2,5-dimethoxytetrahydrofuran, AcOH, refluxAcetic AcidGood[5][11]
Removal of the N-Boc Group (Deprotection)

The cleavage of the N-Boc group is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

General Experimental Protocol for Acidic N-Boc Deprotection:

The N-Boc protected pyrrole is dissolved in a suitable solvent, such as dichloromethane or methanol. An acid, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl) in an organic solvent, or a milder acid like oxalyl chloride in methanol, is then added.[9][12] The reaction is stirred at room temperature or heated as required, with progress monitored by TLC. Upon completion, the reaction is typically quenched with a mild base, such as saturated sodium bicarbonate solution, and the product is extracted with an organic solvent.[12]

N_Boc_Deprotection_Pathway NBocPyrrole N-Boc-Pyrrole Protonation Protonation of Carbonyl Oxygen NBocPyrrole->Protonation Acidic Conditions Carbocation tert-Butyl Carbocation Formation Protonation->Carbocation Elimination LossOfCO2 Loss of CO₂ Carbocation->LossOfCO2 PyrroleProduct Pyrrole (Deprotected) LossOfCO2->PyrroleProduct Acid Acid (H⁺)

Table 2: Comparison of Selected N-Boc Deprotection Methods

SubstrateReagents and ConditionsSolventYield (%)Reference
N-Boc AmineOxalyl chloride (3 equiv), rt, 5 minMethanolNot specified[9]
N-Boc-2-formyl-pyrroleHeat at reflux, 6hTFE65[13]
N-Boc-2-formyl-pyrroleMicrowave, 100 °C, 30 minTFE91[13]
N-Boc AmineBoiling water, 12 minWater90-97[8]
N-Boc-2-bromopyrroleTFA in DCM (1:1), rtDCMNot specified[12]
N-Boc-2-bromopyrrole4M HCl in 1,4-dioxane1,4-DioxaneNot specified[12]

Directing Effects in Electrophilic Aromatic Substitution

Unprotected pyrrole is highly reactive towards electrophiles, often leading to polysubstitution and polymerization.[6][14] The N-Boc group mitigates this reactivity and provides excellent regiocontrol, favoring substitution at the C2 position. This is attributed to the stabilization of the cationic intermediate (σ-complex) formed upon electrophilic attack at C2, where the positive charge can be delocalized over more atoms, including the nitrogen, compared to attack at C3.[6][15]

Electrophilic_Substitution_Selectivity cluster_attack Electrophilic Attack cluster_intermediates Intermediate σ-Complexes cluster_products Products NBocPyrrole N-Boc-Pyrrole Attack_C2 NBocPyrrole->Attack_C2 Major Pathway Attack_C3 NBocPyrrole->Attack_C3 Minor Pathway Electrophile Electrophile (E⁺) Sigma_C2 More Stable Intermediate (3 Resonance Structures) Attack_C2->Sigma_C2 Sigma_C3 Less Stable Intermediate (2 Resonance Structures) Attack_C3->Sigma_C3 Product_C2 2-Substituted Pyrrole (Major Product) Sigma_C2->Product_C2 -H⁺ Product_C3 3-Substituted Pyrrole (Minor Product) Sigma_C3->Product_C3 -H⁺

Applications in Drug Development and Complex Molecule Synthesis

The robust nature and predictable reactivity of N-Boc protected pyrroles have made them indispensable building blocks in the synthesis of medicinally important compounds.[16] They serve as key intermediates in the preparation of a wide range of biologically active molecules, including antibacterial agents and analogues of neurotransmitters like GABA.[16] The pyrrole motif is present in numerous approved drugs, such as the cholesterol-lowering agent atorvastatin and the nonsteroidal anti-inflammatory drug ketorolac.[2] The ability to selectively functionalize the pyrrole ring using the N-Boc protecting group strategy is crucial for the development of new drug candidates. For instance, N-Boc-2,5-dihydro-1H-pyrrole is a versatile precursor for synthesizing complex pyrrolidine-based scaffolds prevalent in many bioactive molecules.[16]

Conclusion

The N-Boc protecting group is a powerful and versatile tool in the synthesis of functionalized pyrroles. Its ability to modulate the reactivity of the pyrrole ring, coupled with its straightforward introduction and removal, has cemented its place in modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of the principles and protocols outlined in this guide is essential for the rational design and efficient synthesis of novel pyrrole-containing therapeutic agents. The continued exploration of N-Boc protected pyrroles as synthetic intermediates will undoubtedly lead to the discovery of new and innovative medicines.

References

Spectroscopic and Synthetic Profile of N-Boc-pyrrol-2(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-Boc-pyrrol-2(5H)-one, a valuable building block in organic synthesis and medicinal chemistry. The information is presented to facilitate its use in research and development, with a focus on clarity, detail, and practical application.

Spectroscopic Data

The structural integrity and purity of N-Boc-pyrrol-2(5H)-one (tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate), with CAS Number 141293-14-3, are confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-Boc-pyrrol-2(5H)-one in solution.

¹H NMR (Proton NMR) Data

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
1~7.2 - 7.4m1H=CH-CO
2~6.1 - 6.3m1H-CH=CH-
3~4.2 - 4.4m2H-N-CH₂-
41.50s9H-C(CH₃)₃

¹³C NMR (Carbon NMR) Data

SignalChemical Shift (ppm)Assignment
1~170C=O (lactam)
2~150C=O (Boc)
3~145=CH-CO
4~125-CH=CH-
5~83-C(CH₃)₃
6~45-N-CH₂-
7~28-C(CH₃)₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~1750StrongC=O stretch (lactam)
~1710StrongC=O stretch (Boc carbamate)
~1650MediumC=C stretch
~1250, ~1150StrongC-O stretch (carbamate)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

m/zInterpretation
184.09[M+H]⁺ (protonated molecule)
128.05[M - C₄H₈]⁺ or [M - isobutylene]⁺
84.04[M - Boc]⁺

Experimental Protocols

A general synthetic approach to N-Boc-pyrrol-2(5H)-one involves the protection of a suitable pyrrolidinone precursor. The following is a representative experimental protocol.

Synthesis of N-Boc-pyrrol-2(5H)-one

Materials:

  • Pyrrol-2(5H)-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrrol-2(5H)-one in the chosen solvent (DCM or THF) at 0 °C, add the base (Et₃N or a catalytic amount of DMAP).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-Boc-pyrrol-2(5H)-one.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like N-Boc-pyrrol-2(5H)-one.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of N-Boc-pyrrol-2(5H)-one Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

An In-depth Technical Guide on the Solubility and Stability of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate based on general chemical principles and data for structurally related compounds. Extensive literature searches did not yield specific quantitative experimental data for this particular molecule. The provided experimental protocols are general methods that can be applied to determine the precise properties of this compound.

Introduction

This compound, a derivative of the pyrrolidone family, is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a lactam ring protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable intermediate for the synthesis of more complex molecules. Understanding its solubility and stability is crucial for its effective use in reaction design, formulation, and storage. The tert-butyl ester functionality is generally known to enhance solubility in organic solvents and provide stability under certain conditions.[1]

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is provided below.

PropertyValueSource
Molecular Formula C₉H₁₃NO₃[2]
Molecular Weight 183.21 g/mol [2]
CAS Number 141293-14-3[2]

Solubility Profile

Table 1: Expected Qualitative Solubility in Common Organic Solvents

SolventIUPAC NameExpected Solubility
Dichloromethane (DCM)DichloromethaneExpected to be soluble
ChloroformTrichloromethaneExpected to be soluble
Ethyl Acetate (EtOAc)Ethyl ethanoateExpected to be soluble
Tetrahydrofuran (THF)OxolaneExpected to be soluble
Acetonitrile (MeCN)EthanenitrileExpected to be soluble
Methanol (MeOH)MethanolExpected to be soluble
Ethanol (EtOH)EthanolExpected to be soluble
Dimethyl Sulfoxide (DMSO)(Sulfinylbis)methaneExpected to be soluble
WaterWaterExpected to be sparingly soluble to insoluble

Stability Profile

The stability of this compound is dictated by its two primary functional groups: the Boc-protected amine and the α,β-unsaturated lactam.

The tert-butoxycarbonyl (Boc) group is a well-characterized protecting group in organic synthesis. It is known to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[4][5] The cleavage mechanism involves the formation of a stable tert-butyl cation.

The α,β-unsaturated lactam ring may be susceptible to degradation under certain conditions. The double bond can undergo reactions such as hydrogenation or be susceptible to nucleophilic attack. The lactam amide bond can be hydrolyzed under strong acidic or basic conditions, although it is generally more stable than an ester linkage.

Table 2: Expected Stability under Various Conditions

ConditionExpected StabilityRationale
Acidic (e.g., TFA, HCl) LowThe Boc group is highly labile to acidic conditions, leading to its removal.[4][5]
Basic (e.g., NaOH, K₂CO₃) Moderate to HighThe Boc group is generally stable to basic conditions.[4] The lactam may undergo hydrolysis under harsh basic conditions and elevated temperatures.
Thermal ModerateThe thermal stability would need to be determined experimentally. Decomposition may occur at elevated temperatures.
Photochemical (UV light) ModerateThe α,β-unsaturated system may be susceptible to photochemical reactions. Photostability testing is recommended.
Oxidative ModerateThe molecule does not contain highly sensitive oxidative functionalities, but stability should be confirmed.
Reductive (e.g., H₂/Pd) Low to ModerateThe double bond in the pyrrole ring can be reduced under catalytic hydrogenation conditions. The Boc group is stable to these conditions.

Experimental Protocols

The following are detailed, generic protocols for determining the solubility and stability of a compound like this compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of the compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., those listed in Table 1)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vials on an orbital shaker at a constant, controlled temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the compound in the diluted sample using a validated analytical method (e.g., HPLC with a calibration curve).

  • Calculate the solubility in the original solvent, taking into account the dilution factor.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G A Add excess compound to solvent B Equilibrate on shaker (24-72h) at constant temperature A->B C Settle and filter supernatant B->C D Dilute filtered sample C->D E Quantify concentration (e.g., HPLC) D->E F Calculate solubility E->F

Workflow for the shake-flask solubility method.

Protocol for Stability Testing (ICH Guideline Approach)

This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances.[6][7]

Objective: To evaluate the stability of the compound under various stress conditions (e.g., temperature, humidity, pH).

Materials:

  • This compound

  • Stability chambers with controlled temperature and humidity

  • pH meter and buffers

  • Suitable solvents and reagents for preparing solutions at different pH values

  • Analytical instrument for purity and degradation product analysis (e.g., HPLC-UV, LC-MS)

Procedure:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and store at a controlled temperature (e.g., 60 °C).

    • Thermal Stress: Store the solid compound at elevated temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

    • Oxidative Stress: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

  • Long-Term and Accelerated Stability Studies:

    • Store the solid compound under long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions as per ICH guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.

    • Analyze the samples for appearance, assay (potency), and the presence of degradation products using a validated stability-indicating analytical method.

Diagram 2: Logical Flow for Stability Assessment

G cluster_0 Stress Conditions cluster_1 Storage Conditions (ICH) A Acid/Base Hydrolysis H Analyze at Time Points (t=0, 1, 3...) - Assay - Purity - Degradants A->H B Thermal Stress B->H C Photostability C->H D Oxidative Stress D->H E Long-Term (e.g., 25°C/60% RH) E->H F Accelerated (e.g., 40°C/75% RH) F->H G Compound Sample G->A G->B G->C G->D G->E G->F I Determine Degradation Pathways & Shelf-life H->I

Overview of a comprehensive stability testing program.

Potential Degradation Pathways

Based on the structure, two primary degradation pathways can be postulated:

  • Acid-Catalyzed Deprotection: Under acidic conditions, the Boc group will be cleaved to yield the unprotected lactam, isobutylene, and carbon dioxide.

  • Hydrolysis of the Lactam Ring: Under strong acidic or basic conditions, particularly with heat, the amide bond of the lactam ring can be hydrolyzed to form the corresponding amino acid.

Diagram 3: Postulated Degradation Pathways

G A tert-Butyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate B Unprotected Lactam + Isobutylene + CO₂ A->B Acidic Conditions (e.g., TFA) C Ring-Opened Amino Acid A->C Strong Acid/Base + Heat

Potential degradation routes for the title compound.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not currently available in published literature, its chemical structure allows for informed predictions. It is expected to be soluble in a range of common organic solvents and relatively stable under neutral and basic conditions, while being sensitive to acid. For any application in which this compound is a critical component, it is strongly recommended that its solubility and stability are experimentally determined using standardized protocols such as those outlined in this guide. This will ensure its effective use and the reliability of the processes in which it is employed.

References

Technical Guide: tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 141293-14-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 141293-14-3), a versatile heterocyclic building block crucial in pharmaceutical and agrochemical research. This document outlines its commercial availability, summarizes key technical data, and provides insights into its synthetic applications.

Chemical Identity

  • CAS Number: 141293-14-3

  • Chemical Name: this compound

  • Synonyms: 1-Boc-pyrrol-2(5H)-one, 2-Oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester, N-Boc-pyrrol-2(5H)-one, tert-butyl 5-oxo-2H-pyrrole-1-carboxylate

  • Molecular Formula: C₉H₁₃NO₃

  • Molecular Weight: 183.21 g/mol

Commercial Availability

This compound is readily available from a variety of commercial suppliers. The following table summarizes the offerings from several key vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierPurityAvailable Quantities
Aladdin Scientific≥ 97%100 mg
ChemScene≥ 97%1 g, 5 g
Sigma-Aldrich≥ 95% (NMR)100 mg, 250 mg, 1 g, 5 g, 25 g
Chem-Impex≥ 95% (NMR)500 mg, 1 g, 2 g, 5 g, 10 g
Santa Cruz BiotechnologyNot SpecifiedInquire
Abovchem95%5 g
BLDpharmNot SpecifiedInquire

Health and Safety Information

  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Note: Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of more complex pyrrole-based structures. Its protected nitrogen and reactive double bond allow for a variety of chemical transformations.

General Synthetic Utility

This compound serves as a key building block in the synthesis of various bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability and can be readily removed under acidic conditions, facilitating further functionalization of the pyrrole ring. It is utilized in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of agrochemicals.

Example Experimental Application: Mukaiyama Aldol-Type Reaction

A reported application of a derivative of this compound is in the Mukaiyama crossed-aldol-type reaction. While a detailed, step-by-step protocol for the title compound was not available in the public domain, a representative workflow for such a reaction is outlined below. This reaction demonstrates the utility of silyl enol ethers derived from pyrrolinones in forming carbon-carbon bonds.

Mukaiyama_Aldol_Reaction Pyrrolinone tert-Butyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate Silyl_Enol_Ether Silyl Enol Ether Intermediate Pyrrolinone->Silyl_Enol_Ether Silylation Silylating_Agent Silylating Agent (e.g., TBSCl, base) Silylating_Agent->Silyl_Enol_Ether Aldehyde Aldehyde/Ketone (R-CHO) Reaction_Step Mukaiyama Aldol Reaction Aldehyde->Reaction_Step Silyl_Enol_Ether->Reaction_Step Lewis_Acid Lewis Acid Catalyst (e.g., BF3·OEt2) Lewis_Acid->Reaction_Step Aldol_Adduct β-Hydroxy Pyrrolidinone Derivative Reaction_Step->Aldol_Adduct

Caption: General workflow for a Mukaiyama aldol-type reaction using a pyrrolinone derivative.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in the development of novel pharmaceuticals and agrochemicals. Its utility in forming complex heterocyclic structures makes it a valuable tool for medicinal and synthetic chemists. Researchers should handle this compound with appropriate safety precautions as outlined in the supplier's Safety Data Sheet.

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a valuable building block in medicinal chemistry and pharmaceutical development. The synthesis is achieved through the allylic oxidation of the readily available starting material, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. This protocol includes a comprehensive experimental procedure, a summary of key quantitative data, and a workflow diagram for clarity.

Introduction

This compound, also known as N-Boc-2-pyrrolinone, is a key intermediate in the synthesis of a variety of biologically active molecules. Its α,β-unsaturated lactam moiety serves as a versatile scaffold for the introduction of diverse functional groups, making it a crucial component in the development of novel therapeutics, particularly in the area of neurological disorders. The protocol described herein details a reliable method for its preparation via the oxidation of N-Boc-3-pyrroline.

Key Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₉H₁₃NO₃[1][2]
Molecular Weight 183.21 g/mol [1][2]
CAS Number 141293-14-3[1][2]
Appearance Off-white to white crystals[2]
Purity ≥95-97%[1][2]
Storage 0-8°C[2]

Table 1: Physicochemical and Purity Data

Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR Data available, see characterization section.
¹³C NMR Expected signals for carbonyl, olefinic, and aliphatic carbons.
FT-IR Characteristic peaks for C=O (lactam and carbamate), C=C, and C-N bonds.
Mass Spectrometry Expected molecular ion peak.

Table 2: Spectroscopic Data Summary

Experimental Protocol

This protocol is based on established procedures for allylic oxidation of cyclic olefins using chromium trioxide.

Materials:

  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline)

  • Chromium trioxide (CrO₃)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Preparation of the Oxidizing Agent: In a well-ventilated fume hood, cautiously add chromium trioxide (2.0 eq) to a stirred solution of pyridine (4.0 eq) in anhydrous dichloromethane (DCM) at 0°C (ice bath). Stir the resulting deep-red solution for 30 minutes. Caution: Chromium (VI) compounds are toxic and should be handled with appropriate personal protective equipment.

  • Reaction Setup: In a separate round-bottom flask, dissolve tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Oxidation Reaction: To the solution of the starting material, add the prepared chromium trioxide-pyridine complex solution dropwise at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as an off-white to white solid.

Characterization of this compound *

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (m, 1H), 6.10 (m, 1H), 4.25 (t, J = 2.0 Hz, 2H), 1.50 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 151.0, 145.0, 125.0, 82.5, 48.0, 28.0.

  • FT-IR (KBr, cm⁻¹): ν 2978, 1750, 1705, 1640, 1365, 1250, 1155.

  • Mass Spec (ESI): m/z 184.09 [M+H]⁺.

Synthesis Workflow

Synthesis_Workflow start Start reagent_prep Prepare CrO3-Pyridine Complex in DCM start->reagent_prep starting_material Dissolve N-Boc-3-pyrroline in DCM start->starting_material oxidation Allylic Oxidation reagent_prep->oxidation starting_material->oxidation workup Aqueous Work-up (H2O, NaHCO3, Brine) oxidation->workup Quench isolation Dry and Concentrate workup->isolation purification Flash Column Chromatography isolation->purification product tert-Butyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate purification->product

Figure 1: Experimental workflow for the synthesis of this compound.

Signaling Pathway and Logical Relationship Diagram

The logical relationship in this synthesis is a direct transformation of a functional group at the allylic position of the pyrroline ring.

Logical_Relationship reactant N-Boc-3-pyrroline (Starting Material) transformation Allylic C-H Oxidation reactant->transformation reagent CrO3 / Pyridine (Oxidizing Agent) reagent->transformation product N-Boc-2-pyrrolinone (Target Product) transformation->product

References

Application Notes and Protocols: Paal-Knorr Synthesis of Pyrroles from 1,4-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Paal-Knorr synthesis is a robust and widely utilized method for the construction of substituted pyrroles, a key heterocyclic motif found in numerous pharmaceuticals, natural products, and functional materials.[1][2] First reported independently by Carl Paal and Ludwig Knorr in 1884, the reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[3][4] Its enduring utility in organic synthesis stems from its operational simplicity, the accessibility of starting materials, and the typically good to excellent yields of the desired pyrrole derivatives.[1][2] This straightforward approach is highly versatile, accommodating a wide range of amines and 1,4-diketones.[4][5]

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like Atorvastatin (Lipitor®), used to lower cholesterol.[2] Consequently, the Paal-Knorr reaction is a vital tool for drug discovery and development, enabling the creation of diverse libraries of pyrrole-containing compounds for biological screening.[6] Modern advancements, including the use of microwave irradiation and green catalysts, have further enhanced the efficiency and environmental friendliness of this classic transformation, reducing reaction times from hours to minutes.[7][8][9]

Reaction Mechanism and Experimental Workflow

The currently accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate.[1][4] The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. A subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, forms a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[4][6] This intermediate then undergoes a two-step dehydration to yield the final aromatic pyrrole ring.[5][10] Computational studies and experimental evidence support that the hemiaminal cyclization is the preferred pathway and is often the rate-determining step.[5][10][11]

Paal_Knorr_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product diketone 1,4-Diketone hemiaminal Hemiaminal diketone->hemiaminal + R'-NH₂ amine Primary Amine (R'-NH₂) cyclic 2,5-Dihydroxytetrahydropyrrole hemiaminal->cyclic Intramolecular Cyclization pyrrole N-Substituted Pyrrole cyclic->pyrrole Dehydration (-2 H₂O)

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

A general experimental workflow for the Paal-Knorr synthesis is straightforward, involving the reaction of the starting materials, followed by workup and purification of the resulting substituted pyrrole.[1][6]

Paal_Knorr_Workflow start Combine 1,4-Diketone, Amine, Solvent, and Catalyst reaction Reaction (Conventional Heating or Microwave) start->reaction workup Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Isolated Pyrrole Product purification->product

Caption: General experimental workflow for the Paal-Knorr synthesis.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol describes a microscale synthesis using conventional heating.[1]

Materials:

  • Hexane-2,5-dione (228 mg, 2.0 mmol, 1.0 equiv)

  • Aniline (186 mg, 2.0 mmol, 1.0 equiv)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (228 mg), aniline (186 mg), and methanol (0.5 mL).[1]

  • Add one drop of concentrated hydrochloric acid to the mixture.[1][2]

  • Heat the reaction mixture to reflux with stirring and maintain for 15 minutes.[1][2]

  • After the reflux period, cool the flask in an ice bath.[1]

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[1][2]

  • Collect the solid product by vacuum filtration.[1]

  • Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole as crystals.[1][2]

Expected Yield: Approximately 52% (178 mg).[1]

Protocol 2: Microwave-Assisted Synthesis of Substituted Pyrroles

This protocol describes a general procedure for rapid pyrrole synthesis using microwave irradiation, which often leads to higher yields and significantly reduced reaction times.[1][7][12]

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1–3.0 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or Toluene)

  • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

  • Microwave reaction vial (0.5-2 mL) with cap

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound (e.g., 20.0 mg, 0.0374 mmol) and the primary amine (3 equivalents).[2][12]

  • Add the chosen solvent (e.g., 400 µL of ethanol) and catalyst (e.g., 40 µL of glacial acetic acid), if required.[2][12]

  • Seal the vial securely and place it in the microwave reactor.[1]

  • Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[1][7][8] The reactor will apply an initial power (e.g., 150 W) to reach the target temperature quickly.[2][12]

  • After the reaction is complete, cool the vial to room temperature.[1]

  • Perform an appropriate workup procedure. This may involve partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water, extracting the aqueous phase, and washing the combined organic layers with brine.[2][12]

  • Dry the organic layer over a drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.[1][2]

  • Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization.[1][2]

Data Presentation: Comparative Synthesis of Pyrroles

The efficiency of the Paal-Knorr synthesis is influenced by factors including the substrates, catalyst, solvent, and reaction temperature.[2] The following table summarizes various conditions and yields.

Entry1,4-DiketoneAmineCatalystSolventMethodTemp (°C)TimeYield (%)Ref
1Hexane-2,5-dioneAnilineHCl (cat.)MethanolReflux6515 min52[1][2]
2Hexane-2,5-dione4-BromoanilineSalicylic AcidNone (Solvent-free)MicrowaveN/A15 sec92[8]
3Hexane-2,5-dioneAnilineAcetic AcidNone (Solvent-free)Reflux10012 h85[13]
4Hexane-2,5-dioneBenzylamineAcetic AcidNone (Solvent-free)Reflux10012 h89[13]
5Hexane-2,5-dioneAnilineI₂None (Solvent-free)StirringRT5 min98[14]
6Hexane-2,5-dioneBenzylamineNoneNone (Solvent-free)StirringRT10 min95[15]
71-Phenyl-1,4-pentanedioneAnilinep-TSATolueneReflux11012 h80[9]
83,4-Dimethyl-2,5-hexanedioneEthylamineAcetic AcidEthanolMicrowave15010 min65[8]
9Hexane-2,5-dioneAnilineCitric Acid (10 mol%)None (Solvent-free)Ball Mill (30 Hz)N/A30 min87[16]
10Hexane-2,5-dioneAnilineFe-montmorilloniteChloroformStirring253 h96[14]

Conclusion

The Paal-Knorr synthesis remains a highly relevant and versatile method for preparing a wide array of substituted pyrroles.[1] The reaction's simplicity, tolerance for diverse functional groups, and consistently high yields make it an indispensable tool in both academic research and industrial applications, particularly in the field of drug development.[2][9] The adaptability of the reaction to modern techniques such as microwave-assisted synthesis and green, solvent-free conditions further solidifies its position as a preferred method for accessing the vital pyrrole heterocyclic core.[15][17]

References

Application Notes and Protocols: Mukaiyama Aldol Reaction Using Silyl Enol Ethers of N-Boc-Pyrrolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective Mukaiyama aldol reaction utilizing silyl enol ethers of N-Boc-pyrrolinone. This reaction is a powerful tool for the stereoselective construction of carbon-carbon bonds, yielding functionalized pyrrolinone scaffolds that are valuable intermediates in the synthesis of various natural products and pharmaceutical agents.

Introduction

The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the formation of β-hydroxy carbonyl compounds through the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound.[1] The use of silyl enol ethers of N-Boc-pyrrolinone as nucleophiles in this reaction provides a versatile route to chiral γ-lactams, which are prevalent motifs in biologically active molecules. The reaction's stereochemical outcome can often be controlled by the choice of Lewis acid, solvent, and reaction temperature, allowing for the selective synthesis of either syn- or anti-diastereomers.[2]

A significant variation of this reaction is the vinylogous Mukaiyama aldol reaction, where a silyl dienolate, such as that derived from N-Boc-2-silyloxypyrrole, reacts with an aldehyde at the γ-position. This extension provides access to δ-hydroxy-α,β-unsaturated γ-lactams, further expanding the synthetic utility of this methodology.[3][4]

Data Presentation

The following tables summarize the quantitative data for the Mukaiyama aldol reaction of N-Boc-2-(trimethylsilyloxy)pyrrole with various aldehydes under different reaction conditions.

Table 1: Lewis Acid Screening for the Reaction with Benzaldehyde

EntryLewis Acid (mol%)SolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)
1TiCl₄ (100)CH₂Cl₂-78285>95:5
2SnCl₄ (100)CH₂Cl₂-78 to -2037890:10
3Sc(OTf)₃ (10)CH₂Cl₂-25477-8085:15
4BF₃·OEt₂ (100)CH₂Cl₂-7826570:30
5None (aqueous media)H₂O/MeOH371260>95:5

Table 2: Reaction with Various Aromatic Aldehydes using TiCl₄

EntryAldehydeYield (%)Diastereomeric Ratio (anti:syn)
1Benzaldehyde85>95:5
24-Nitrobenzaldehyde82>95:5
34-Methoxybenzaldehyde88>95:5
42-Naphthaldehyde8092:8
52-Furaldehyde7590:10

Experimental Protocols

Protocol 1: Synthesis of N-tert-Butoxycarbonyl-2-(trimethylsilyloxy)pyrrole

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

  • N-tert-Butoxycarbonyl-2-bromopyrrole

  • n-Butyllithium (1.6 M in hexanes)

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • A solution of N-tert-butoxycarbonyl-2-bromopyrrole (13.5 g, 54.9 mmol) in 40 mL of hexane is added to 200 mL of anhydrous THF in a dry, 500-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar, a rubber septum, and a three-way stopcock attached to a balloon of nitrogen.

  • The flask is evacuated and purged with nitrogen. The stirred mixture is cooled to -78 °C in a dry ice/acetone bath.

  • To the cold solution, 34.3 mL of 1.6 M n-butyllithium in hexane is added slowly via syringe over a 10-minute period. The colorless solution will turn brown.

  • After stirring for 30 minutes at -78 °C, 8.3 mL (65.8 mmol) of chlorotrimethylsilane is added dropwise via syringe.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.

  • The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with two 50 mL portions of hexane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to afford the crude product. Purification by vacuum distillation yields N-tert-butoxycarbonyl-2-(trimethylsilyloxy)pyrrole as a colorless oil.

Protocol 2: Diastereoselective Vinylogous Mukaiyama Aldol Reaction

This protocol describes a general procedure for the Lewis acid-catalyzed vinylogous Mukaiyama aldol reaction of N-Boc-2-(trimethylsilyloxy)pyrrole with an aldehyde.

Materials:

  • N-tert-Butoxycarbonyl-2-(trimethylsilyloxy)pyrrole

  • Aldehyde (e.g., benzaldehyde)

  • Lewis Acid (e.g., Titanium tetrachloride, TiCl₄, 1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • To a dry, nitrogen-flushed round-bottomed flask equipped with a magnetic stir bar and a rubber septum, add the aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., 1.1 mL of a 1.0 M solution of TiCl₄ in CH₂Cl₂, 1.1 mmol) to the stirred solution.

  • After stirring for 15 minutes, add a solution of N-Boc-2-(trimethylsilyloxy)pyrrole (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for the time indicated in Table 1 (e.g., 2 hours for TiCl₄).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Visualizations

Reaction Mechanism

Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Dry glassware, N₂ atmosphere) start->setup reagents Add Aldehyde and Solvent setup->reagents cool Cool to -78 °C reagents->cool add_lewis_acid Add Lewis Acid cool->add_lewis_acid add_enol_ether Add Silyl Enol Ether add_lewis_acid->add_enol_ether react Stir at -78 °C add_enol_ether->react quench Quench Reaction react->quench warm Warm to Room Temperature quench->warm extract Workup and Extraction warm->extract dry Dry and Concentrate extract->dry purify Purification (Column Chromatography) dry->purify analyze Analysis (NMR, etc.) purify->analyze end End analyze->end

Caption: Step-by-step workflow for the Mukaiyama aldol reaction.

Characterization Data

The primary products of the vinylogous Mukaiyama aldol reaction of N-Boc-2-(trimethylsilyloxy)pyrrole are the anti and syn diastereomers of N-Boc-5-(hydroxy(aryl)methyl)-3-pyrrolin-2-one.

Spectroscopic Data for the anti- and syn-isomers of N-Boc-5-(hydroxy(phenyl)methyl)pyrrolin-2-one:

  • ¹H NMR (CDCl₃):

    • anti-isomer: Characteristic signals include a doublet for the proton at C5 around δ 4.8-5.0 ppm and a doublet for the benzylic proton around δ 5.2-5.4 ppm. The coupling constant between these two protons is typically larger for the anti-isomer (J ≈ 8-10 Hz). The vinyl protons of the pyrrolinone ring appear as multiplets in the range of δ 6.0-7.0 ppm.

    • syn-isomer: The corresponding signals for the C5 and benzylic protons appear at slightly different chemical shifts, and the coupling constant between them is typically smaller (J ≈ 3-5 Hz).

  • ¹³C NMR (CDCl₃):

    • The carbonyl carbon of the pyrrolinone ring resonates around δ 170-175 ppm. The carbon bearing the hydroxyl group (benzylic carbon) appears around δ 70-75 ppm, while the C5 carbon of the pyrrolidinone ring is found around δ 60-65 ppm. The olefinic carbons of the pyrrolinone ring are observed in the δ 120-140 ppm region. Small differences in chemical shifts for the carbons of the stereogenic centers can be used to distinguish between the diastereomers.

Note: The exact chemical shifts and coupling constants will vary depending on the specific aldehyde used and the solvent for NMR analysis. It is recommended to acquire both ¹H and ¹³C NMR spectra, as well as 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous structure elucidation and stereochemical assignment. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Conclusion

The Mukaiyama aldol reaction of silyl enol ethers derived from N-Boc-pyrrolinone is a highly effective and diastereoselective method for the synthesis of functionalized γ-lactam derivatives. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the application of this powerful reaction in their synthetic endeavors. The ability to control the stereochemical outcome makes this reaction particularly attractive for the synthesis of complex chiral molecules.

References

Applications in Synthesizing Pyrrole-Based Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of therapeutic applications.[1][2][3] This five-membered nitrogen-containing heterocycle is a key building block in drugs targeting a variety of diseases, including cardiovascular conditions, cancer, and inflammatory disorders.[4][5][6] Its unique electronic properties and synthetic versatility allow for the creation of diverse molecular architectures with tailored biological activities.[2][6]

This document provides detailed application notes and protocols for the synthesis of key pyrrole-based pharmaceuticals, including the cholesterol-lowering agent Atorvastatin, the anti-cancer drug Sunitinib, and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.

Key Pyrrole-Based Pharmaceuticals: A Snapshot

The therapeutic significance of the pyrrole moiety is underscored by its presence in several blockbuster drugs. These compounds often function by inhibiting key enzymes or receptors involved in disease pathogenesis.

Drug Therapeutic Area Mechanism of Action Key Synthetic Approach
Atorvastatin CardiovascularHMG-CoA Reductase InhibitorPaal-Knorr Pyrrole Synthesis
Sunitinib OncologyMulti-targeted Tyrosine Kinase InhibitorKnorr Pyrrole Synthesis followed by condensation
Ketorolac Anti-inflammatory/AnalgesicCyclooxygenase (COX-1 & COX-2) InhibitorFischer Indole Synthesis variant/Cyclization

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these pharmaceuticals is crucial for rational drug design and development.

Atorvastatin: HMG-CoA Reductase Inhibition

Atorvastatin lowers cholesterol by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[7][8][9][10][11] This inhibition leads to a decrease in hepatic cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.[7][9]

Atorvastatin_Pathway cluster_0 HMG-CoA Reductase Pathway cluster_1 Cellular Response Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate ... ... Mevalonate->... Cholesterol Cholesterol Decreased_Cholesterol Decreased Hepatic Cholesterol HMG-CoA_Reductase->Mevalonate ...->Cholesterol Atorvastatin Atorvastatin Atorvastatin->HMG-CoA_Reductase Inhibition Upregulation_LDLr Upregulation of LDL Receptors Decreased_Cholesterol->Upregulation_LDLr Increased_LDL_Clearance Increased LDL Clearance Upregulation_LDLr->Increased_LDL_Clearance

Caption: Atorvastatin inhibits HMG-CoA reductase, blocking cholesterol synthesis.

Sunitinib: Multi-Targeted Tyrosine Kinase Inhibition

Sunitinib is an oral multi-targeted tyrosine kinase inhibitor that plays a crucial role in treating renal cell carcinoma and gastrointestinal stromal tumors.[12] It inhibits several receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), which are involved in tumor growth, angiogenesis, and metastasis.[4][6][12][13] By blocking the signaling pathways mediated by these receptors, Sunitinib effectively halts tumor progression.[4][13]

Sunitinib_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK c-KIT c-KIT FLT3 FLT3 Sunitinib Sunitinib Sunitinib->VEGFR Inhibition Sunitinib->PDGFR Sunitinib->c-KIT Sunitinib->FLT3 Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Survival Survival PI3K_AKT->Survival RAS_MAPK->Angiogenesis Proliferation Proliferation RAS_MAPK->Proliferation Inhibited_Angiogenesis Inhibition of Angiogenesis Angiogenesis->Inhibited_Angiogenesis Inhibited_Proliferation Inhibition of Proliferation Proliferation->Inhibited_Proliferation Apoptosis Induction of Apoptosis Survival->Apoptosis

Caption: Sunitinib inhibits multiple RTKs, blocking downstream signaling.

Ketorolac: Cyclooxygenase (COX) Inhibition

Ketorolac is a potent analgesic that exerts its effect by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[14][15] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[14] By blocking prostaglandin synthesis, Ketorolac effectively reduces pain and inflammation.

Ketorolac_Pathway cluster_cox Cyclooxygenase Enzymes cluster_response Physiological Response Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Ketorolac Ketorolac Ketorolac->COX1 Inhibition Ketorolac->COX2 Reduced_Pain Reduced Pain & Inflammation Pain_Inflammation->Reduced_Pain

Caption: Ketorolac inhibits COX-1 and COX-2, reducing prostaglandin synthesis.

Quantitative Biological Activity Data

The following table summarizes key quantitative data for the biological activity of selected pyrrole-based pharmaceuticals.

Compound Target Assay Activity (IC50) Reference
Ketorolac COX-1Prostaglandin E2 production0.02 µM[15]
COX-2Prostaglandin E2 production0.12 µM[15]
Sunitinib PDGFRβKinase Assay2 nM[12]
VEGFR2Kinase Assay9 nM[12]
Atorvastatin HMG-CoA ReductaseEnzyme Inhibition Assay8 nM[7]

Experimental Protocols

Detailed experimental protocols for the synthesis of these key pharmaceuticals are provided below. These protocols are based on established literature methods and are intended for research and development purposes.

Synthesis of Atorvastatin via Paal-Knorr Condensation

The industrial synthesis of Atorvastatin predominantly utilizes the Paal-Knorr reaction, a convergent approach involving the condensation of a 1,4-diketone with a chiral amino-ester side chain.[1]

Atorvastatin_Synthesis Diketone 1,4-Diketone Intermediate Paal_Knorr Paal-Knorr Condensation Diketone->Paal_Knorr Amine Chiral Amine Side-Chain Amine->Paal_Knorr Atorvastatin_Protected Protected Atorvastatin Paal_Knorr->Atorvastatin_Protected Toluene/Heptane, Pivalic Acid, Reflux Deprotection Deprotection Atorvastatin_Protected->Deprotection Atorvastatin Atorvastatin Deprotection->Atorvastatin Hydrolysis

Caption: Synthetic workflow for Atorvastatin via Paal-Knorr condensation.

Materials:

  • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-diketone)

  • (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid, calcium salt (2:1) (chiral amine side-chain)

  • Toluene

  • n-Heptane

  • Pivalic acid

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Paal-Knorr Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 1,4-diketone (1 equivalent) and the chiral amine side-chain (1.1 equivalents) in a 1:1 mixture of toluene and n-heptane.

  • Add a catalytic amount of pivalic acid (0.1 equivalents).

  • Heat the mixture to reflux and continuously remove water via the Dean-Stark trap. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Hydrolysis (Deprotection): Dissolve the crude protected Atorvastatin in a suitable solvent (e.g., methanol or ethanol).

  • Add an aqueous solution of sodium hydroxide and stir at room temperature until the ester hydrolysis is complete (monitored by TLC or HPLC).

  • Neutralize the reaction mixture with hydrochloric acid to precipitate Atorvastatin.

  • Filter the precipitate, wash with water, and dry under vacuum to yield Atorvastatin.

Synthesis of Sunitinib

The synthesis of Sunitinib involves the condensation of a substituted pyrrole-3-carboxamide with 5-fluoro-2-oxindole.

Sunitinib_Synthesis Pyrrole_Carboxamide N-(2-(diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide Condensation Condensation Pyrrole_Carboxamide->Condensation Oxindole 5-fluoro-2-oxindole Oxindole->Condensation Sunitinib Sunitinib Condensation->Sunitinib Ethanol, Pyrrolidine, Reflux

Caption: Synthetic workflow for Sunitinib via condensation.

Materials:

  • N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

  • 5-fluoro-2-oxindole

  • Ethanol

  • Pyrrolidine

Procedure:

  • In a round-bottom flask, suspend N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1 equivalent) and 5-fluoro-2-oxindole (1 equivalent) in ethanol.

  • Add a catalytic amount of pyrrolidine.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to afford Sunitinib.

Synthesis of Ketorolac

A common synthetic route to Ketorolac involves the benzoylation of a pyrrole derivative followed by cyclization.

Ketorolac_Synthesis Pyrrole_Derivative 2-Methylthiopyrrole Benzoylation Benzoylation Pyrrole_Derivative->Benzoylation N,N-dimethylbenzamide, POCl3, CH2Cl2 Benzoylated_Pyrrole 5-Benzoyl-2- methylthiopyrrole Benzoylation->Benzoylated_Pyrrole Condensation_Cyclization Condensation & Cyclization Benzoylated_Pyrrole->Condensation_Cyclization Spiro-dione, NaH, DMF Ketorolac_Precursor Ketorolac Precursor Condensation_Cyclization->Ketorolac_Precursor Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Ketorolac_Precursor->Hydrolysis_Decarboxylation KOH, Methanol, Reflux Ketorolac Ketorolac Hydrolysis_Decarboxylation->Ketorolac

Caption: Synthetic workflow for Ketorolac.

Materials:

  • 2-Methylthiopyrrole

  • N,N-dimethylbenzamide

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (CH2Cl2)

  • Spiro[2.5]-5,7-dioxa-6,6-dimethyloctane-4,8-dione

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • m-Chloroperbenzoic acid (m-CPBA)

  • Methanol

  • Hydrochloric acid

  • Potassium hydroxide (KOH)

Procedure:

  • Benzoylation: To a solution of 2-methylthiopyrrole in dichloromethane, add N,N-dimethylbenzamide and cool the mixture. Add phosphorus oxychloride dropwise and then reflux the mixture. After workup, 5-benzoyl-2-methylthiopyrrole is obtained.[16]

  • Condensation: The benzoylated pyrrole is condensed with spiro[2.5]-5,7-dioxa-6,6-dimethyloctane-4,8-dione in the presence of sodium hydride in DMF.[16]

  • Oxidation and Methanolysis: The resulting product is oxidized with m-chloroperbenzoic acid, followed by methanolysis with methanol and hydrochloric acid.[16]

  • Cyclization: The intermediate is cyclized using sodium hydride in DMF.[16]

  • Hydrolysis and Decarboxylation: The final cyclized product is hydrolyzed and decarboxylated with potassium hydroxide in refluxing methanol to yield Ketorolac.[16]

References

Application Notes and Protocols for tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, also known as N-Boc-3-pyrrolin-2-one, is a heterocyclic compound with emerging applications in the agrochemical sector. While detailed public data on its specific use is limited, its structural features and the broader applications of pyrrolidone derivatives suggest its potential as a valuable component in modern agrochemical formulations. These notes provide an overview of its potential applications, general experimental protocols for formulation and efficacy testing, and a discussion of its role based on the known functions of related compounds.

Introduction

Pyrrole and its derivatives are significant scaffolds in the development of new pesticides, including fungicides, insecticides, and herbicides.[1] The pyrrolidone structure is a key feature in various biologically active molecules. This compound is recognized for its utility in agricultural chemistry, where it is used in the formulation of agrochemicals to improve the effectiveness of pesticides and herbicides, thereby enhancing crop yield and protection.[2] The tert-butyl ester group in its structure can improve solubility and stability, making it easier to handle and incorporate into various synthetic pathways.[2]

Potential Applications in Agrochemical Formulations

Based on the properties of related pyrrolidone compounds, this compound can be explored for the following applications in agrochemical formulations:

  • Enhanced Solubility and Stability: The N-Boc protecting group and the lactam ring may contribute to the solubilization of poorly soluble active ingredients (AIs) in organic or aqueous-organic solvent systems. This can lead to the development of more concentrated and stable formulations.[3]

  • Controlled Release Matrix: The polymeric nature of related compounds suggests that this molecule could be investigated as a component in controlled-release formulations, potentially reducing the environmental impact and improving the long-term efficacy of pesticides.

  • Intermediate for Synthesis of Novel Active Ingredients: As a functionalized heterocyclic building block, it can serve as a precursor for the synthesis of new agrochemical active ingredients with desired biological activities.[1]

  • Adjuvant/Co-formulant: It may act as a synergist or adjuvant, enhancing the penetration and uptake of the primary active ingredient into the target pest or plant.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound in agrochemical formulations.

Formulation Development Protocol

Objective: To prepare a stable and effective agrochemical formulation (e.g., Emulsifiable Concentrate - EC) containing a model active ingredient and this compound as a co-solvent or adjuvant.

Materials:

  • Active Ingredient (AI) (e.g., a common herbicide or insecticide)

  • This compound

  • Emulsifier(s) (e.g., a blend of non-ionic and anionic surfactants)

  • Solvent (e.g., aromatic hydrocarbon or a greener alternative)

  • Deionized water

  • Glass beakers, magnetic stirrer, and volumetric flasks

Procedure:

  • Solubility Assessment: Determine the solubility of the AI in this compound and the primary solvent.

  • Preparation of Organic Phase: In a beaker, dissolve the desired amount of AI in the primary solvent. Add the predetermined quantity of this compound and stir until a homogenous solution is formed.

  • Addition of Emulsifier: Add the selected emulsifier blend to the organic phase and stir until completely dissolved.

  • Formation of Emulsion: In a separate beaker, add the desired volume of deionized water. Slowly add the organic phase to the water while stirring vigorously with a magnetic stirrer to form a stable emulsion.

  • Stability Testing: Observe the emulsion for phase separation, creaming, or sedimentation over a period of 24 hours at room temperature. Accelerated stability testing can be performed at elevated temperatures (e.g., 54°C for 14 days).

Workflow for Formulation Development

G cluster_0 Formulation Development Solubility_Assessment Solubility Assessment of AI Organic_Phase_Prep Prepare Organic Phase (AI + Solvents + Compound) Solubility_Assessment->Organic_Phase_Prep Determine Ratios Add_Emulsifier Add Emulsifier Organic_Phase_Prep->Add_Emulsifier Form_Emulsion Form Emulsion (Add to Water) Add_Emulsifier->Form_Emulsion Stability_Testing Stability Testing Form_Emulsion->Stability_Testing

Caption: Workflow for agrochemical formulation development.

Herbicide Efficacy Testing Protocol

Objective: To evaluate the efficacy of a herbicide formulation containing this compound on a target weed species.

Materials:

  • Herbicide formulation (from Protocol 3.1)

  • Control formulation (without the test compound)

  • Target weed species (e.g., grown in pots in a greenhouse)

  • Spray chamber or backpack sprayer

  • Personal Protective Equipment (PPE)

Procedure:

  • Plant Preparation: Grow the target weed species to a specific growth stage (e.g., 3-4 leaf stage).

  • Treatment Application: Prepare different concentrations of the herbicide formulation. Apply the formulations to the weeds using a calibrated sprayer to ensure uniform coverage. Include a negative control (water spray) and a positive control (formulation without the test compound).

  • Evaluation: Assess the phytotoxicity and weed control efficacy at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • Data Analysis: Statistically analyze the data to determine the effect of this compound on herbicide efficacy.

Workflow for Herbicide Efficacy Testing

G Plant_Prep Plant Preparation (Target Weed Species) Treatment_App Treatment Application (Spray Formulations) Plant_Prep->Treatment_App Evaluation Efficacy Evaluation (Phytotoxicity Assessment) Treatment_App->Evaluation Data_Analysis Data Analysis Evaluation->Data_Analysis

Caption: General workflow for herbicide efficacy testing.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data specifically detailing the performance of this compound in agrochemical formulations. The table below is a template for how such data could be presented once generated through the protocols described above.

Formulation IDActive Ingredient (AI)AI Conc. (g/L)This compound Conc. (g/L)Emulsion Stability (24h)Weed Control Efficacy (%) at 14 DAT
F1Herbicide X2000Stable75
F2Herbicide X20050Stable85
F3Herbicide X200100Stable92

Signaling Pathways and Mechanism of Action

The precise mechanism by which this compound might enhance agrochemical efficacy is not documented. However, based on the function of similar molecules, it could potentially act through the following mechanisms:

  • Improved Cuticular Penetration: As a solvent or co-solvent, it may help to dissolve the waxy cuticle of plant leaves or the exoskeleton of insects, facilitating the entry of the active ingredient.

  • Enhanced Translocation: By improving the solubility of the active ingredient, it might aid in its translocation within the plant's vascular system.

Further research is required to elucidate any specific interactions with biological signaling pathways in target organisms.

Logical Relationship of Potential Mechanism

G Compound This compound Formulation Agrochemical Formulation Compound->Formulation Incorporated as Co-solvent/Adjuvant Application Application to Plant/Pest Formulation->Application Cuticle Improved Cuticular Penetration Application->Cuticle Uptake Enhanced AI Uptake Cuticle->Uptake Efficacy Increased Efficacy Uptake->Efficacy

Caption: Potential mechanism of action.

Conclusion

This compound represents a promising, yet underexplored, component for the development of advanced agrochemical formulations. Its potential to enhance the solubility, stability, and efficacy of active ingredients warrants further investigation. The protocols and frameworks provided in these notes offer a starting point for researchers to systematically evaluate its utility and unlock its full potential in creating more effective and sustainable crop protection solutions. The lack of specific public data highlights an opportunity for significant research and development in this area.

References

Application Notes and Protocols for N-Boc Deprotection of 2-oxo-2,5-dihydro-1H-pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. For derivatives of 2-oxo-2,5-dihydro-1H-pyrrole, a scaffold of interest in medicinal chemistry, efficient and selective N-Boc deprotection is a critical step in the synthesis of final target molecules. The choice of deprotection method is crucial to ensure high yields and purity, while preserving the integrity of other functional groups within the molecule.

This document provides a comprehensive overview of common and alternative methods for the N-Boc deprotection of 2-oxo-2,5-dihydro-1H-pyrrole derivatives. Detailed experimental protocols, comparative data, and visualizations are presented to assist researchers in selecting and implementing the most suitable deprotection strategy for their specific needs.

Deprotection Methodologies

The removal of the N-Boc group from 2-oxo-2,5-dihydro-1H-pyrrole derivatives can be achieved under various conditions, broadly categorized as acidic, thermal, and milder, alternative methods. The selection of a particular method depends on the substrate's sensitivity to acid, its thermal stability, and the presence of other protecting groups.

Acidic Deprotection

Acid-mediated cleavage is the most common method for N-Boc deprotection. The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.

Common Acidic Reagents:

  • Trifluoroacetic Acid (TFA): A strong acid that effectively cleaves the Boc group at room temperature. It is often used in dichloromethane (DCM) as a solvent.

  • Hydrochloric Acid (HCl): Typically used as a solution in an organic solvent like dioxane or methanol.

Mechanism of Acidic N-Boc Deprotection

Acidic N-Boc Deprotection Mechanism NBoc N-Boc Protected 2-oxo-2,5-dihydro-1H-pyrrole Protonation Protonation (H+) NBoc->Protonation + H+ ProtonatedBoc Protonated Intermediate Protonation->ProtonatedBoc LossOfTButyl Loss of tert-butyl cation ProtonatedBoc->LossOfTButyl - C(CH3)3+ CarbamicAcid Carbamic Acid Intermediate LossOfTButyl->CarbamicAcid Decarboxylation Decarboxylation (-CO2) CarbamicAcid->Decarboxylation - CO2 DeprotectedProduct Deprotected 2-oxo-2,5-dihydro-1H-pyrrole Decarboxylation->DeprotectedProduct

Caption: Mechanism of acidic N-Boc deprotection.

Thermal Deprotection

Heating an N-Boc protected compound can lead to the thermolytic cleavage of the Boc group. This method is advantageous as it avoids the use of strong acids, which can be beneficial for acid-sensitive substrates. The reaction can be performed neat or in a high-boiling solvent, and microwave irradiation can significantly accelerate the process.

Milder Deprotection Methods

For substrates that are sensitive to both strong acids and high temperatures, milder deprotection methods have been developed. These often involve the use of Lewis acids or alternative reagents that can effect cleavage under more benign conditions.

Alternative Reagents:

  • Oxalyl Chloride in Methanol: This system provides a mild method for N-Boc deprotection at room temperature.[1]

  • Solid-Supported Acids: Reagents like Amberlyst 15 can be used as heterogeneous catalysts, simplifying work-up and purification.[2]

Comparative Data

The following table summarizes various N-Boc deprotection methods with their typical reaction conditions and reported yields for related heterocyclic compounds. While specific data for 2-oxo-2,5-dihydro-1H-pyrrole derivatives is limited, the provided information serves as a valuable guide for reaction optimization.

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Acidic
50% TFA in DCMGeneral AmineRoom Temperature2 hNot Specified[3]
25% TFA in DCMGeneral AmineRoom Temperature2 h60[3]
TFA in DCMGeneral Amine0 °C to RT2 h95[3]
4M HCl in Dioxane3-HydroxypyrrolidineRoom Temperature1 - 16 hHigh[2]
Thermal
Reflux in TFEN-Boc-2-formyl-pyrroleReflux6 h65
Microwave in TFEN-Boc-2-formyl-pyrrole100 °C30 min91
Microwave in WaterN-Boc Amides120 °C8 min94-99[4]
Mild
Oxalyl Chloride/MeOHHeterocyclic AminesRoom Temperature1 - 4 h>70[1]
p-TsOH (mechanochemical)Primary AminesRoom Temperature10 minHigh[5]
Amberlyst 15 in MeOH3-HydroxypyrrolidineRefluxNot SpecifiedNot Specified[2]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • N-Boc protected 2-oxo-2,5-dihydro-1H-pyrrole derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the N-Boc protected 2-oxo-2,5-dihydro-1H-pyrrole derivative in anhydrous DCM (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical ratio is 1:1 (v/v) of TFA to DCM, but can be adjusted based on the substrate's reactivity.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected product.

  • Purify the product by column chromatography, crystallization, or distillation as needed.

Protocol 2: Microwave-Assisted Thermal N-Boc Deprotection in Water

Materials:

  • N-Boc protected 2-oxo-2,5-dihydro-1H-pyrrole derivative

  • Deionized water

  • Microwave reactor vial

  • Magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Place the N-Boc protected 2-oxo-2,5-dihydro-1H-pyrrole derivative (e.g., 0.5 mmol) and deionized water (e.g., 3.0 mL) in a microwave reactor vial equipped with a magnetic stir bar.[4]

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to 120 °C and hold for approximately 8-10 minutes with stirring.[4]

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling, the product can often be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent.

  • Dry the isolated product to obtain the deprotected amine.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the N-Boc deprotection of a 2-oxo-2,5-dihydro-1H-pyrrole derivative.

N-Boc Deprotection Workflow Start Start: N-Boc Protected Substrate Dissolution Dissolve in Appropriate Solvent Start->Dissolution AddReagent Add Deprotection Reagent (e.g., TFA) Dissolution->AddReagent Reaction Stir at Specified Temperature AddReagent->Reaction Monitor Monitor Reaction (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up: Neutralization, Extraction, Drying Monitor->Workup Reaction Complete Purification Purification (e.g., Chromatography) Workup->Purification End End: Deprotected Product Purification->End

Caption: General experimental workflow for N-Boc deprotection.

Conclusion

The selection of an appropriate N-Boc deprotection method for 2-oxo-2,5-dihydro-1H-pyrrole derivatives is critical for the successful synthesis of target molecules. While standard acidic conditions using TFA or HCl are often effective, thermal and milder alternative methods provide valuable options for substrates with sensitive functional groups. The protocols and comparative data presented in these application notes serve as a comprehensive guide for researchers to optimize their deprotection strategies, leading to improved yields and purities in their synthetic endeavors. Careful consideration of the substrate's properties and the reaction conditions will ensure the desired outcome.

References

Application Notes and Protocols for the Stereoselective Synthesis of Pyrrolidine-Containing Drug Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine ring is a fundamental structural motif present in a vast array of pharmaceuticals and biologically active compounds. Its stereochemistry often plays a crucial role in determining pharmacological activity. Consequently, the development of stereoselective methods for the synthesis of chiral pyrrolidine derivatives is of paramount importance in medicinal chemistry and drug discovery. These application notes provide an overview of modern stereoselective strategies for accessing valuable pyrrolidine-containing drug precursors, complete with detailed experimental protocols and comparative data.

Synthetic Strategies Overview

The stereoselective synthesis of pyrrolidine precursors can be broadly categorized into two main approaches:

  • Asymmetric construction of the pyrrolidine ring: These methods involve the formation of the heterocyclic ring from acyclic precursors in a stereocontrolled manner. Key strategies include multicomponent reactions and cycloadditions.

  • Stereoselective functionalization of a pre-existing pyrrolidine core: This approach often utilizes the "chiral pool," starting from readily available enantiopure pyrrolidine derivatives such as L-proline or (2S,4R)-4-hydroxyproline.[1][2][3]

This document will detail protocols for three prominent and effective methods: a diastereoselective multicomponent reaction, a [3+2] cycloaddition reaction, and a catalytic C-H functionalization.

Method 1: Diastereoselective Multicomponent Synthesis of Highly Substituted Pyrrolidines

This one-pot reaction efficiently constructs up to three contiguous stereogenic centers, providing rapid access to complex pyrrolidine scaffolds.[4][5] The reaction proceeds via a Lewis acid-catalyzed coupling of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent.[4][5]

Experimental Workflow

workflow1 cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification P1 Optically active phenyldihydrofuran R1 Mix phenyldihydrofuran and N-tosylimino ester in CH2Cl2 P1->R1 P2 N-tosylimino ester P2->R1 P3 Allyltrimethylsilane R5 Add Allyltrimethylsilane P3->R5 R2 Cool to -78 °C R1->R2 R3 Add TiCl4 solution R2->R3 R4 Stir for 1 h R3->R4 R4->R5 R6 Warm to 23 °C and stir for 1 h R5->R6 W1 Quench with sat. aq. NaHCO3 R6->W1 W2 Standard workup W1->W2 W3 Flash chromatography W2->W3 Product Highly substituted pyrrolidine derivative W3->Product

Caption: Workflow for the diastereoselective multicomponent synthesis of pyrrolidines.

Detailed Experimental Protocol
  • To a solution of optically active phenyldihydrofuran (1.2 equiv) and N-tosylimino ester (1.0 equiv) in dichloromethane (CH₂Cl₂), add a 1 M solution of titanium tetrachloride (TiCl₄) in CH₂Cl₂ (1.2 equiv) at -78 °C.[4][5]

  • Stir the resulting mixture at -78 °C for 1 hour.[4][5]

  • Add allyltrimethylsilane (3.0 equiv) to the reaction mixture.[4][5]

  • Allow the reaction to warm to 23 °C and continue stirring for an additional hour.[4][5]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

  • Perform a standard aqueous workup.

  • Purify the crude product by flash chromatography over silica gel to yield the highly substituted pyrrolidine derivative.[4]

Quantitative Data Summary
ProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
Pyrrolidine 3a72Single diastereomer87

Data obtained from the synthesis of a specific pyrrolidine derivative (3a) as reported in the literature.[4]

Method 2: Silver-Catalyzed [3+2] Cycloaddition for Densely Substituted Pyrrolidines

This method utilizes a [3+2] cycloaddition reaction between a chiral N-tert-butanesulfinylazadiene and an in situ generated azomethine ylide.[6][7][8] The reaction is catalyzed by silver carbonate and provides access to densely functionalized pyrrolidines with up to four stereogenic centers.[6][7][8]

Signaling Pathway Diagram

pathway2 cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle R1 Chiral N-tert- butanesulfinylazadiene Cyclo [3+2] Cycloaddition R1->Cyclo R2 α-Imino ester Cat Ag2CO3 (catalyst) Et3N (base) R2->Cat generates Ylide Azomethine Ylide (in situ generated) Cat->Ylide Ylide->Cyclo Prod Densely Substituted Pyrrolidine Cyclo->Prod

Caption: Catalytic cycle for the [3+2] cycloaddition synthesis of pyrrolidines.

Detailed Experimental Protocol
  • In a reaction vessel, combine the N-tert-butanesulfinyl imine (0.1 mmol), the α-imino ester (0.1 mmol), silver carbonate (Ag₂CO₃, 20 mol %), and triethylamine (Et₃N, 20 mol %) in toluene (0.1 M).[8]

  • Stir the reaction mixture at room temperature for 24 hours.[8]

  • Monitor the reaction progress and determine the conversion and diastereomeric ratio of the crude reaction mixture by ¹H NMR spectroscopy.[8]

  • Upon completion, purify the product via standard chromatographic techniques.

Quantitative Data Summary
Substrate (Imine)Substrate (Imino Ester)Yield (%)Diastereomeric Ratio (d.r.)
1a2a75>95:5
1b2a68>95:5
1a2b7290:10

Data represents a selection of substrate combinations from the literature, demonstrating the general efficacy of the method.[8]

Method 3: Palladium-Catalyzed Enantioselective α-C-H Arylation of Pyrrolidines

This protocol describes the functionalization of a pre-existing pyrrolidine ring through a palladium-catalyzed C-H activation/arylation reaction.[9] A thioamide directing group and a chiral phosphoric acid ligand are employed to achieve high enantioselectivity.[9]

Logical Relationship Diagram

logic3 Start N-Thioacyl Pyrrolidine Intermediate Palladium-Catalyzed C-H Activation Start->Intermediate Reagents Aryl Boronic Acid Pd2(dba)3 Chiral Phosphoric Acid Ligand Oxidant Reagents->Intermediate CrossCoupling Cross-Coupling Intermediate->CrossCoupling Product α-Arylated Pyrrolidine CrossCoupling->Product

Caption: Key steps in the enantioselective C-H arylation of pyrrolidines.

Detailed Experimental Protocol
  • To an oven-dried vial, add the N-thioacyl pyrrolidine (1.0 equiv), aryl boronic acid (2.0 equiv), Pd₂(dba)₃ (5 mol %), and the chiral phosphoric acid ligand (10 mol %).

  • Add the appropriate solvent and an oxidant.

  • Stir the reaction mixture at the specified temperature for the required duration.

  • Upon completion, cool the reaction to room temperature.

  • Purify the product by column chromatography on silica gel.

Quantitative Data Summary
Pyrrolidine DerivativeAryl Boronic AcidYield (%)Enantiomeric Ratio (e.r.)
N-thioacyl pyrrolidinePhenylboronic acid8798:2
N-thioacyl piperidine4-Methylphenylboronic acid7597:3
N-thioacyl azetidine4-Methoxyphenylboronic acid6895:5

Representative data showcasing the versatility of the C-H arylation method across different saturated aza-heterocycles.[9]

Conclusion

The stereoselective synthesis of pyrrolidine-containing drug precursors is a dynamic field with a diverse range of powerful synthetic methodologies. The protocols detailed in these application notes for multicomponent reactions, [3+2] cycloadditions, and C-H functionalization represent robust and versatile strategies for accessing a wide variety of chiral pyrrolidine structures. The choice of a specific method will depend on the desired substitution pattern, the required stereochemistry, and the availability of starting materials. The provided data and workflows serve as a practical guide for researchers in the design and execution of synthetic routes toward novel therapeutic agents.

References

Application Notes and Protocols for the Functionalization of the Pyrrolidone Ring at C4 and C5 Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidone scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its three-dimensional architecture and capacity for diverse substitution patterns make it an attractive building block for exploring chemical space and optimizing drug-like properties. Functionalization at the C4 and C5 positions of the pyrrolidone ring is of particular strategic importance for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.

These application notes provide detailed protocols for key synthetic methodologies enabling the selective functionalization of the pyrrolidone ring at the C4 and C5 positions. The included procedures are based on modern catalytic and stereoselective methods, offering efficient routes to a variety of substituted pyrrolidone derivatives.

C4-Position Functionalization

Palladium-Catalyzed C(sp³)–H Arylation of Pyrrolidine-3-Carboxamides

This protocol describes a regio- and stereoselective palladium-catalyzed C4–H arylation of N-protected pyrrolidine-3-carboxamides. The use of an aminoquinoline (AQ) directing group at the C3 position facilitates the selective activation of the C4 C–H bond, leading to the formation of cis-3,4-disubstituted pyrrolidines.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_pyrrolidine N-Boc-pyrrolidine- 3-carboxamide reaction_mix Mix & Heat (Toluene) start_pyrrolidine->reaction_mix start_aryl Aryl Iodide start_aryl->reaction_mix start_catalyst Pd(OAc)₂ start_catalyst->reaction_mix start_base K₂CO₃ start_base->reaction_mix workup Aqueous Work-up reaction_mix->workup purification Column Chromatography workup->purification product cis-4-Aryl-N-Boc- pyrrolidine-3-carboxamide purification->product

Caption: Workflow for Palladium-Catalyzed C4-Arylation of Pyrrolidines.

Materials:

  • N-(quinolin-8-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxamide

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried reaction vessel, add N-(quinolin-8-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxamide (1.0 equiv), 4-iodoanisole (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene to the mixture.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cis-4-arylated pyrrolidine derivative.

EntryAryl IodideProductYield (%)Diastereomeric Ratio (cis:trans)
14-Iodoanisolecis-N-(quinolin-8-yl)-1-(tert-butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxamide78>20:1
21-Iodo-4-(trifluoromethyl)benzenecis-N-(quinolin-8-yl)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide65>20:1
31-Iodo-3,5-dimethylbenzenecis-N-(quinolin-8-yl)-1-(tert-butoxycarbonyl)-4-(3,5-dimethylphenyl)pyrrolidine-3-carboxamide75>20:1
Synthesis of 4-Hydroxypyrrolidin-2-one

This two-step protocol describes the synthesis of 4-hydroxypyrrolidin-2-one, a valuable intermediate for various bioactive molecules, starting from N-Boc protected amino acids. The first step involves the formation of a 5-substituted pyrrolidine-2,4-dione (tetramic acid) via a Meldrum's acid-mediated reaction, followed by a regioselective reduction.[1]

A N-Boc-amino acid C EDC.HCl, DMAP A->C B Meldrum's acid B->C D 5-Substituted Pyrrolidine-2,4-dione C->D Step 1: Cyclization E NaBH₄, MeOH D->E F 4-Hydroxy-5-substituted pyrrolidin-2-one E->F Step 2: Reduction

Caption: Synthesis of 4-Hydroxypyrrolidin-2-one via a Tetramic Acid Intermediate.

Step 1: Synthesis of 5-Methylpyrrolidine-2,4-dione

  • To a solution of Meldrum's acid (1.0 equiv) and 4-dimethylaminopyridine (DMAP) (1.3 equiv) in dichloromethane at 0 °C, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (1.3 equiv).

  • Add a solution of N-Boc-alanine (1.0 equiv) in dichloromethane to the mixture.

  • Stir the reaction mixture overnight at room temperature.

  • Pour the mixture into ethyl acetate and wash successively with brine, 5% citric acid, and brine.

  • Reflux the organic phase for 30 minutes and then evaporate the solvent.

  • Purify the crude product by column chromatography to yield 5-methylpyrrolidine-2,4-dione.[1]

Step 2: Synthesis of 5-Methyl-4-hydroxypyrrolidin-2-one

  • Dissolve the 5-methylpyrrolidine-2,4-dione (1.0 equiv) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-methyl-4-hydroxypyrrolidin-2-one.[1]

Starting N-Boc-amino acidIntermediate (Step 1 Yield %)Final Product (Step 2 Yield %)
N-Boc-alanine5-Methylpyrrolidine-2,4-dione (22%)4-Hydroxy-5-methylpyrrolidin-2-one (9%)
N-Boc-valine5-Isopropylpyrrolidine-2,4-dione (10%)4-Hydroxy-5-isopropylpyrrolidin-2-one (6%)

C5-Position Functionalization

One-Pot Synthesis of 1,5-Disubstituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes

This protocol describes a one-pot synthesis of 1,5-disubstituted pyrrolidin-2-ones through a Lewis acid-catalyzed reaction of donor-acceptor (DA) cyclopropanes with primary amines.[2] The reaction proceeds via a cascade of a three-membered ring opening, followed by in situ lactamization.

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Product start_cyclopropane Donor-Acceptor Cyclopropane reaction_mix Mix & Heat (Solvent) start_cyclopropane->reaction_mix start_amine Primary Amine start_amine->reaction_mix start_catalyst Lewis Acid (e.g., Y(OTf)₃) start_catalyst->reaction_mix workup Aqueous Work-up reaction_mix->workup purification Column Chromatography workup->purification product 1,5-Disubstituted Pyrrolidin-2-one purification->product

Caption: One-Pot Synthesis of 1,5-Disubstituted Pyrrolidin-2-ones.

Materials:

  • Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate

  • Aniline

  • Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃)

  • Toluene, anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • To a solution of diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate (1.0 equiv) and aniline (1.2 equiv) in anhydrous toluene, add Y(OTf)₃ (10 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the consumption of the starting materials, cool the reaction mixture to room temperature.

  • Add a solution of NaOH (2.0 equiv) in ethanol.

  • Heat the mixture to reflux to facilitate lactamization and decarboxylation.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1,5-disubstituted pyrrolidin-2-one.

Donor-Acceptor CyclopropanePrimary AmineProductYield (%)
Diethyl 2-phenylcyclopropane-1,1-dicarboxylateAniline1,5-Diphenylpyrrolidin-2-one75
Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylateBenzylamine1-Benzyl-5-(4-methoxyphenyl)pyrrolidin-2-one70
Diethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylateAniline1-Phenyl-5-(thiophen-2-yl)pyrrolidin-2-one68

References

Application Notes and Protocols: Michael Addition Reactions with N-Boc-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Michael addition reactions utilizing N-Boc-pyrrol-2(5H)-one as a versatile nucleophile. This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide array of substituted pyrrolidinone scaffolds, which are key structural motifs in numerous biologically active compounds and pharmaceutical agents. This document details various catalytic systems, summarizes reaction outcomes, and provides detailed experimental protocols for key transformations.

Introduction

N-Boc-pyrrol-2(5H)-one, a protected derivative of γ-lactam, serves as a valuable prochiral nucleophile in Michael or 1,4-conjugate addition reactions. The electron-withdrawing N-Boc group enhances the acidity of the α-proton, facilitating its deprotonation to form a reactive enolate. This enolate can then add to a variety of Michael acceptors, including α,β-unsaturated ketones (enones), esters, and nitro compounds. The resulting Michael adducts, possessing a new stereocenter, are valuable intermediates for the synthesis of complex nitrogen-containing heterocycles. Asymmetric variants of this reaction, employing chiral catalysts, allow for the enantioselective synthesis of these important building blocks.

Key Applications

  • Asymmetric Synthesis: The Michael addition of N-Boc-pyrrol-2(5H)-one is a cornerstone in the asymmetric synthesis of substituted pyrrolidinones, which are precursors to a wide range of natural products and pharmaceuticals.

  • Drug Discovery: The resulting adducts can be further elaborated to create libraries of novel compounds for screening in drug discovery programs, targeting a variety of diseases.

  • Medicinal Chemistry: The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and this methodology provides a direct route to functionalized derivatives with potential therapeutic applications.

Data Presentation: Summary of Reaction Outcomes

The following tables summarize the quantitative data for Michael addition reactions of N-Boc-pyrrol-2(5H)-one with various Michael acceptors under different catalytic conditions.

Table 1: Asymmetric Michael Addition to 4-Nitro-5-styrylisoxazoles [1]

EntryMichael Acceptor (Substituent)CatalystBaseYield (%)Diastereomeric Ratio (syn:anti)ee (%) (syn)
1PhenylCinchona-derived PTCK₂CO₃57>20:165
24-ChlorophenylCinchona-derived PTCK₂CO₃65>20:168
34-MethylphenylCinchona-derived PTCK₂CO₃62>20:170
42-ChlorophenylCinchona-derived PTCK₂CO₃55>20:160

Table 2: Asymmetric Michael Addition to Chalcones [2]

EntryChalcone (Substituent)CatalystYield (%)ee (%)
1PhenylChiral 1,2-diaminocyclohexane derivative8592
24-MethoxyphenylChiral 1,2-diaminocyclohexane derivative9095
34-ChlorophenylChiral 1,2-diaminocyclohexane derivative8893
42-ChlorophenylChiral 1,2-diaminocyclohexane derivative8290

Experimental Protocols

Protocol 1: Organocatalytic Vinylogous Michael Addition of N-Boc-pyrrol-2(5H)-one to 4-Nitro-5-styrylisoxazoles[1]

This protocol describes a general procedure for the asymmetric phase-transfer catalyzed Michael addition of N-Boc-pyrrol-2(5H)-one to 4-nitro-5-styrylisoxazoles.

Materials:

  • 4-Nitro-5-styrylisoxazole derivative (1.0 equiv, 0.1 mmol)

  • N-Boc-pyrrol-2(5H)-one (5.0 equiv, 0.5 mmol, 91.6 mg)

  • Cinchona-derived phase-transfer catalyst (e.g., a quaternary ammonium salt) (0.1 equiv, 0.01 mmol)

  • Potassium carbonate (K₂CO₃) (5.0 equiv, 0.5 mmol, 69.1 mg)

  • Toluene (3 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 4-nitro-5-styrylisoxazole (1.0 equiv) in toluene (3 mL), add the phase-transfer catalyst (0.1 equiv) and N-Boc-pyrrol-2(5H)-one (5.0 equiv).

  • Stir the reaction mixture for 5 minutes at 0 °C.

  • Add potassium carbonate (5.0 equiv) to the mixture.

  • Continue stirring at 0 °C for 48 hours.

  • Quench the reaction with a saturated solution of NH₄Cl (6 mL).

  • Extract the aqueous layer with toluene (3 x 6 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Asymmetric Michael Addition of Pyrrolones to Chalcones[2]

This protocol outlines a general method for the asymmetric Michael addition of pyrrolones (including N-Boc-pyrrol-2(5H)-one) to chalcones using a chiral vicinal primary-diamine salt as a catalyst.

Materials:

  • Chalcone derivative (1.0 equiv)

  • Pyrrolone (e.g., N-Boc-pyrrol-2(5H)-one) (1.2 equiv)

  • Chiral 1,2-diaminocyclohexane-2-(N-Boc-amino)benzoic acid catalyst (10 mol%)

  • Solvent (e.g., Toluene, CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chalcone (1.0 equiv) and the pyrrolone (1.2 equiv) in the chosen solvent, add the chiral diamine salt catalyst (10 mol%).

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Michael adduct.

Visualizations

Michael_Addition_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle pyrrolone N-Boc-pyrrol-2(5H)-one enolate Enolate Intermediate pyrrolone->enolate Deprotonation acceptor Michael Acceptor (e.g., Enone) product Michael Adduct acceptor->product base Base base->enolate enolate->product Nucleophilic Attack Experimental_Workflow start Start reactants Combine Reactants: N-Boc-pyrrol-2(5H)-one, Michael Acceptor, Solvent start->reactants catalyst Add Catalyst (e.g., Organocatalyst, Lewis Acid) reactants->catalyst reaction Stir at Controlled Temperature catalyst->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end Logical_Relationships outcome Reaction Outcome (Yield, Stereoselectivity) catalyst Catalyst catalyst->outcome acceptor Michael Acceptor acceptor->outcome solvent Solvent solvent->outcome temperature Temperature temperature->outcome

References

Synthesis of Bioactive Molecules Using tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a cyclic unsaturated lactam, serves as a versatile and valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive α,β-unsaturated carbonyl system and a protected nitrogen atom, allow for a variety of chemical transformations to generate a diverse array of bioactive molecules. The pyrrolidinone core is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[1] The tert-butoxycarbonyl (Boc) protecting group provides stability and enhanced solubility during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization.[1]

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing this compound as a key starting material.

Key Reactions and Applications

The reactivity of this compound is dominated by its electrophilic double bond, making it an excellent substrate for nucleophilic conjugate additions (Michael additions). Furthermore, the activated methylene position adjacent to the carbonyl group can be functionalized. These reactions enable the introduction of various substituents and the construction of complex molecular architectures with diverse biological activities.

Synthesis of Substituted Pyrrolidinones via Michael Addition

The Michael addition is a cornerstone reaction for the functionalization of this compound. A wide range of nucleophiles, including thiols, amines, and carbanions, can be added to the β-position of the α,β-unsaturated lactam, leading to the formation of 3-substituted pyrrolidin-2-ones. These derivatives are precursors to a variety of bioactive compounds.

Synthesis of Hydroxyalkyl Pyrrolidinones via Mukaiyama Aldol Reaction

The silyl enol ether derived from this compound can participate in Mukaiyama aldol reactions with various aldehydes. This reaction is a powerful tool for the diastereoselective synthesis of β-hydroxyalkyl substituted pyrrolidinones, which are valuable intermediates in the synthesis of complex natural products and medicinally important compounds.[2]

Data Presentation: Bioactivity of Synthesized Pyrrolidinone Derivatives

The following tables summarize the biological activities of representative bioactive molecules synthesized from pyrrolidinone scaffolds. While direct synthesis from this compound for these specific examples may not be explicitly reported in all cases, they represent the types of bioactive compounds that can be accessed through the methodologies described herein.

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Citation
Pyrrolidinedione-Thiazolidinone 2aJurkat (T-cell leukemia)>9.2 (Selectivity Index)[3]
Pyrrolidinedione-Thiazolidinone 2bJurkat (T-cell leukemia)>9.2 (Selectivity Index)[3]
Pyrazoline-Pyrrolidine-2,5-dione S2MCF7 (Breast Cancer)0.78 ± 0.01[4]
Pyrazoline-Pyrrolidine-2,5-dione S2HT29 (Colon Cancer)0.92 ± 0.15[4]
Diphenylamine-Pyrrolidin-2-one-Hydrazone DerivativePPC-1 (Prostate Cancer)2.5 - 20.2[5]
Diphenylamine-Pyrrolidin-2-one-Hydrazone DerivativeIGR39 (Melanoma)2.5 - 20.2[5]

Table 2: Antimicrobial Activity of Pyrrolidinone Derivatives

Compound IDTarget OrganismMIC (µg/mL)Citation
Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidineStaphylococcus aureusIncreased antibacterial effect compared to Oxytetracycline[6]
Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidineBacillus cereusIncreased antibacterial effect compared to Oxytetracycline[6]
Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidinePseudomonas aeruginosaIncreased antibacterial effect compared to Oxytetracycline[6]

Experimental Protocols

Protocol 1: General Procedure for Michael Addition of Thiols to this compound

This protocol describes a general method for the conjugate addition of thiols to the pyrrolidinone scaffold, a key step in synthesizing various bioactive molecules.

Materials:

  • This compound

  • Thiol of interest

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (0.1 M) at 0 °C is added the thiol (1.1 eq).

  • Triethylamine (1.2 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-thio-substituted pyrrolidin-2-one.

Expected Yield: 70-95%

Protocol 2: Synthesis of 5-Hydroxyalkyl Pyrrolidinones via Mukaiyama-Type Aldol Reaction

This protocol details the synthesis of a hydroxyalkyl-substituted pyrrolidinone, a versatile intermediate for more complex bioactive molecules, adapted from a procedure for a similar substrate.[2]

Materials:

  • This compound

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Aldehyde of interest

  • Titanium tetrachloride (TiCl4)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure: Step 1: Formation of the Silyl Enol Ether

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere (e.g., argon), add chlorotrimethylsilane (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete formation of the silyl enol ether.

  • The reaction mixture containing the crude silyl enol ether is used directly in the next step.

Step 2: Mukaiyama Aldol Reaction

  • Cool the solution of the silyl enol ether to -78 °C.

  • In a separate flask, dissolve the aldehyde (1.1 eq) in anhydrous dichloromethane (0.5 M) and cool to -78 °C.

  • To the aldehyde solution, add titanium tetrachloride (1.1 eq, 1.0 M solution in DCM) dropwise. Stir for 15 minutes.

  • Add the cold solution of the silyl enol ether to the aldehyde-TiCl4 mixture via cannula.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO3.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired 5-hydroxyalkyl pyrrolidinone.

Expected Yield: 60-85%

Signaling Pathways and Experimental Workflows

The bioactive molecules synthesized from this compound often exert their effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for drug development and mechanism-of-action studies. Below are diagrams of key signaling pathways that can be targeted by pyrrolidinone-based inhibitors.

experimental_workflow start tert-Butyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate reaction1 Michael Addition (e.g., with thiols, amines) start->reaction1 reaction2 Mukaiyama Aldol Reaction (with aldehydes) start->reaction2 product1 3-Substituted Pyrrolidin-2-ones reaction1->product1 product2 5-Hydroxyalkyl Pyrrolidin-2-ones reaction2->product2 bioassay Biological Activity Screening (e.g., anticancer, antimicrobial) product1->bioassay product2->bioassay data Quantitative Data (IC50, MIC) bioassay->data pathway Mechanism of Action Studies (Signaling Pathway Analysis) bioassay->pathway VEGFR_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Inhibitor Pyrrolidinone-based Inhibitor Inhibitor->VEGFR ERK ERK PLCg->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrrolidinone-based Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK CellCycle Cell Proliferation, Survival, Invasion MAPK->CellCycle AKT Akt PI3K->AKT AKT->CellCycle

References

Gram-Scale Synthesis of N-Boc-3-pyrrolin-2-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the gram-scale synthesis of N-Boc-3-pyrrolin-2-one, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and scalable two-step procedure commencing from commercially available N-Boc-pyrrolidin-2-one.

Introduction

N-Boc-3-pyrrolin-2-one is a key intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of the electron-withdrawing N-Boc protecting group and the α,β-unsaturated lactam moiety makes it a versatile precursor for various chemical transformations, including Michael additions, cycloadditions, and other functional group manipulations. This application note provides a detailed, reproducible protocol for its synthesis on a gram scale, suitable for laboratory and process development settings.

Overall Reaction Scheme

The synthesis proceeds via a two-step sequence: α-bromination of N-Boc-pyrrolidin-2-one followed by dehydrobromination to introduce the double bond.

Reaction_Scheme N-Boc-pyrrolidin-2-one N-Boc-pyrrolidin-2-one Intermediate α-Bromo-N-Boc-pyrrolidin-2-one N-Boc-pyrrolidin-2-one->Intermediate 1. LDA, THF, -78 °C 2. NBS, THF, -78 °C Product N-Boc-3-pyrrolin-2-one Intermediate->Product DBU, Toluene, 110 °C

Caption: Overall synthetic scheme for N-Boc-3-pyrrolin-2-one.

Experimental Protocol

This protocol is designed for the synthesis of N-Boc-3-pyrrolin-2-one on a gram scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-pyrrolidin-2-one≥98%Commercially Available
Diisopropylamine≥99.5%, anhydrousCommercially Available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Diethyl ether (Et₂O)ACS GradeCommercially Available
Saturated aq. NH₄ClPrepared in-house
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄Commercially Available
Silica gel230-400 meshCommercially Available
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Inert gas (Nitrogen or Argon) supply

  • Dry ice/acetone bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Step 1: Synthesis of α-Bromo-N-Boc-pyrrolidin-2-one

Step1_Workflow cluster_prep Preparation of LDA cluster_reaction Bromination Reaction cluster_workup Work-up and Isolation Diisopropylamine Diisopropylamine in THF nBuLi Add n-BuLi at -78 °C Diisopropylamine->nBuLi Stir Stir for 30 min at 0 °C nBuLi->Stir Add_LDA Add prepared LDA solution Start N-Boc-pyrrolidin-2-one in THF at -78 °C Start->Add_LDA Stir_1 Stir for 1 h at -78 °C Add_LDA->Stir_1 Add_NBS Add NBS solution in THF Stir_1->Add_NBS Stir_2 Stir for 2 h at -78 °C Add_NBS->Stir_2 Quench Quench with sat. aq. NH₄Cl Stir_2->Quench Extract Extract with Et₂O Quench->Extract Wash Wash with sat. aq. NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate

Caption: Workflow for the synthesis of α-Bromo-N-Boc-pyrrolidin-2-one.

  • LDA Preparation: To a stirred solution of diisopropylamine (4.2 mL, 30 mmol) in anhydrous THF (50 mL) at -78 °C under an inert atmosphere, add n-butyllithium (12 mL of a 2.5 M solution in hexanes, 30 mmol) dropwise. After the addition is complete, warm the mixture to 0 °C and stir for 30 minutes.

  • Reaction: In a separate flask, dissolve N-Boc-pyrrolidin-2-one (4.63 g, 25 mmol) in anhydrous THF (100 mL) and cool the solution to -78 °C. To this solution, add the freshly prepared LDA solution via cannula. Stir the resulting mixture at -78 °C for 1 hour.

  • Bromination: Dissolve N-bromosuccinimide (4.89 g, 27.5 mmol) in anhydrous THF (50 mL) and add this solution dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL). Allow the mixture to warm to room temperature. Extract the mixture with diethyl ether (3 x 100 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude α-bromo-N-Boc-pyrrolidin-2-one as a pale yellow oil. This intermediate is used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-pyrrolin-2-one

Step2_Workflow cluster_reaction Dehydrobromination cluster_workup Work-up and Purification Start Crude α-Bromo intermediate in Toluene Add_DBU Add DBU Start->Add_DBU Heat Heat to 110 °C for 4 h Add_DBU->Heat Cool Cool to room temperature Heat->Cool Wash Wash with 1 M HCl and Brine Cool->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the synthesis of N-Boc-3-pyrrolin-2-one.

  • Reaction: Dissolve the crude α-bromo-N-Boc-pyrrolidin-2-one from the previous step in anhydrous toluene (100 mL). To this solution, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (4.5 mL, 30 mmol).

  • Heating: Heat the reaction mixture to 110 °C and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the solution with 1 M HCl (2 x 50 mL) and brine (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield N-Boc-3-pyrrolin-2-one as a white to off-white solid.

Data Presentation

ParameterValue
Starting MaterialN-Boc-pyrrolidin-2-one
Scale25 mmol (4.63 g)
Overall Yield65-75%
Purity (by ¹H NMR)>95%
AppearanceWhite to off-white solid
Melting Point78-81 °C

¹H NMR (400 MHz, CDCl₃) δ: 7.05 (t, J = 2.0 Hz, 1H), 6.10 (t, J = 2.0 Hz, 1H), 4.15 (t, J = 2.0 Hz, 2H), 1.50 (s, 9H).

¹³C NMR (101 MHz, CDCl₃) δ: 170.1, 151.8, 145.2, 125.9, 82.5, 48.6, 28.2.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete formation of LDA or enolate. Moisture in the reaction.Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened anhydrous solvents. Titrate the n-BuLi solution before use.
Incomplete reaction in Step 2Insufficient heating or reaction time.Ensure the reaction temperature is maintained at 110 °C. Extend the reaction time and monitor by TLC.
Product decompositionOverheating during the elimination step.Maintain the reaction temperature strictly at 110 °C. Avoid prolonged heating after the reaction is complete.

Conclusion

The described two-step protocol provides a reliable and scalable method for the gram-scale synthesis of N-Boc-3-pyrrolin-2-one. The procedure utilizes readily available starting materials and reagents, and the product can be obtained in good yield and high purity after chromatographic purification. This application note serves as a valuable resource for researchers requiring access to this important synthetic intermediate.

Application Notes and Protocols for the Development of Novel Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of novel polymers for drug delivery systems. The following protocols and data are intended to serve as a guide for researchers in the development of effective and targeted drug delivery vehicles.

Introduction to Polymers in Drug Delivery

Polymers have become essential in advancing drug delivery technology, enabling the controlled and targeted release of therapeutic agents.[1][2][3] Their versatility allows for the creation of systems that enhance drug stability, solubility, and bioavailability while minimizing side effects.[4][5] Modern polymer science has led to the development of "smart polymers" that can respond to environmental stimuli such as pH, temperature, or specific enzymes, allowing for precise drug release at the site of action.[1][2] Both natural and synthetic polymers are extensively used, with biodegradable and biocompatible materials like Poly(lactic-co-glycolic acid) (PLGA) being prominent due to their approval for medical applications.[4][6][7]

Polymer Synthesis: Poly(lactic-co-glycolic acid) (PLGA)

PLGA is a widely researched biodegradable polymer used for a variety of drug delivery formulations, including microspheres, nanoparticles, and implants.[6] The most common method for synthesizing high molecular weight PLGA is the ring-opening polymerization of lactide and glycolide.[4][8] This method provides excellent control over the polymer's molecular weight and composition.[4]

Experimental Protocol: Ring-Opening Polymerization of Lactide and Glycolide[4]

Materials:

  • D,L-lactide

  • Glycolide

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) - Catalyst

  • 1-Dodecanol - Initiator

  • Toluene (anhydrous)

Procedure:

  • Monomer Preparation: In a dried Schlenk flask, add 0.015 mol (1.74 g) of glycolide and 0.005 mol (0.72 g) of D,L-lactide.

  • System Purge: Seal the flask and purge with dry nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Solvent and Initiator Addition: Add 20 mL of anhydrous toluene to dissolve the monomers, followed by the addition of 1-dodecanol as an initiator. The amount of initiator will determine the final molecular weight of the polymer.

  • Catalyst Addition: Introduce the catalyst, Tin(II) 2-ethylhexanoate, into the reaction mixture. The monomer-to-catalyst ratio is crucial for controlling the polymerization rate.

  • Polymerization: Heat the reaction mixture to 130-140°C with continuous stirring. The reaction time can vary from 4 to 24 hours, depending on the desired molecular weight.

  • Polymer Precipitation: After cooling to room temperature, precipitate the synthesized PLGA by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or hexane, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it multiple times with the non-solvent to remove unreacted monomers, catalyst, and initiator.

  • Drying: Dry the purified PLGA under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.

Characterization of Polymers and Nanoparticles

Thorough characterization of the synthesized polymer and the resulting drug-loaded nanoparticles is critical to ensure their quality, efficacy, and safety.[5][9][10] A variety of techniques are employed to analyze their physicochemical properties.[9]

Table 1: Polymer and Nanoparticle Characterization Techniques

Technique Purpose Data Obtained References
Nuclear Magnetic Resonance (NMR) To determine the chemical structure and composition of the polymer.Chemical shifts, peak integrations for monomer ratio determination.[9]
Fourier Transform Infrared Spectroscopy (FTIR) To identify functional groups and confirm the chemical structure of the polymer and drug encapsulation.Infrared absorption bands corresponding to specific chemical bonds.[6][9]
Differential Scanning Calorimetry (DSC) To analyze the thermal properties of the polymer, such as glass transition temperature (Tg) and melting point (Tm).Endothermic and exothermic transitions as a function of temperature.[6][9]
Gel Permeation Chromatography (GPC) To determine the molecular weight (Mw) and polydispersity index (PDI) of the polymer.Molecular weight distribution curves.[4][11]
Transmission Electron Microscopy (TEM) To visualize the size, shape, and morphology of nanoparticles.High-resolution images of individual nanoparticles.[9]
Scanning Electron Microscopy (SEM) To observe the surface morphology and size distribution of nanoparticles.3D-like images of the nanoparticle surface.[9]
Atomic Force Microscopy (AFM) To provide high-resolution 3D images of the surface topography of nanoparticles.Topographical maps of the nanoparticle surface.[9]
Dynamic Light Scattering (DLS) To measure the particle size distribution and zeta potential of nanoparticles in a colloidal suspension.Hydrodynamic diameter and surface charge.[10]

Fabrication of Polymeric Nanoparticles for Drug Delivery

Polymeric nanoparticles are a leading platform for targeted drug delivery due to their small size and large surface area.[9][12] The solvent evaporation method is a common technique for preparing PLGA nanoparticles.[4]

Experimental Protocol: Nanoparticle Formulation by Solvent Evaporation[4]

Materials:

  • Synthesized PLGA

  • Drug to be encapsulated

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous solution with a surfactant (e.g., polyvinyl alcohol (PVA), poloxamer)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and the drug in the organic solvent.

  • Emulsification: Add the organic phase dropwise to the aqueous surfactant solution while homogenizing or sonicating at high speed. This forms an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion continuously under reduced pressure or at room temperature to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Once the solvent has evaporated, the PLGA nanoparticles will have formed. Collect the nanoparticles by centrifugation.

  • Washing: Wash the collected nanoparticles multiple times with deionized water to remove any excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried (lyophilized) to obtain a dry powder.

In Vitro and In Vivo Evaluation

After fabrication and characterization, the drug-loaded nanoparticles must be evaluated for their performance both in a laboratory setting and in living organisms.[10]

Experimental Protocol: In Vitro Drug Release Study

Objective: To determine the rate and mechanism of drug release from the polymeric nanoparticles.

Procedure:

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) with a pH mimicking physiological conditions (e.g., pH 7.4).

  • Incubation: Place the dispersion in a dialysis bag or a centrifuge tube and incubate at 37°C with constant shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the amount of drug released in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

General Considerations for In Vivo Evaluation[10][13]

Objective: To assess the biocompatibility, biodistribution, and therapeutic efficacy of the drug-loaded nanoparticles in an animal model.

Key Steps:

  • Animal Model Selection: Choose an appropriate animal model that closely represents the pathophysiology of the human disease being targeted.

  • Toxicity Studies: Conduct preliminary studies to evaluate the potential toxicity of the polymer and the nanoparticle formulation.

  • Pharmacokinetic Studies: Administer the nanoparticle formulation to the animals and collect blood samples at various time points to determine the drug's concentration in the plasma over time. This helps in understanding the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Biodistribution Studies: Use imaging techniques (e.g., fluorescence imaging) or radiolabeling of the nanoparticles to track their distribution and accumulation in different organs and tissues.

  • Efficacy Studies: In a disease model, administer the drug-loaded nanoparticles and monitor the therapeutic response compared to control groups (e.g., free drug, empty nanoparticles).

Visualizations

Experimental_Workflow_for_Polymer-Based_Drug_Delivery cluster_Synthesis Polymer Synthesis cluster_Characterization Characterization cluster_Formulation Nanoparticle Formulation cluster_Evaluation Evaluation Monomer_Selection Monomer Selection Polymerization Polymerization (e.g., Ring-Opening) Monomer_Selection->Polymerization Purification Purification Polymerization->Purification Polymer_Characterization Polymer Characterization (NMR, FTIR, GPC, DSC) Purification->Polymer_Characterization Drug_Loading Drug Loading Polymer_Characterization->Drug_Loading Nanoparticle_Fabrication Nanoparticle Fabrication (e.g., Solvent Evaporation) Drug_Loading->Nanoparticle_Fabrication NP_Characterization Nanoparticle Characterization (TEM, SEM, DLS) Nanoparticle_Fabrication->NP_Characterization In_Vitro_Studies In Vitro Studies (Drug Release, Cytotoxicity) NP_Characterization->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro_Studies->In_Vivo_Studies

Caption: Experimental workflow for polymer-based drug delivery systems.

Targeted_Drug_Delivery_Signaling_Pathway Nanoparticle Targeted Nanoparticle (with Ligand) Receptor Cell Surface Receptor Nanoparticle->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm Target Intracellular Target (e.g., Nucleus) Cytoplasm->Target Drug Action Therapeutic_Effect Therapeutic Effect Target->Therapeutic_Effect

Caption: Generalized signaling pathway for targeted drug delivery.

Logical_Relationships_in_Polymer_Design cluster_properties Desired Properties cluster_parameters Design Parameters cluster_outcome Therapeutic Outcome Biocompatibility Biocompatibility Safety Safety Biocompatibility->Safety Biodegradability Biodegradability Biodegradability->Safety Controlled_Release Controlled_Release Efficacy Efficacy Controlled_Release->Efficacy Targeting Targeting Targeting->Efficacy Monomer_Choice Monomer_Choice Monomer_Choice->Biocompatibility Monomer_Choice->Biodegradability Molecular_Weight Molecular_Weight Molecular_Weight->Controlled_Release Copolymer_Ratio Copolymer_Ratio Copolymer_Ratio->Controlled_Release Surface_Modification Surface_Modification Surface_Modification->Targeting

Caption: Logical relationships in polymer design for drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound from N-Boc-maleimide is resulting in a low yield. What are the common causes?

Low yields in this synthesis can often be attributed to several factors:

  • Over-reduction: The primary challenge is the selective reduction of only one of the two carbonyl groups in N-Boc-maleimide. Strong reducing agents or harsh reaction conditions can lead to the formation of the fully reduced, saturated lactam (tert-Butyl 2-oxopyrrolidine-1-carboxylate) or even ring-opening byproducts.

  • Decomposition of Starting Material: N-Boc-maleimide can be susceptible to hydrolysis or decomposition under strongly basic or acidic conditions, which might be generated during the workup.

  • Suboptimal Reaction Temperature: The temperature of the reaction is critical. Higher temperatures can favor over-reduction, while temperatures that are too low may lead to an incomplete reaction.

  • Inadequate Quenching: Improper quenching of the reaction can lead to the formation of undesired byproducts during workup.

  • Purification Losses: The product can be challenging to purify due to its polarity. Significant loss of product can occur during extraction and chromatographic purification steps.

Q2: I am observing the formation of a significant amount of a byproduct that appears to be the fully saturated lactam. How can I minimize this?

The formation of the saturated lactam, tert-Butyl 2-oxopyrrolidine-1-carboxylate, is a common issue. To minimize its formation, consider the following strategies:

  • Choice of Reducing Agent: Utilize a milder reducing agent. Sodium borohydride (NaBH₄) is generally preferred over stronger agents like lithium aluminum hydride (LiAlH₄). The reactivity of NaBH₄ can be further modulated by the choice of solvent and temperature.

  • Stoichiometry of the Reducing Agent: Carefully control the stoichiometry of the reducing agent. Using a slight excess (1.0-1.2 equivalents) is often sufficient. A large excess will significantly increase the likelihood of over-reduction.

  • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance the selectivity of the reduction.

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can sometimes improve the selectivity of the reduction of one carbonyl group in the presence of another, a modification known as the Luche reduction.

Q3: My crude product is a complex mixture that is difficult to purify by column chromatography. What are the recommended purification methods?

Purification of this compound can be challenging due to its polarity. Here are some recommended approaches:

  • Column Chromatography: Use a silica gel with a moderate polarity eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol. It is advisable to perform a preliminary thin-layer chromatography (TLC) analysis to determine the optimal eluent system.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether/pentane) can be an effective purification method.

  • Aqueous Workup: A thorough aqueous workup is crucial to remove inorganic salts and water-soluble impurities before attempting chromatographic purification. This typically involves washing the organic extract with water and brine.

Q4: Can I synthesize this compound through the oxidation of N-Boc-2-pyrrolidinone?

While theoretically possible, the direct oxidation of N-Boc-2-pyrrolidinone to introduce a double bond at the 3,4-position is a challenging transformation. This approach often requires harsh oxidizing agents and can lead to a mixture of products, including over-oxidation or ring-opening. The more common and generally higher-yielding approach is the selective reduction of N-Boc-maleimide.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield of Desired Product (%)Yield of Saturated Lactam (%)
NaBH₄Methanol026525
NaBH₄Ethanol026228
NaBH₄/CeCl₃·7H₂OMethanol-78 to 037515
LiBH₄THF-7845535
DIBAL-HToluene-7814050

Table 2: Effect of Temperature on the NaBH₄ Reduction of N-Boc-Maleimide in Methanol

Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Yield of Saturated Lactam (%)
2514545
026525
-2047218
-7867012

Experimental Protocols

Protocol 1: Synthesis of this compound via Selective Reduction of N-Boc-Maleimide

Materials:

  • N-Boc-maleimide (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve N-Boc-maleimide in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.

Visualizations

experimental_workflow Experimental Workflow for Synthesis start Start dissolve Dissolve N-Boc-maleimide in anhydrous Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir Stir at 0 °C for 2h add_nabh4->stir quench Quench with sat. NH4Cl stir->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with DCM concentrate->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product tert-Butyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate purify->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield low_yield Low Yield Observed check_over_reduction Check for over-reduction (saturated lactam byproduct) low_yield->check_over_reduction Major byproduct observed? check_incomplete_reaction Check for incomplete reaction (starting material remains) low_yield->check_incomplete_reaction Starting material present? check_purification Review purification procedure low_yield->check_purification Poor recovery after purification? over_reduction_solution Use milder reducing agent (NaBH4) Lower reaction temperature Control stoichiometry of NaBH4 check_over_reduction->over_reduction_solution incomplete_reaction_solution Increase reaction time Slightly increase temperature (monitor carefully) Ensure quality of reagents check_incomplete_reaction->incomplete_reaction_solution purification_solution Optimize TLC solvent system Use appropriate column loading Consider recrystallization check_purification->purification_solution

Caption: A troubleshooting guide for addressing low yield in the synthesis.

Technical Support Center: Purification of N-Boc-pyrrol-2(5H)-one by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Boc-pyrrol-2(5H)-one using flash chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the flash chromatography purification of N-Boc-pyrrol-2(5H)-one.

Question 1: My product, N-Boc-pyrrol-2(5H)-one, is coming off the column with impurities, despite a good separation on the TLC plate. What could be the issue?

Possible Causes and Solutions:

  • Improper Solvent System Selection: The solvent system used for the column may not be optimal, even if it looks good on a TLC plate. For effective separation, an Rf value of 0.2-0.3 for the target compound is generally recommended.[1]

    • Solution: Re-optimize the solvent system using TLC. Test various ratios of non-polar and polar solvents. A common starting point for pyrrolones is a mixture of hexanes and ethyl acetate.[1] A gradient elution, starting with a lower polarity and gradually increasing it, can also improve separation.

  • Column Overloading: Too much crude material on the column can lead to broad bands and poor separation.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 to 100:1.

  • Sample Application Technique: Improper loading of the sample can cause streaking and band broadening.

    • Solution: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.[2] Carefully apply the sample to the top of the silica bed in a narrow band.[2] For less soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica gel before loading) is recommended.

Question 2: The yield of my purified N-Boc-pyrrol-2(5H)-one is very low after flash chromatography. Where could my product be going?

Possible Causes and Solutions:

  • Compound Instability on Silica Gel: N-Boc-pyrrol-2(5H)-one, like some other lactams and N-Boc protected compounds, may be sensitive to the acidic nature of silica gel, leading to decomposition on the column.[1][3]

    • Solution 1: Deactivate the Silica Gel: Before packing the column, treat the silica gel with a small amount of a base, such as triethylamine (1-2% in the eluent), to neutralize the acidic sites.[1]

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]

    • Solution 3: Minimize Contact Time: Run the flash chromatography with slightly higher pressure to decrease the elution time and minimize the contact of the compound with the silica gel.[1]

  • Product is Too Polar: The compound may be highly polar and is eluting very slowly or not at all with the chosen solvent system.

    • Solution: Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

  • Product is Volatile: While less likely for this compound under normal conditions, some loss can occur during solvent removal if excessive heat or vacuum is applied.

    • Solution: Use moderate temperatures (e.g., < 40°C) and pressures during rotary evaporation.

Question 3: My purified N-Boc-pyrrol-2(5H)-one is colored, but the starting material was not. What is the cause and how can I fix it?

Possible Causes and Solutions:

  • Oxidation or Degradation: Pyrrole and its derivatives can be susceptible to oxidation, which can lead to colored impurities. This can be exacerbated by prolonged exposure to air, light, or the acidic silica gel.

    • Solution 1: Work Quickly and Protect from Light: Minimize the time the compound is on the column and exposed to air.[4] Protect the fractions from direct light.

    • Solution 2: Use an Inert Atmosphere: If the compound is particularly sensitive, consider running the column under a nitrogen or argon atmosphere.[4]

    • Solution 3: Charcoal Treatment: Before chromatography, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal to adsorb colored impurities. Be aware that this may also reduce the overall yield.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of N-Boc-pyrrol-2(5H)-one?

A1: A common and effective solvent system for compounds of similar polarity is a mixture of hexanes and ethyl acetate.[5][6][7] A good starting point for TLC analysis would be a 3:1 or 4:1 mixture of hexanes to ethyl acetate. The ratio should be adjusted to achieve an Rf value of approximately 0.2-0.3 for the N-Boc-pyrrol-2(5H)-one on the TLC plate.[1]

Q2: What type of stationary phase is recommended for the purification of N-Boc-pyrrol-2(5H)-one?

A2: Standard silica gel (230-400 mesh) is the most common stationary phase for flash chromatography. However, if compound instability is observed, deactivated silica gel or neutral/basic alumina can be used as alternatives.[1]

Q3: How can I detect the fractions containing N-Boc-pyrrol-2(5H)-one?

A3: N-Boc-pyrrol-2(5H)-one can be visualized on a TLC plate using a UV lamp (254 nm) if it is UV active. Alternatively, staining with a potassium permanganate (KMnO4) solution can be used, as the double bond in the pyrrolone ring will react.

Q4: Can I use reversed-phase flash chromatography for this purification?

A4: Yes, reversed-phase chromatography can be an excellent alternative, especially if the compound or impurities are very polar. A typical mobile phase would be a gradient of acetonitrile or methanol in water. A small amount of a modifier like formic acid or TFA might be needed to improve peak shape, but be cautious as acidic conditions could potentially cleave the Boc-protecting group.[1]

Experimental Protocols

Protocol: Flash Chromatography Purification of N-Boc-pyrrol-2(5H)-one

This protocol provides a general guideline. The specific parameters should be optimized based on the scale of the reaction and the impurity profile.

1. Preparation of the Slurry and Packing the Column:

  • Select a glass column of appropriate size for the amount of crude material.
  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.
  • Wash the packed column with 2-3 column volumes of the initial eluent.

2. Sample Loading:

  • Dissolve the crude N-Boc-pyrrol-2(5H)-one in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane).
  • Carefully pipette the sample solution onto the top of the sand layer.
  • Allow the sample to adsorb onto the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure (e.g., with a nitrogen line or an air pump) to achieve a steady flow rate.
  • Collect fractions in test tubes or other suitable containers.
  • If using a gradient, gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) over the course of the separation.

4. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator at a moderate temperature (< 40°C).
  • Further dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Representative Flash Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes
Typical Gradient 10% to 30% Ethyl Acetate over 10-15 column volumes
Rf of Product ~0.25 (in 20% Ethyl Acetate/Hexanes)
Silica to Crude Ratio 50:1 (w/w)
Typical Yield 70-90%
Typical Purity >95%

Note: These are typical values and may vary depending on the specific reaction and scale.

Mandatory Visualization

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Select Solvent System (TLC) B Prepare Slurry A->B C Pack Column B->C D Load Sample C->D E Elute with Solvent D->E F Collect Fractions E->F G Monitor Fractions (TLC) F->G H Combine Pure Fractions G->H I Remove Solvent H->I J Obtain Pure Product I->J

Caption: Workflow for the purification of N-Boc-pyrrol-2(5H)-one by flash chromatography.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct ColoredProduct Colored Product Start->ColoredProduct Decomposition Decomposition on Silica? LowYield->Decomposition Overloading Column Overloaded? ImpureProduct->Overloading Oxidation Oxidation/Degradation? ColoredProduct->Oxidation DeactivateSilica Deactivate Silica or Use Alumina Decomposition->DeactivateSilica Yes WrongPolarity Incorrect Polarity? Decomposition->WrongPolarity No AdjustPolarity Adjust Solvent Polarity WrongPolarity->AdjustPolarity Yes ReduceLoad Reduce Sample Load Overloading->ReduceLoad Yes BadSolvent Poor Solvent System? Overloading->BadSolvent No OptimizeSolvent Re-optimize Solvent System via TLC BadSolvent->OptimizeSolvent Yes Protect Work Quickly, Protect from Light Oxidation->Protect Yes Charcoal Use Activated Charcoal Oxidation->Charcoal Alternative

References

Common side reactions in Paal-Knorr pyrrole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Paal-Knorr synthesis of substituted pyrroles. Below you will find information to help you overcome common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Paal-Knorr pyrrole synthesis and how can I prevent it?

The most prevalent side reaction is the formation of a furan byproduct.[1][2] This occurs through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material before it can react with the amine.[1]

To minimize furan formation:

  • Control the pH: Strongly acidic conditions (pH < 3) favor furan synthesis.[1][3][4] It is recommended to use weakly acidic conditions or even a neutral medium. The addition of a weak acid, such as acetic acid, can accelerate the pyrrole synthesis without promoting significant furan formation.[3][4]

  • Use an excess of the amine: Increasing the concentration of the amine can favor the desired reaction pathway leading to the pyrrole.[2]

  • Choose the right catalyst: Opt for milder Brønsted or Lewis acids.[4][5]

Q2: My reaction is sluggish, or the yield is very low. What are the potential causes and solutions?

Low yields or incomplete reactions in Paal-Knorr synthesis can be attributed to several factors:

  • Unreactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

    • Solution: Increase the reaction temperature and/or time. Consider using a more robust catalyst, such as a Lewis acid (e.g., Sc(OTf)₃) or a solid-supported acid catalyst.[1] Microwave-assisted synthesis can also be employed to accelerate the reaction.[1][5]

  • Suboptimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[2] Insufficient temperature or reaction time can lead to an incomplete reaction.[2]

    • Solution: Carefully optimize the reaction temperature and time for your specific substrates.

  • Inappropriate Catalyst: The type and amount of acid catalyst are crucial.[1]

    • Solution: Experiment with different Brønsted or Lewis acids to find the most effective one for your reaction.[4]

Q3: I am observing a dark, tarry substance in my reaction mixture. What is causing this and how can I avoid it?

The formation of a dark, tarry material often indicates polymerization of the starting materials or the pyrrole product itself.[2] This is typically triggered by excessively high temperatures or highly acidic conditions.[2]

To prevent polymerization:

  • Lower the reaction temperature.

  • Use a milder acid catalyst or conduct the reaction under neutral conditions. [2]

Q4: Are there any other less common side reactions to be aware of?

Besides furan formation and polymerization, other potential side reactions can include self-condensation of the starting materials or degradation of the product under harsh reaction conditions, which can result in a complex mixture of unidentified impurities.[1] To mitigate these, it is crucial to optimize reaction conditions and consider purification methods like column chromatography.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Major Byproduct Observed Furan Formation: Acid-catalyzed cyclization of the 1,4-dicarbonyl.[1][2]Decrease acidity (maintain pH > 3).[1][3][4] Use an excess of the amine.[2]
Reaction Sluggish or Low Yield Poorly Reactive Starting Materials: Electron-withdrawing groups on the amine or steric hindrance.[1]Increase temperature or reaction time moderately. Use a stronger, yet selective, catalyst.
Dark, Tarry Mixture Polymerization: Caused by excessively high temperatures or strong acids.[2]Lower the reaction temperature.[2] Use a milder catalyst.[2]
Difficult Purification Complex mixture of products. Optimize reaction conditions to minimize side products. Utilize column chromatography for purification.[1]

Data Presentation: Catalyst Performance in Paal-Knorr Synthesis

The choice of catalyst significantly impacts the yield of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts in the synthesis of N-substituted pyrroles from 2,5-hexanedione and various primary amines.

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneWater10015 min96[6]
Iodine (10 mol%)Solvent-free605-10 minHigh[2]
CATAPAL 200 (alumina)Solvent-free6045 min96[7]
Citric Acid (10 mol%)Solvent-free (Ball Mill)Room Temp30 min87[8]
Sc(OTf)₃CH₂Cl₂3025 min77[6]
p-TSACH₃CN801 h83[6]
CuI/CSolvent-freeRoom Temp-75-93[9]
Bi(NO₃)₃·5H₂OMicrowave905 min100[6]

Experimental Protocols

Protocol 1: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole (Conventional Heating)

This protocol describes the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole from 2,5-hexanedione and aniline using conventional heating.[10]

  • Materials:

    • 2,5-Hexanedione

    • Aniline

    • Methanol

    • Concentrated Hydrochloric Acid

    • 0.5 M Hydrochloric Acid

    • Methanol/water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline (2.0 mmol), 2,5-hexanedione (2.0 mmol), and methanol (0.5 mL).

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux for 15 minutes.

    • After cooling, place the flask in an ice bath.

    • Add 5.0 mL of cold 0.5 M hydrochloric acid to precipitate the product.

    • Collect the crystals by vacuum filtration and wash them with cold water.

    • Recrystallize the crude product from a 9:1 methanol/water mixture to yield the pure product.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

This protocol provides a general procedure for the microwave-assisted synthesis of substituted pyrroles.[10][11]

  • Materials:

    • 1,4-Dicarbonyl compound (1.0 equiv)

    • Primary amine (1.1-1.5 equiv)

    • Solvent (e.g., Ethanol, Acetic Acid)

    • Catalyst (optional)

  • Procedure:

    • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

    • Add the chosen solvent and catalyst, if required.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).

    • After the reaction is complete, cool the vial to room temperature.

    • Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

Protocol 3: Iodine-Catalyzed Solvent-Free Paal-Knorr Synthesis

This protocol outlines a solvent-free method using iodine as a catalyst.[2]

  • Materials:

    • 1,4-Diketone (1.0 equiv)

    • Primary amine (1.0-1.2 equiv)

    • Iodine (e.g., 10 mol%)

  • Procedure:

    • In a flask, mix the 1,4-diketone and the primary amine.

    • Add a catalytic amount of iodine.

    • Stir the mixture at 60°C. Monitor the reaction by TLC.

    • Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Visualizations

Caption: Reaction pathways in Paal-Knorr synthesis.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low Yield / Slow Reaction issue->low_yield Low Conversion byproduct Major Byproduct issue->byproduct Impurity tar Tarry Mixture issue->tar Polymerization solution1 Increase Temp/Time Use Milder/Different Catalyst low_yield->solution1 solution2 Control pH (>3) Use Excess Amine byproduct->solution2 solution3 Lower Temperature Use Milder Catalyst tar->solution3 end Successful Synthesis solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for Paal-Knorr synthesis.

References

Technical Support Center: Optimizing Diastereoselectivity in Mukaiyama Aldol Reactions of Pyrrolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the diastereoselectivity of Mukaiyama aldol reactions involving pyrrolinone-derived silyl enol ethers.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of diastereoselectivity in Mukaiyama aldol reactions of pyrrolinones.

Question: My Mukaiyama aldol reaction is showing poor or no diastereoselectivity. What are the initial steps to troubleshoot this?

Answer:

Poor diastereoselectivity is a frequent challenge and can often be addressed by systematically evaluating the reaction parameters. Here is a logical workflow to diagnose and resolve the issue:

G start Low Diastereoselectivity Observed catalyst Step 1: Evaluate the Lewis Acid Catalyst start->catalyst temp Step 2: Optimize Reaction Temperature catalyst->temp If no improvement success Improved Diastereoselectivity catalyst->success Improvement observed solvent Step 3: Screen Different Solvents temp->solvent If no improvement temp->success Improvement observed substrate Step 4: Assess Substrate/Reagent Purity & Structure solvent->substrate If no improvement solvent->success Improvement observed substrate->success Improvement observed G sub Aldehyde Substrate product Diastereomeric Product Ratio sub->product Chelating vs. Non-chelating la Lewis Acid la->product Chelating vs. Non-chelating see Silyl Enol Ether (E/Z geometry) see->product

Troubleshooting low conversion rates in N-Boc protection of 2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-Boc protection of 2-pyrrolidinone. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the N-Boc protection of 2-pyrrolidinone?

The N-Boc protection of 2-pyrrolidinone involves the reaction of the lactam with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The tert-butoxycarbonyl (Boc) group attaches to the nitrogen atom of the pyrrolidinone ring.

Q2: Why is 4-Dimethylaminopyridine (DMAP) often used in this reaction?

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that significantly accelerates the rate of Boc protection. It reacts with Boc anhydride to form a more reactive intermediate, which is then more readily attacked by the nitrogen of 2-pyrrolidinone. In many cases, especially with less reactive amines or amides like lactams, DMAP is crucial for achieving high yields.

Q3: What are common side reactions that can occur?

Common side reactions include the formation of a urea byproduct if the reaction temperature is too high, and the formation of a carbamic-carbonic anhydride. If the starting material or reagents are not completely dry, hydrolysis of the Boc anhydride can also occur, reducing its effectiveness.

Q4: Can I perform this reaction without an organic solvent?

While less common for this specific substrate, some Boc protections can be carried out under solvent-free conditions or in aqueous mixtures, which can be a more environmentally friendly approach. However, the solubility of 2-pyrrolidinone and the reagents should be considered, and reaction conditions may need to be re-optimized.[1]

Troubleshooting Guide: Low Conversion Rates

Q5: My N-Boc protection of 2-pyrrolidinone is showing low conversion. What are the potential causes?

Low conversion rates can stem from several factors. The most common issues are related to reagent quality, reaction conditions, and the presence of impurities. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_Reagents Reagent Quality Issues cluster_Conditions Suboptimal Reaction Conditions cluster_Purification Workup & Purification Issues Start Low Conversion Rate Reagent_Quality Check Reagent Quality Start->Reagent_Quality Reaction_Conditions Evaluate Reaction Conditions Start->Reaction_Conditions Workup_Purification Assess Workup & Purification Start->Workup_Purification Boc_Anhydride Boc Anhydride Degradation (Moisture sensitive) Reagent_Quality->Boc_Anhydride Solvent_Purity Solvent Not Anhydrous Reagent_Quality->Solvent_Purity Base_Quality Base Quality/Activity Reagent_Quality->Base_Quality Temperature Incorrect Temperature Reaction_Conditions->Temperature Reaction_Time Insufficient Reaction Time Reaction_Conditions->Reaction_Time Base_Choice Inappropriate Base/Catalyst Reaction_Conditions->Base_Choice Solvent_Choice Suboptimal Solvent Reaction_Conditions->Solvent_Choice Extraction Product Loss During Extraction Workup_Purification->Extraction Chromatography Issues with Chromatography Workup_Purification->Chromatography Success High Conversion Achieved Boc_Anhydride->Success Use fresh Boc₂O Solvent_Purity->Success Use anhydrous solvent Base_Quality->Success Use fresh, pure base Temperature->Success Optimize temperature Reaction_Time->Success Increase reaction time Base_Choice->Success Use DMAP as catalyst Solvent_Choice->Success Change solvent Extraction->Success Optimize extraction pH Chromatography->Success Adjust eluent polarity

Caption: A logical workflow for troubleshooting low conversion rates.

Q6: How does the choice of base affect the reaction yield?

The choice and amount of base are critical. While a non-nucleophilic organic base like triethylamine (Et₃N) is often used, the addition of a catalytic amount of DMAP is highly recommended for lactams. Forcing conditions with strong, non-nucleophilic bases like sodium hydride (NaH) can also be effective but may require more stringent anhydrous conditions.

Q7: What is the optimal solvent for this reaction?

The choice of solvent can influence reaction rates and yields. Aprotic solvents are generally preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and often give good results. A study on N-protection efficiency showed that the reaction proceeds to completion in various water/organic cosolvent mixtures, indicating some flexibility.[1]

Solvent SystemTypical Reaction TimeObserved YieldReference
Dichloromethane (DCM)16 hours~83%Patent Example
Tetrahydrofuran (THF)4 daysHigh (not quantified)Patent Example
Dioxane12 hoursHigh (not quantified)Patent Example
Water/Acetonitrile (1:1)2-3 hoursCompletion[1]
Water/Dioxane (1:1)2-3 hoursCompletion[1]

Q8: How do temperature and reaction time influence the conversion rate?

Most N-Boc protections of amides are run at room temperature. If the conversion is low, allowing the reaction to stir for a longer period (e.g., overnight to 24 hours) is a simple first step. Gentle heating (e.g., to 40-60°C) can also increase the reaction rate, but be cautious of potential side reactions at higher temperatures.

Q9: I suspect my reagents are the problem. What should I check?

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is sensitive to moisture and can decompose over time. Use a fresh bottle or a properly stored sample.

  • 2-Pyrrolidinone: Ensure the starting material is pure and dry.

  • Solvents: Use anhydrous solvents, as water will react with Boc anhydride.

  • Bases: Liquid bases like triethylamine can degrade over time. Ensure they are pure and dry.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of 2-Pyrrolidinone with DMAP Catalyst

This protocol is a standard method that generally provides good yields.

Materials:

  • 2-Pyrrolidinone

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)

  • Triethylamine (Et₃N) (1.2 - 1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve 2-pyrrolidinone (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) and DMAP (0.1 equivalents) to the solution and stir.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-2-pyrrolidinone.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification Dissolve 1. Dissolve 2-pyrrolidinone in anhydrous DCM Add_Bases 2. Add Et3N and DMAP Dissolve->Add_Bases Add_Boc 3. Add Boc₂O Add_Bases->Add_Boc Stir 4. Stir at RT for 12-24h (Monitor by TLC) Add_Boc->Stir Dilute 5. Dilute with DCM Stir->Dilute Wash_HCl 6. Wash with 1M HCl Dilute->Wash_HCl Wash_NaHCO3 7. Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine 8. Wash with Brine Wash_NaHCO3->Wash_Brine Dry 9. Dry over MgSO₄/Na₂SO₄ Wash_Brine->Dry Concentrate 10. Concentrate in vacuo Dry->Concentrate Chromatography 11. Flash Column Chromatography Concentrate->Chromatography Final_Product Pure N-Boc-2-pyrrolidinone Chromatography->Final_Product

Caption: Step-by-step workflow for the N-Boc protection of 2-pyrrolidinone.

Purification Guide

Q10: My crude product is an oil and contains impurities. How should I purify it?

Column Chromatography:

  • Stationary Phase: Silica gel is standard.

  • Eluent: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The product, N-Boc-2-pyrrolidinone, is moderately polar.

  • TLC Monitoring: Use TLC to track the separation and identify the fractions containing the pure product. A common stain for visualization is potassium permanganate.

Recrystallization: If the product solidifies or if a suitable solvent system can be found, recrystallization is an excellent method for purification.[2][3]

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., hexanes, ethyl acetate, ethanol, water, or mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the product when hot but not when cold.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by filtration.[3][4]

References

Storage and handling guidelines for tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the storage and handling of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a key intermediate in pharmaceutical research and organic synthesis.[1] Adherence to these guidelines is crucial for ensuring the stability of the compound and the safety of laboratory personnel.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has changed color (e.g., from off-white to yellow/brown) Exposure to light, elevated temperatures, or contaminants.Do not use the compound. Dispose of it according to your institution's hazardous waste disposal procedures. To prevent this, always store the compound protected from light in a designated cold storage.
Inconsistent experimental results Compound degradation due to improper storage or handling.Verify storage conditions. If the compound has been stored improperly (e.g., at room temperature for an extended period), obtain a fresh batch. Ensure the compound is brought to room temperature in a desiccator before use to prevent moisture condensation.
Material appears clumpy or has an unusual odor Absorption of moisture or degradation.Discard the material as it may be contaminated. Ensure the container is tightly sealed after each use and stored in a dry environment.
Skin irritation or allergic reaction after handling Direct contact with the skin. The compound is a known skin irritant and may cause an allergic reaction.[2]Immediately wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.[2] Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound.

Frequently Asked Questions (FAQs)

Storage

  • What is the recommended storage temperature for this compound? It is recommended to store this compound at 0-8°C.[1]

  • How should I store the compound long-term? For long-term storage, keep the compound in its original, tightly sealed container in a dry, cool, and well-ventilated place, protected from sunlight.[2][3][4]

  • Is this compound sensitive to light or air? Yes, it should be protected from sunlight.[2][3] While it is stable under standard ambient conditions, it is good practice to minimize exposure to air by keeping the container tightly closed.

Handling

  • What personal protective equipment (PPE) should I use when handling this compound? You should always wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[2][3] If there is a risk of generating aerosols or vapors, use a fume hood or ensure the area is well-ventilated.[2]

  • What are the primary hazards associated with this compound? This compound may cause skin irritation and allergic skin reactions.[2][3] It can be harmful if inhaled and is toxic to aquatic life.[2][3] As it is classified as an organic peroxide, heating may cause a fire.[2][3]

  • What should I do in case of a spill? In case of a spill, evacuate the area and ensure adequate ventilation.[2] Avoid breathing vapors.[2] Collect the spilled material with an absorbent, non-combustible material and place it in a suitable container for disposal.[2] Do not let the product enter drains.[2]

Quantitative Data Summary

Parameter Value Source
Storage Temperature 0-8°C[1]
Appearance Off-white to white crystals[1]
Molecular Formula C₉H₁₃NO₃[1]
Molecular Weight 183.21 g/mol [1]

Experimental Protocol: Boc Deprotection

This is a general procedure for the acid-catalyzed deprotection of the Boc group from this compound.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the product as necessary (e.g., by column chromatography).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Compound in DCM cool Cool to 0°C dissolve->cool add_tfa Add TFA cool->add_tfa stir Stir at Room Temperature add_tfa->stir quench Quench with NaHCO3 stir->quench extract Extract with DCM quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: Experimental workflow for the deprotection of this compound.

logical_relationship compound_receipt Compound Received inspect_appearance Inspect Appearance compound_receipt->inspect_appearance degraded Is Compound Degraded? inspect_appearance->degraded check_storage Verify Storage Conditions quarantine Quarantine & Contact Supplier check_storage->quarantine proceed Proceed with Experiment degraded->check_storage Yes degraded->proceed No

Caption: Decision-making process for handling newly received or stored compound.

References

Technical Support Center: Purification of Crude N-Boc-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-Boc-pyrrol-2(5H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in crude N-Boc-pyrrol-2(5H)-one?

A1: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be precursors used in the formation of the pyrrolinone ring.

  • Side-products: In syntheses involving multiple steps, byproducts from intermediate stages can be carried through. For instance, in a synthetic route proceeding through an intermediate like S2 (a bicyclic compound), a major byproduct designated as S1 might be present.[1]

  • Hydrolyzed or deprotected products: The Boc protecting group can be labile under acidic conditions, leading to the formation of the free amine.

  • Polymeric materials: Pyrrolactams can be susceptible to polymerization, especially under harsh conditions.

Q2: My purified N-Boc-pyrrol-2(5H)-one is a colorless oil that is difficult to handle. How can I solidify it?

A2: If your purified product is an oil, you can attempt trituration. This involves stirring the oil vigorously with a non-polar solvent in which the product has low solubility, such as cold hexanes or diethyl ether. This can help to wash away residual non-polar impurities and induce crystallization. If a small amount of crystalline material is available, seeding the oil can also promote solidification.

Q3: I am experiencing low yield after column chromatography. What could be the cause?

A3: Low recovery from silica gel chromatography can be due to several factors:

  • Irreversible adsorption: The lactam functionality can sometimes interact strongly with the acidic silica gel.

  • Decomposition on silica: The compound may be unstable on the acidic surface of the silica gel, leading to degradation during purification.

  • Inappropriate solvent polarity: If the eluent is too polar, the compound may elute too quickly with impurities. If it is not polar enough, the compound may not elute at all.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a common and effective method for purifying crude N-Boc-pyrrol-2(5H)-one.[1]

Issue 1: Poor separation of the product from impurities.

  • Possible Cause: The solvent system is not optimized.

  • Solution:

    • TLC Analysis: Before running the column, carefully analyze the crude mixture by Thin Layer Chromatography (TLC) using various ratios of hexane and ethyl acetate to find the optimal eluent composition that provides good separation between your product and the impurities. A common starting point is a 10:1 to 8:1 mixture of hexane/ethyl acetate.[1]

    • Gradient Elution: Employ a gradient elution, starting with a less polar solvent mixture (e.g., 100% hexane) and gradually increasing the polarity by adding more ethyl acetate. This can help to first elute non-polar impurities before your product comes off the column.

Issue 2: The product elutes as a broad band or with tailing.

  • Possible Cause:

    • The sample was not loaded onto the column in a concentrated band.

    • The compound is interacting strongly with the silica gel.

  • Solution:

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel or Celite. After evaporating the solvent, the resulting free-flowing powder can be loaded onto the top of the column.

    • Deactivate Silica Gel: If you suspect decomposition or strong adsorption due to the acidity of the silica gel, you can use silica gel that has been pre-treated with a small amount of a base, such as triethylamine (typically 1% in the eluent).

Issue 3: The product appears to be decomposing on the column.

  • Possible Cause: The compound is sensitive to the acidic nature of silica gel.

  • Solution:

    • Minimize Residence Time: Run the flash chromatography as quickly as possible while still achieving good separation.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of crude N-Boc-pyrrol-2(5H)-one.

Materials:

  • Crude N-Boc-pyrrol-2(5H)-one

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to pack under gravity, and then gently apply pressure to obtain a well-packed column bed.

  • Sample Loading: Dissolve the crude N-Boc-pyrrol-2(5H)-one in a minimal amount of dichloromethane or the initial eluent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel.

  • Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 100% hexane or a 20:1 hexane/ethyl acetate mixture).

  • Gradient: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A common gradient might be from 10:1 to 5:1 hexane/ethyl acetate.[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain the purified N-Boc-pyrrol-2(5H)-one.

Protocol 2: Recrystallization

If the purified product is a solid, recrystallization can be performed to further enhance its purity.

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the purified solid in a minimal amount of a hot solvent. Good single solvent candidates for polar compounds include ethanol or isopropanol. For solvent pairs, a common choice is ethyl acetate/hexane.

  • Dissolution: In a larger flask, dissolve the bulk of the solid in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Common Solvent Systems for Flash Column Chromatography of N-Boc Protected Pyrrolidinone Derivatives.

Solvent System (v/v)Typical ApplicationReference
Hexane / Ethyl Acetate (10:1 to 5:1)General purification of N-Boc-pyrrolidinone and related structures.[1][2]
Diethyl ether / Petroleum spirit (1:4)Purification of N-Boc-pyrrole diester.[3]

Table 2: Potential Solvents for Recrystallization.

Solvent/Solvent SystemComments
Ethanol / WaterGood for moderately polar compounds.
IsopropanolA common choice for polar compounds.
Ethyl Acetate / HexaneA versatile solvent pair allowing for fine-tuning of polarity.
Dichloromethane / HexaneUseful for compounds soluble in chlorinated solvents.
TolueneCan be effective for some lactam derivatives.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude_Product Crude N-Boc-pyrrol-2(5H)-one (Contains impurities) TLC_Analysis TLC Analysis (Optimize solvent system) Crude_Product->TLC_Analysis Sample Column_Chromatography Flash Column Chromatography (Hexane/Ethyl Acetate gradient) TLC_Analysis->Column_Chromatography Optimized Conditions Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Pure_Fractions Combine Pure Fractions Fraction_Collection->Pure_Fractions Purified_Product Purified N-Boc-pyrrol-2(5H)-one Pure_Fractions->Purified_Product Evaporation

Caption: Experimental workflow for the purification of N-Boc-pyrrol-2(5H)-one.

Troubleshooting_Logic Start Crude Product Purification Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Poor_Separation Poor Separation Problem->Poor_Separation Yes Decomposition Decomposition on Column Problem->Decomposition Yes Sol_Low_Yield_1 Check for irreversible adsorption Low_Yield->Sol_Low_Yield_1 Sol_Low_Yield_2 Ensure appropriate eluent polarity Low_Yield->Sol_Low_Yield_2 Sol_Poor_Sep_1 Optimize solvent system via TLC Poor_Separation->Sol_Poor_Sep_1 Sol_Poor_Sep_2 Use gradient elution Poor_Separation->Sol_Poor_Sep_2 Sol_Decomp_1 Use deactivated silica gel Decomposition->Sol_Decomp_1 Sol_Decomp_2 Consider alternative stationary phase (e.g., alumina) Decomposition->Sol_Decomp_2

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Intramolecular Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in intramolecular cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their experimental work.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during intramolecular cyclization reactions.

Issue 1: Low or No Product Yield

Low product yield is a common challenge in intramolecular cyclization. Several factors related to reaction conditions and substrate reactivity can contribute to this issue. A systematic approach to troubleshooting is recommended.[1]

Potential Cause Troubleshooting Steps
Inefficient Catalyst System For Base-Catalyzed Reactions: Switch to a stronger base (e.g., NaOEt, KOtBu) if using a weak base like NaOH or KOH. Ensure anhydrous conditions, especially with very strong bases like NaH or LDA.[1] For Acid-Catalyzed Reactions: Increase the catalyst loading or use a stronger acid if a weak acid or low concentration of a strong acid is being used.[1] For Metal-Catalyzed Reactions (e.g., Palladium): Verify the oxidation state of the catalyst; Pd(0) is often the active species.[2] Ensure the chosen ligand is appropriate for the specific transformation.
Suboptimal Reaction Conditions Temperature and Time: Increase the reaction temperature, as many cyclizations require elevated temperatures. Extend the reaction time and monitor progress using TLC or LC-MS.[1][3] Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions. Experiment with lowering the substrate concentration.[3][4] Solvent: Screen a variety of solvents with different polarities. For acid-catalyzed reactions, consider using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus).[1][3]
Substrate Suitability Ring Strain: The formation of highly strained rings can be thermodynamically unfavorable. If synthesizing a strained ring system, consider alternative synthetic routes.[1] Starting Material Purity: Ensure the purity of starting materials, as impurities can interfere with the reaction.[5]
Catalyst Deactivation Atmosphere: Many catalysts, especially palladium complexes, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[5][6] Catalyst Poisons: Remove any potential catalyst poisons from the reaction mixture. For example, peroxides can oxidize and deactivate metathesis catalysts.[6]

Issue 2: Poor Stereoselectivity (Enantio- or Diastereoselectivity)

Achieving the desired stereochemical outcome is often a critical aspect of intramolecular cyclization.

Potential Cause Troubleshooting Steps
Ineffective Chiral Catalyst/Ligand Catalyst Screening: Screen a variety of chiral catalysts, such as organocatalysts or metal complexes with chiral ligands.[7] Ligand Modification: Systematically vary the chiral ligand for metal-catalyzed reactions, as its steric and electronic properties are crucial for creating the chiral environment.[7]
Incorrect Reaction Temperature Temperature Screening: Lowering the reaction temperature can often enhance enantioselectivity. Perform the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to find the optimum.[7]
Inappropriate Solvent Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile). Non-polar solvents often favor higher enantioselectivity in organocatalyzed reactions.[7]
Substrate-Related Issues Directing Groups: Installing a directing group on the substrate can help pre-organize it within the catalyst's chiral pocket.[7] Steric Hindrance: Modifying the steric bulk of substituents on the substrate can favor the formation of one stereoisomer.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my intramolecular cyclization?

The choice of catalyst is highly dependent on the nature of the reaction. For instance, palladium complexes are widely used for Heck reactions and other cross-coupling-based cyclizations.[8][9] For ring-closing metathesis (RCM), ruthenium-based catalysts like Grubbs catalysts are common choices.[10] Biocatalysts, such as enzymes, are also utilized for their high selectivity in certain radical cyclizations.[11] A thorough review of the literature for similar transformations is the best starting point.

Q2: What is a general experimental protocol for screening catalysts?

Catalyst screening is crucial for identifying the optimal catalyst for a specific reaction. A general workflow involves setting up a parallel synthesis with a variety of catalysts and ligands under a standard set of initial conditions. The reaction progress can be monitored by techniques like TLC or LC-MS.[3]

Q3: My reaction is not going to completion. What should I do?

Incomplete conversion can be due to several factors. First, check for catalyst deactivation. If the catalyst is stable, consider increasing the catalyst loading or adding more reagent if it is being consumed in a side reaction.[7] You can also try extending the reaction time or increasing the temperature.[1]

Q4: I am observing the formation of byproducts. How can I minimize them?

Byproduct formation is a common cause of low yields.[5] If intermolecular reactions are suspected, running the reaction at a higher dilution can favor the desired intramolecular pathway.[3][4] Optimizing the reaction conditions, such as temperature and catalyst choice, can also improve selectivity and reduce the formation of unwanted side products.

Q5: How does the ring size I am trying to form affect the reaction?

The rate of intramolecular cyclization is significantly influenced by the size of the ring being formed. The formation of 5- and 6-membered rings is generally favored over smaller or larger rings.[4][12] For the synthesis of medium to large rings, high dilution conditions are often necessary to prevent polymerization.[4]

Experimental Protocols

Example Protocol: General Procedure for Catalyst Screening in a Palladium-Catalyzed Intramolecular Heck Reaction

This protocol is a representative example and should be adapted based on the specific substrate and reaction.

  • Preparation: In a glovebox, array a series of reaction vials. To each vial, add the substrate (1.0 equiv), a palladium source (e.g., Pd(OAc)₂, 5 mol%), a ligand (12 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[9]

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., DMF) to each vial to achieve the desired concentration.[9]

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).[9]

  • Monitoring: After a set time, take an aliquot from each reaction mixture, quench it, and analyze by TLC or LC-MS to determine the extent of product formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, perform an aqueous workup, and extract the product with a suitable organic solvent.[3]

  • Purification: Purify the crude product by column chromatography.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Scale-up Start Define Substrate & Reaction Type LitSearch Literature Search for Similar Transformations Start->LitSearch CatSelect Select Candidate Catalysts & Ligands LitSearch->CatSelect Screening Parallel Catalyst Screening CatSelect->Screening Monitoring Monitor Reaction Progress (TLC, LC-MS) Screening->Monitoring Optimization Optimize Conditions (Temp, Conc., Solvent) Monitoring->Optimization Iterate Workup Workup & Purification Optimization->Workup Analysis Characterization (NMR, MS) Workup->Analysis Scaleup Scale-up of Optimized Reaction Analysis->Scaleup

Caption: A general experimental workflow for catalyst selection and optimization in intramolecular cyclization reactions.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues Start Low/No Product Yield Catalyst_Check Evaluate Catalyst System (Activity, Loading) Start->Catalyst_Check Temp_Time Optimize Temperature & Time Start->Temp_Time Purity Verify Starting Material Purity Start->Purity Catalyst_Deactivation Check for Deactivation (Atmosphere, Purity) Catalyst_Check->Catalyst_Deactivation Concentration Adjust Concentration (High Dilution) Temp_Time->Concentration Solvent Screen Solvents Concentration->Solvent Strain Consider Ring Strain Purity->Strain

Caption: A troubleshooting flowchart for addressing low product yield in intramolecular cyclization reactions.

Catalytic_Cycle Catalyst Active Catalyst (e.g., Pd(0)) Ox_Add Oxidative Addition Catalyst->Ox_Add + Substrate Substrate Acyclic Substrate Cyclization Intramolecular Insertion Ox_Add->Cyclization Red_Elim Reductive Elimination Cyclization->Red_Elim Red_Elim->Catalyst + Product Product Cyclized Product

Caption: A simplified catalytic cycle for a palladium-catalyzed intramolecular cyclization.

References

Managing temperature and reaction time for pyrrolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrrolinone synthesis. The focus is on managing temperature and reaction time to optimize yield and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when managing temperature and reaction time in pyrrolinone synthesis?

A1: The most prevalent issues include low product yield, incomplete reactions, and the formation of side products. Excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials and the desired pyrrolinone product, often resulting in the formation of dark, tarry substances due to polymerization. Conversely, insufficient temperature or reaction time may result in a sluggish or incomplete conversion of starting materials.

Q2: How does temperature specifically affect the Paal-Knorr synthesis of pyrrolinones/pyrroles?

A2: In the Paal-Knorr synthesis, which is a common method for preparing pyrroles and can be adapted for pyrrolinones, temperature is a critical parameter. While heating is often necessary to drive the reaction, excessively high temperatures can promote the formation of furan byproducts, especially under highly acidic conditions (pH < 3). It is a delicate balance, as insufficient heat can lead to an incomplete reaction. For some protocols, moderate heating to reflux for a short duration (e.g., 15-30 minutes) is sufficient.

Q3: What is the typical impact of reaction time on the purity of the synthesized pyrrolinone?

A3: Reaction time must be carefully monitored to maximize the yield of the desired product while minimizing the formation of impurities. Once the starting material has been consumed, extending the reaction time, especially at elevated temperatures, can lead to the formation of degradation products or side reactions, such as the dehydrogenation of the pyrrolinone core to form pyrrole byproducts. It is highly recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q4: Can you provide a general overview of the temperature and reaction time ranges for different pyrrolinone synthesis methods?

A4: Yes, the optimal conditions vary significantly depending on the synthetic route. The table below provides a comparative overview of typical parameters for three common methods.

Data Presentation: Comparative Overview of Pyrrolinone Synthesis Methods

ParameterAmmonolysis of γ-ButyrolactoneHydrogenation of SuccinimideUgi Multicomponent Reaction
Starting Materials γ-Butyrolactone, AmmoniaSuccinimide, HydrogenCarboxylic Acid, Amine, Carbonyl, Isocyanide
Key Reagents/Catalysts None (high temp/pressure) or Acid/BaseSkeletal Nickel (Raney Nickel)None (self-condensing)
Typical Reaction Yield >94% (industrial)High (lab scale)Generally high, product dependent
Reaction Temperature 250-290 °C (industrial)60-350 °CRoom temperature to 65

Technical Support Center: Stabilization of 2,5-Dihydro-1H-Pyrrole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with unstable 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) intermediates.

Frequently Asked Questions (FAQs)

Q1: Why are 2,5-dihydro-1H-pyrrole intermediates prone to polymerization?

A1: 2,5-Dihydro-1H-pyrrole and its derivatives are susceptible to polymerization through several mechanisms due to their chemical structure. The primary pathways for instability include:

  • Oxidative Polymerization: The double bond and the amine functionality in the pyrroline ring are susceptible to oxidation by atmospheric oxygen. This process can generate radical cations, which are highly reactive species that can initiate a chain-reaction polymerization. This is often accompanied by a noticeable discoloration of the compound, typically turning yellow or brown.

  • Acid-Catalyzed Polymerization: The enamine-like character of the double bond makes it susceptible to protonation under acidic conditions (pH < 3). This protonation forms a reactive iminium ion, which can then be attacked by another neutral pyrroline molecule, leading to oligomerization and polymerization.

  • Thermal Instability: At elevated temperatures, such as those used in distillation, 2,5-dihydro-1H-pyrrole can undergo thermally initiated polymerization.

Q2: What are the initial signs of degradation or polymerization of my 2,5-dihydro-1H-pyrrole intermediate?

A2: The first indications of instability are often visual. A pure 2,5-dihydro-1H-pyrrole should be a clear, colorless to light yellow liquid. The following changes suggest degradation:

  • Color Change: A progression to a yellow, brown, or even black color is a strong indicator of oxidative degradation and the formation of polymeric species.

  • Increased Viscosity: As the intermediate begins to polymerize, the viscosity of the liquid will noticeably increase.

  • Formation of a Precipitate or Tarry Residue: In advanced stages of polymerization, a solid precipitate or a dark, tarry substance may form.

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds that are added in small quantities to monomers or reactive intermediates to prevent spontaneous polymerization. They function by scavenging free radicals that initiate the polymerization process. By reacting with these highly reactive radicals, inhibitors form stable, non-reactive species, thereby terminating the polymerization chain reaction.

Q4: Which polymerization inhibitors are recommended for 2,5-dihydro-1H-pyrrole intermediates?

A4: For free-radical mediated polymerization, phenolic antioxidants and stable nitroxide radicals are effective. Commonly used inhibitors for related compounds include:

  • Butylated Hydroxytoluene (BHT): A widely used phenolic antioxidant.

  • Hydroquinone (HQ): Another effective phenolic inhibitor.

The optimal concentration can vary depending on the specific derivative and the conditions, but a general starting point is in the range of 0.01 to 0.5 wt%.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
My reaction mixture is turning dark and viscous. Polymerization is occurring during the reaction. This could be due to acidic byproducts, exposure to air, or excessive heat.1. Quench the reaction: If the polymerization is aggressive, cool the reaction mixture in an ice bath to slow down the process. 2. Neutralize any acid: If acidic conditions are suspected, carefully add a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the mixture. 3. Work under an inert atmosphere: For future attempts, ensure the reaction is carried out under a nitrogen or argon atmosphere to exclude oxygen.
My purified 2,5-dihydro-1H-pyrrole turned yellow/brown upon storage. The compound is degrading, likely due to oxidation from exposure to air or light.1. Store under inert gas: Aliquot the purified compound into vials, flush with nitrogen or argon, and seal tightly. For long-term storage, sealing in an ampoule is recommended.[2] 2. Store at low temperature: Store the sealed vials at low temperatures, such as in a freezer at -20°C. 3. Add an inhibitor: Consider adding a small amount of a polymerization inhibitor like BHT (e.g., 0.01-0.1 wt%) before storage.[3]
I observed polymerization during distillation. The distillation temperature is too high, leading to thermal polymerization.1. Use vacuum distillation: Perform the distillation under reduced pressure to lower the boiling point of the compound.[4][5] 2. Add a non-volatile inhibitor: Add a small amount of a high-boiling point inhibitor (e.g., BHT) to the distillation flask. 3. Maintain an inert atmosphere: Ensure the distillation apparatus is under a nitrogen or argon atmosphere.[2]
How do I remove the polymeric residue from my glassware? The polymer can be difficult to dissolve in common laboratory solvents.1. Solvent Wash: Try dissolving the residue in N-methylpyrrolidone (NMP).[2] 2. Base Bath: For stubborn residues, soaking the glassware in a base bath (e.g., saturated potassium hydroxide in isopropanol) may be effective. 3. Oxidizing Acid Bath: As a last resort for glass reactors, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or a chromic acid bath can be used with extreme caution and appropriate safety measures. These are highly corrosive and dangerous.

Data Presentation

Table 1: Recommended Storage Conditions for 2,5-Dihydro-1H-Pyrrole Intermediates

Condition Recommendation Rationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidative polymerization and discoloration.[6][7]
Temperature -20°C (Freezer)Slows down the rate of thermal degradation and polymerization.[8]
Container Tightly sealed amber glass vial or ampouleProtects from light and air exposure.[2]
Inhibitor BHT or Hydroquinone (0.01 - 0.1 wt%)Scavenges free radicals to prevent the initiation of polymerization.[3]

Table 2: Overview of Common Polymerization Inhibitors

Inhibitor Type Typical Concentration Range (General Use) Notes
Butylated Hydroxytoluene (BHT) Phenolic Antioxidant0.01 - 0.5 wt%Effective free radical scavenger. Can be added before distillation and storage.[1]
Hydroquinone (HQ) Phenolic Antioxidant100 - 1000 ppmEffective, but can sometimes impart color to the final product.
Phenothiazine -100 - 500 ppmOften used in industrial settings for storing reactive monomers.

Note: The optimal inhibitor and concentration should be determined experimentally for each specific 2,5-dihydro-1H-pyrrole derivative and application.

Experimental Protocols

Protocol 1: Vacuum Distillation of 2,5-Dihydro-1H-Pyrrole

Objective: To purify 2,5-dihydro-1H-pyrrole while minimizing thermal decomposition and polymerization.

Materials:

  • Crude 2,5-dihydro-1H-pyrrole

  • Butylated hydroxytoluene (BHT)

  • Standard vacuum distillation glassware (round-bottom flask, Claisen adapter, condenser, receiving flask)

  • Stir bar

  • Vacuum pump with a cold trap

  • Inert gas source (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and free of cracks. Lightly grease all joints to ensure a good seal.

  • Inhibitor Addition: Add a stir bar and a small amount of BHT (e.g., 0.1 wt%) to the distillation flask containing the crude 2,5-dihydro-1H-pyrrole.

  • Inert Atmosphere: Flush the entire system with nitrogen or argon for several minutes to displace any air.

  • Apply Vacuum: Gradually apply vacuum to the system. A pressure that allows for a distillation temperature below 80°C is ideal.

  • Heating: Gently heat the distillation flask with a heating mantle while stirring.

  • Collect Fractions: Collect any low-boiling impurities as a forerun. Then, collect the main fraction of pure 2,5-dihydro-1H-pyrrole at a stable temperature and pressure.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature. Slowly and carefully vent the system with the inert gas before turning off the vacuum pump.

  • Storage: Immediately transfer the purified product to a clean, dry, amber vial under an inert atmosphere and store it at -20°C.

Protocol 2: Quenching of an In-Process Polymerization

Objective: To safely stop an ongoing polymerization reaction in a laboratory setting.

Materials:

  • Ice bath

  • Saturated sodium bicarbonate solution (if acidic conditions are suspected)

  • Solution of a polymerization inhibitor (e.g., 1 wt% BHT in a compatible solvent)

Procedure:

  • Immediate Cooling: Remove any heat source and immerse the reaction flask in an ice bath to rapidly decrease the temperature and slow the rate of polymerization.

  • Inhibitor Addition: Add a solution of a polymerization inhibitor to the cooled reaction mixture to scavenge the radical species driving the polymerization.

  • Neutralization (if applicable): If the polymerization is suspected to be acid-catalyzed, slowly and carefully add a saturated solution of sodium bicarbonate with vigorous stirring to neutralize the acid. Be cautious of potential gas evolution.

  • Dilution: Dilute the reaction mixture with a suitable solvent to reduce the concentration of reactive species and improve heat dissipation.

  • Assessment: Once the reaction is stabilized, assess the extent of polymerization and decide on the appropriate workup or disposal procedure.

Visualizations

experimental_workflow Experimental Workflow for Handling 2,5-Dihydro-1H-Pyrrole Intermediates cluster_synthesis Synthesis cluster_purification Purification cluster_storage Storage synthesis Synthesize Intermediate (under inert atmosphere) add_inhibitor Add Inhibitor (e.g., 0.1 wt% BHT) synthesis->add_inhibitor Crude Product vacuum_distillation Vacuum Distillation (< 80°C) add_inhibitor->vacuum_distillation aliquot Aliquot under Inert Atmosphere vacuum_distillation->aliquot Purified Product store Store at -20°C in Amber Vials aliquot->store

Caption: A general workflow for the synthesis, purification, and storage of 2,5-dihydro-1H-pyrrole intermediates.

polymerization_pathways Key Polymerization Pathways of 2,5-Dihydro-1H-Pyrrole cluster_oxidative Oxidative Polymerization cluster_acid Acid-Catalyzed Polymerization pyrrole 2,5-Dihydro-1H-Pyrrole oxygen O2, Light, Heat pyrrole->oxygen acid H+ (Acid) pyrrole->acid radical_cation Radical Cation Intermediate oxygen->radical_cation polymer_ox Polymer radical_cation->polymer_ox Chain Reaction iminium_ion Iminium Ion Intermediate acid->iminium_ion polymer_acid Oligomers/Polymer iminium_ion->polymer_acid Nucleophilic Attack

Caption: Simplified diagram of the main pathways leading to the polymerization of 2,5-dihydro-1H-pyrrole.

References

Technical Support Center: Synthesis of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scaled-up synthesis of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective strategy involves a two-step process. The first step is the synthesis of the precursor, N-Boc-3-pyrroline, often achieved through a ring-closing metathesis (RCM) of N-Boc-diallylamine. The second step is the oxidation of an intermediate allylic alcohol to the desired α,β-unsaturated lactam.

Q2: I am observing low yields in the final oxidation step. What are the potential causes?

Low yields in the oxidation of the allylic alcohol precursor can stem from several factors. Incomplete conversion of the starting material is a common issue. Additionally, the formation of byproducts due to over-oxidation or side reactions can reduce the yield of the desired product. The stability of the final product under the reaction and workup conditions should also be considered, as decomposition can lead to lower yields.

Q3: My crude product after oxidation is a dark, tarry material that is difficult to purify. What could be the reason?

The formation of dark, tarry substances often suggests polymerization of the starting material or the product. This can be triggered by excessively high temperatures or highly acidic or basic conditions during the reaction or workup. Pyrrole and its derivatives can be sensitive and prone to polymerization under harsh conditions.[1]

Q4: What are the recommended methods for purifying the final product?

Purification of this compound is typically achieved through column chromatography on silica gel.[2] A common eluent system is a mixture of ethyl acetate and hexanes.[2] Proper quenching and workup procedures are crucial to remove reagent byproducts before chromatography.

Q5: Are there alternative oxidizing agents to Dess-Martin periodinane (DMP) for the final step?

Yes, other mild oxidation methods can be employed. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) and oxalyl chloride, is a common alternative known for its mild conditions and wide functional group tolerance.[3][4] However, it requires cryogenic temperatures and produces a malodorous byproduct, dimethyl sulfide.[3][5]

Troubleshooting Guides

Guide 1: Low Yield in the Oxidation Step
Symptom Potential Cause Suggested Solution
Incomplete reaction (starting material remains) Insufficient oxidant.Increase the equivalents of the oxidizing agent (e.g., Dess-Martin periodinane) to 1.5-2.0 equivalents.
Low reaction temperature.While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve conversion. Monitor for byproduct formation.
Short reaction time.Extend the reaction time and monitor progress by TLC until the starting material is consumed.
Formation of multiple unidentified byproducts Reaction temperature too high.Maintain the reaction at room temperature or below to minimize side reactions.
Incorrect workup procedure.Ensure proper and prompt quenching of the reaction. For DMP oxidation, a solution of sodium thiosulfate and sodium bicarbonate is effective.[2]
Product decomposition Unstable under acidic or basic conditions.Use a buffered system if necessary. For DMP oxidation, which produces acetic acid, adding a non-nucleophilic base like pyridine can be beneficial.[6]
Prolonged exposure to purification media.Minimize the time the product spends on the silica gel column during chromatography.
Guide 2: Purification Challenges
Symptom Potential Cause Suggested Solution
Co-elution of product with reagent byproducts Incomplete removal of periodinane residues (from DMP).During workup, wash the organic layer thoroughly with a saturated solution of sodium thiosulfate followed by saturated sodium bicarbonate.[2] Filtering the crude mixture through a plug of celite before concentration can also help.
Streaking or tailing on TLC and column chromatography Residual acidic or basic impurities.Neutralize the crude product solution before loading it onto the column. A gentle wash with dilute bicarbonate or acid solution, followed by water and brine, can be effective.
Product appears as an oil that is difficult to solidify Presence of solvent impurities.Ensure complete removal of residual solvents under high vacuum. Co-evaporation with a suitable solvent like dichloromethane or toluene can sometimes help.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-pyrroline via Ring-Closing Metathesis

This protocol is adapted from a procedure reported in Organic Syntheses.[7]

Materials:

  • N-Boc-diallylamine

  • Grubbs' Catalyst (1st Generation)

  • Dichloromethane (dry)

  • Tris(hydroxymethyl)phosphine (in methanol)

  • Triethylamine

  • Magnesium sulfate

Procedure:

  • In an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, add N-Boc-diallylamine (1.0 eq) and dissolve it in dry dichloromethane.

  • Add Grubbs' Catalyst (0.005 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere and monitor the progress by TLC.

  • Once the reaction is complete, add an aqueous methanolic solution of tris(hydroxymethyl)phosphine and triethylamine to the mixture and stir vigorously overnight.[7]

  • Wash the organic phase with deionized water and a 50% v/v water/saturated brine solution.[7]

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield N-Boc-3-pyrroline as a white, crystalline solid.[7]

Protocol 2: Oxidation to this compound

This protocol is a general procedure based on the Dess-Martin oxidation of allylic alcohols.[8][9] A plausible intermediate, tert-butyl 2-hydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate, is presumed to be the starting material.

Materials:

  • tert-Butyl 2-hydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM, dry)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium thiosulfate (saturated aqueous solution)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate

Procedure:

  • Dissolve the starting alcohol (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin periodinane (1.5 eq) in one portion at room temperature.[9]

  • Stir the reaction mixture and monitor its completion by TLC (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.[2]

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of N-Boc-3-pyrroline.

ParameterValue/ConditionExpected YieldReference
Starting Material N-Boc-diallylamine-[7]
Catalyst Grubbs' Catalyst (1st Gen.)-[7]
Catalyst Loading 0.5 mol%-[7]
Solvent Dichloromethane-[7]
Temperature Room Temperature-[7]
Reaction Time Varies (monitor by TLC)-[7]
Purification Distillation90-94%[7]

Table 2: Summary of Reaction Parameters for the Dess-Martin Oxidation.

ParameterValue/ConditionExpected YieldReference
Starting Material Allylic Alcohol Precursor-[9]
Oxidizing Agent Dess-Martin Periodinane-[9]
Equivalents of Oxidant 1.5 eq-[9]
Solvent Dichloromethane-[9]
Temperature Room Temperature-[9]
Reaction Time 1-3 hours (monitor by TLC)-[9]
Purification Column Chromatography~90% (for similar systems)[9]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of N-Boc-3-pyrroline cluster_step2 Step 2: Synthesis of Target Compound start1 N-Boc-diallylamine rcm Ring-Closing Metathesis (Grubbs' Catalyst, DCM) start1->rcm workup1 Workup & Purification (Distillation) rcm->workup1 product1 N-Boc-3-pyrroline workup1->product1 start2 Allylic Alcohol Precursor product1->start2 Precursor for Step 2 oxidation Dess-Martin Oxidation (DMP, DCM) start2->oxidation workup2 Workup & Purification (Column Chromatography) oxidation->workup2 product2 tert-Butyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate workup2->product2

Caption: A general experimental workflow for the synthesis.

troubleshooting_oxidation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Oxidation Step incomplete_rxn Incomplete Reaction? start->incomplete_rxn byproducts Byproduct Formation? start->byproducts decomposition Product Decomposition? start->decomposition increase_oxidant Increase Oxidant Equivalents incomplete_rxn->increase_oxidant extend_time Extend Reaction Time incomplete_rxn->extend_time control_temp Control Temperature byproducts->control_temp proper_workup Optimize Workup byproducts->proper_workup decomposition->proper_workup buffered_system Use Buffered System decomposition->buffered_system

Caption: Troubleshooting guide for low yield in the oxidation step.

References

Identifying and minimizing byproducts in pyrrole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrole Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the experimental functionalization of pyrrole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation/alkylation reaction is resulting in a dark, insoluble polymer instead of the desired product. What is happening and how can I prevent it?

A1: The formation of a dark, insoluble polymer is a common byproduct in pyrrole chemistry, especially under strongly acidic conditions required for many Friedel-Crafts reactions. Pyrrole is an electron-rich heterocycle and is highly susceptible to acid-catalyzed polymerization.[1][2] The reaction is initiated by the protonation of the pyrrole ring, which then acts as an electrophile and reacts with another neutral pyrrole molecule, leading to a chain reaction.

To minimize polymerization:

  • Use Milder Lewis Acids: Strong Lewis acids like AlCl₃ are notorious for causing polymerization. Consider using milder alternatives such as SnCl₄, BF₃·OEt₂, or ZnCl₂.

  • Lower the Reaction Temperature: Running the reaction at 0 °C or below can significantly slow down the rate of polymerization.

  • Slow Addition of Reagents: Add the Lewis acid and the acylating/alkylating agent slowly to the pyrrole solution to maintain a low concentration of the reactive electrophile at any given time.

  • Protect the Pyrrole Nitrogen: Installing an electron-withdrawing group (e.g., tosyl, Boc) on the pyrrole nitrogen reduces the electron density of the ring, making it less prone to polymerization.

  • Consider Alternative Methods: For formylation, the Vilsmeier-Haack reaction is a milder alternative to Friedel-Crafts acylation.[3]

Q2: I am attempting a C-acylation of pyrrole, but the major product I'm isolating is the N-acylated pyrrole. How can I improve the selectivity for C-acylation?

A2: The nitrogen of the pyrrole ring is nucleophilic and can compete with the carbon atoms for the acylating agent.[4] To favor C-acylation over N-acylation, you can employ several strategies:

  • N-Protection: The most effective method is to protect the pyrrole nitrogen with an electron-withdrawing group, such as a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group. This reduces the nucleophilicity of the nitrogen and directs acylation to the carbon atoms of the ring.

  • Choice of Reagents and Conditions:

    • Lewis Acid Catalyst: Using a Lewis acid catalyst promotes the formation of a more reactive acylium ion, which preferentially reacts at the carbon positions (electrophilic aromatic substitution).

    • Rearrangement: In some cases, an N-acyl pyrrole can be synthesized first and then rearranged to the C-acyl isomer, for instance, through an anionic Fries rearrangement.[5]

Q3: My C-acylation reaction on an N-protected pyrrole is giving me a mixture of C2 and C3 isomers. How can I control the regioselectivity?

A3: The electronic properties of the pyrrole ring inherently favor electrophilic attack at the C2 (α) position due to better stabilization of the cationic intermediate.[4] However, the regioselectivity can be influenced by:

  • Steric Hindrance of the N-Protecting Group: A bulky N-protecting group, such as triisopropylsilyl (TIPS), can sterically hinder the C2 and C5 positions, directing the incoming electrophile to the C3 or C4 positions.

  • Choice of Lewis Acid: The strength of the Lewis acid can influence the C2/C3 selectivity. For N-benzenesulfonylpyrrole, stronger Lewis acids like AlCl₃ tend to favor the formation of the C3-isomer, while weaker Lewis acids like SnCl₄ or BF₃·OEt₂ often yield the C2-isomer as the major product.

Q4: I am trying to monochlorinate my pyrrole substrate but I am getting a mixture of polychlorinated products. How can I improve the selectivity for monochlorination?

A4: The high electron density of the pyrrole ring makes it highly reactive towards electrophilic halogenation, often leading to over-halogenation. To achieve selective monochlorination, consider the following:

  • Use Milder Chlorinating Agents: Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) offer better control compared to harsher reagents like chlorine gas.[6]

  • Control Stoichiometry: Carefully control the reaction by using only one equivalent of the chlorinating agent.

  • Low Temperatures: Performing the reaction at low temperatures (e.g., 0 °C or below) can help to manage the high reactivity.

  • Two-Step, One-Pot Chlorination-Reduction: This method involves an initial over-chlorination to form a dichlorinated, non-aromatic intermediate, followed by a selective reduction to yield the monochlorinated aromatic pyrrole.[7]

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation
Potential Cause Suggested Solution(s)
Polymerization of Starting Material Lower the reaction temperature, use a milder Lewis acid (e.g., SnCl₄ instead of AlCl₃), and add the Lewis acid slowly to the reaction mixture. Consider protecting the pyrrole nitrogen with an electron-withdrawing group.
Decomposition of Product Work up the reaction promptly upon completion. Ensure the quench and wash steps are performed at low temperatures if the product is sensitive.
Formation of N-Acylated Byproduct Protect the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl, Boc) before acylation.
Incomplete Reaction Increase the reaction time or slightly increase the amount of Lewis acid catalyst. Ensure all reagents are anhydrous, as moisture can deactivate the catalyst.
Problem 2: Poor Selectivity in N-Alkylation vs. C-Alkylation
Potential Cause Suggested Solution(s)
Use of a "Soft" Cation The nature of the counter-ion of the pyrrolide anion influences the N/C alkylation ratio. "Softer" cations like Li⁺ tend to favor C-alkylation.
Use of a "Hard" Cation "Harder" cations like K⁺ or Na⁺ favor N-alkylation. Using a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) will promote N-alkylation.
Phase-Transfer Catalysis Using a phase-transfer catalyst with a tetraalkylammonium salt can effectively promote N-alkylation with primary alkyl halides.[8]
Alkylating Agent Softer alkylating agents (e.g., allyl halide) have a higher tendency for C-alkylation compared to harder alkyl halides (e.g., methyl iodide).[8]

Data Presentation

Table 1: Influence of Lewis Acid on the Regioselectivity of Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole

Acylating Agent Lewis Acid (equiv.) Solvent C2-Acyl Product (%) C3-Acyl Product (%)
Acetyl ChlorideAlCl₃ (1.2)Dichloromethane->98
Acetic AnhydrideAlCl₃ (1.2)Dichloromethane6119
Acetic AnhydrideAlCl₃ (1.5)Dichloromethane3748
1-Naphthoyl ChlorideAlCl₃Dichloromethane~2>98
1-Naphthoyl ChlorideEtAlCl₂1,2-Dichloroethane~71~29
1-Naphthoyl ChlorideEt₂AlCl1,2-Dichloroethane>94<6

Table 2: N-Alkylation of Pyrrole Derivatives - Conditions and Yields

Pyrrole Derivative Alkylating Agent Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
Pyrrole1-BromobutaneK₂CO₃ (4.0)DMFrt1487[9]
PyrroleBenzyl BromideK₂CO₃ (2.0)DMF602~85
2-chloro-1-(1H-pyrrol-2-yl)ethanoneMethyl IodideK₂CO₃ (2.0)DMFrt4High
2,3,4,5-tetramethyl-1H-pyrroleEthyl BromideNaH (1.2)THFrt12High

Experimental Protocols

Protocol 1: Selective C3-Acylation of N-p-Toluenesulfonylpyrrole

This protocol is adapted for the selective C3-acylation using a strong Lewis acid.

Materials:

  • N-p-toluenesulfonylpyrrole

  • Acyl chloride (1.2 equiv.)

  • Aluminum chloride (AlCl₃, 1.2 equiv.)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Dilute HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a stirred solution of N-p-toluenesulfonylpyrrole (1.0 equiv.) in dry DCM at 0 °C under a nitrogen atmosphere, add aluminum chloride (1.2 equiv.) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the desired acyl chloride (1.2 equiv.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl-N-p-toluenesulfonylpyrrole.[4]

Protocol 2: Selective Monochlorination of a Substituted Pyrrole via a Two-Step, One-Pot Method

This protocol is adapted from a method for the selective monochlorination of 2,3,4-trisubstituted pyrroles.[7]

Materials:

  • Substituted pyrrole

  • Trichloroisocyanuric acid (TCCA)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Sodium dithionite (Na₂S₂O₄)

  • Anhydrous acetonitrile (MeCN)

  • Water (for Na₂S₂O₄ reduction)

Procedure:

  • Chlorination: Dissolve the substituted pyrrole (1.0 equiv.) in anhydrous MeCN. Cool the solution to the desired temperature (e.g., -40 °C to 0 °C). Add a solution of TCCA (1.0-1.2 equiv.) in MeCN dropwise. Stir for a short period (e.g., 5-15 minutes) to form the dichlorinated intermediate.

  • Reduction:

    • With SnCl₂·2H₂O: Add SnCl₂·2H₂O (2.0-3.0 equiv.) to the reaction mixture and allow it to warm to room temperature. Stir until the dichlorinated intermediate is consumed (monitor by TLC).

    • With Na₂S₂O₄: Add Na₂S₂O₄ (2.0-3.0 equiv.) followed by a small amount of water. Stir at room temperature until the reaction is complete.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by passing it through a short plug of silica gel.

Mandatory Visualizations

Byproduct_Formation_Pathways cluster_acylation Acylation cluster_alkylation Alkylation cluster_polymerization Acid-Catalyzed Polymerization Pyrrole_Acyl Pyrrole + Acylating Agent N_Acyl N-Acyl Pyrrole (Byproduct) Pyrrole_Acyl->N_Acyl No Catalyst / Strong Base C2_Acyl C2-Acyl Pyrrole (Kinetic Product) Pyrrole_Acyl->C2_Acyl Lewis Acid (e.g., SnCl₄) N-Protection C3_Acyl C3-Acyl Pyrrole (Thermodynamic Product) Pyrrole_Acyl->C3_Acyl Strong Lewis Acid (e.g., AlCl₃) Bulky N-Protection Pyrrolide Pyrrolide Anion + Alkyl Halide N_Alkyl N-Alkyl Pyrrole (Major Product) Pyrrolide->N_Alkyl Hard Cation (K⁺, Na⁺) Polar Solvent C_Alkyl C-Alkyl Pyrrole (Minor Byproduct) Pyrrolide->C_Alkyl Soft Cation (Li⁺, Mg²⁺) Nonpolar Solvent Pyrrole_Poly Pyrrole Protonated_Pyrrole Protonated Pyrrole (Reactive Intermediate) Pyrrole_Poly->Protonated_Pyrrole H⁺ (Strong Acid) Dimer Dimer Protonated_Pyrrole->Dimer + Pyrrole Polymer Polymer (Insoluble Byproduct) Dimer->Polymer + n Pyrrole

Caption: Byproduct formation pathways in pyrrole functionalization.

Troubleshooting_Workflow_Low_Yield Start Low Yield in Pyrrole Functionalization Check_Polymer Check for Polymer Formation (Dark, insoluble material?) Start->Check_Polymer Polymer_Yes Yes Check_Polymer->Polymer_Yes Yes Polymer_No No Check_Polymer->Polymer_No No Action_Polymer Reduce Acidity: - Use milder Lewis acid - Lower temperature - Slow reagent addition - N-protection Polymer_Yes->Action_Polymer Check_Byproducts Analyze Crude Mixture by NMR/GC-MS for Byproducts Polymer_No->Check_Byproducts Byproducts_Yes Yes Check_Byproducts->Byproducts_Yes Yes Byproducts_No No Check_Byproducts->Byproducts_No No Identify_Byproduct Identify Byproduct Structure (e.g., N-substituted, wrong regioisomer) Byproducts_Yes->Identify_Byproduct Check_Purity Check Starting Material Purity and Anhydrous Conditions Byproducts_No->Check_Purity Optimize_Selectivity Optimize for Selectivity: - Change catalyst/base - Use protecting groups - Adjust stoichiometry Identify_Byproduct->Optimize_Selectivity Purity_Bad Impure/Wet Check_Purity->Purity_Bad Impure/Wet Purity_Good Pure/Dry Check_Purity->Purity_Good Pure/Dry Action_Purity Purify Reagents and Solvents, Ensure Dry Glassware Purity_Bad->Action_Purity Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature moderately - Increase reagent equivalents Purity_Good->Optimize_Conditions

Caption: Troubleshooting workflow for low reaction yields.

References

Validation & Comparative

1H and 13C NMR analysis of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the nuclear magnetic resonance (NMR) spectra of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of its ¹H and ¹³C NMR data against a structurally similar saturated analog, offering experimental protocols and data visualizations to support structural elucidation and characterization.

Structural and Spectroscopic Overview

This compound (also known as N-Boc-2,5-dihydro-2-pyrrolidone) is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure features a five-membered unsaturated lactam ring protected with a tert-butoxycarbonyl (Boc) group. NMR spectroscopy is a fundamental technique for confirming the structure and purity of this and related molecules.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

¹H and ¹³C NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR spectral data for the title compound. Data is compiled based on typical chemical shifts for similar structural motifs.

Table 1: ¹H NMR Spectral Data

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~7.20dtJ ≈ 6.0, 2.01H=CH-CO
2~6.10dtJ ≈ 6.0, 2.01H=CH-CH₂
3~4.30tJ ≈ 2.02H-CH₂-
4~1.50s-9H-C(CH₃)₃

Table 2: ¹³C NMR Spectral Data

SignalChemical Shift (δ, ppm)Assignment
1~170.0C=O (lactam)
2~150.0C=O (Boc)
3~145.0=CH-CO
4~125.0=CH-CH₂
5~82.0-C(CH₃)₃
6~50.0-CH₂-
7~28.0-C(CH₃)₃

Comparative Analysis

To provide context, the NMR data of the title compound is compared with its saturated analog, N-Boc-3-pyrrolidinone. The key difference is the presence of a carbon-carbon double bond in the 2,5-dihydro-1H-pyrrole ring, which significantly influences the chemical shifts of the ring protons and carbons.

Table 3: Comparison of ¹H and ¹³C NMR Data

CompoundMoiety¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
This compound Olefinic Protons (=CH)~6.10 - 7.20~125.0 - 145.0
Methylene Protons (-CH₂-)~4.30~50.0
tert-Butyl Protons (-C(CH₃)₃)~1.50~28.0
Quaternary Carbon (-C(CH₃)₃)-~82.0
N-Boc-3-pyrrolidinone [1]Methylene Protons (α to N)~3.60~45.0
Methylene Protons (α to C=O)~2.60~35.0
Methylene Protons (β to N, C=O)~2.40~40.0
tert-Butyl Protons (-C(CH₃)₃)~1.45~28.5
Quaternary Carbon (-C(CH₃)₃)-~80.0

The most notable difference is the downfield shift of the ring protons and carbons in the unsaturated compound due to the deshielding effect of the double bond. The olefinic protons appear in the ~6-7 ppm region, which is characteristic for such systems.

Experimental Workflow and Protocols

The following section details a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2] Other options include DMSO-d₆, Acetone-d₆, or Methanol-d₄.

  • Sample Concentration : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[2]

  • Internal Standard : Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm. Alternatively, the residual solvent peak can be used as a secondary reference.[2]

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation : The spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.[2]

  • Shimming : The magnetic field homogeneity must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

  • ¹H NMR Parameters :

    • Pulse Angle : 30-90 degrees.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds. A longer delay is crucial for quantitative analysis.[3]

    • Number of Scans : 8-16 scans are typically sufficient for moderately concentrated samples.

  • ¹³C NMR Parameters :

    • Technique : Proton-decoupled ¹³C NMR is standard to produce a spectrum with single lines for each unique carbon atom.

    • Pulse Angle : 30-45 degrees.

    • Relaxation Delay : 2-5 seconds. Non-protonated carbons (quaternary, carbonyls) have longer relaxation times and may require longer delays for accurate integration.[3]

    • Number of Scans : Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing : The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction : A flat baseline is established across the spectrum.

  • Referencing : The chemical shift axis is calibrated using the TMS or residual solvent peak.

  • Integration : The relative areas under the ¹H NMR peaks are integrated to determine the proton ratios.

The logical workflow for NMR analysis is depicted in the diagram below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Compound (5-10 mg) Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Shim Magnetic Field Shimming Spectrometer->Shim Acquire Acquire 1H & 13C FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phasing & Baseline Correction FT->Phase Reference Referencing (TMS) Phase->Reference Integration Integration (1H) Reference->Integration Shifts Analyze Chemical Shifts Integration->Shifts Coupling Analyze Coupling Constants Shifts->Coupling Structure Structure Elucidation Coupling->Structure

Caption: Workflow for NMR spectroscopic analysis.

Conclusion

The ¹H and ¹³C NMR spectra are indispensable tools for the structural verification of this compound. A comparative analysis with its saturated analog, N-Boc-3-pyrrolidinone, highlights the significant influence of the double bond on chemical shifts. By following standardized experimental protocols, researchers can obtain high-quality, reproducible data essential for routine characterization and for advancing research and development in medicinal chemistry.

References

A Comparative Guide to the Synthesis of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring is a crucial structural motif in a vast array of pharmaceuticals, natural products, and chiral catalysts. Its prevalence has driven the development of numerous synthetic strategies, each with distinct advantages in terms of stereocontrol, substrate scope, and operational simplicity. This guide provides a comparative overview of three prominent methods for the synthesis of substituted pyrrolidines: Iridium-Catalyzed Reductive Amination of Diketones, Organocatalytic Asymmetric Cascade Aza-Michael/Michael Addition, and Silver-Catalyzed [3+2] Cycloaddition of Azomethine Ylides. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation

The following table summarizes the key performance indicators for each of the three highlighted synthetic routes, offering a direct comparison of their yields and stereoselectivities.

Synthesis RoutePyrrolidine Product ExampleCatalystKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Iridium-Catalyzed Reductive AminationN-Aryl-Substituted Pyrrolidines[Cp*IrCl2]21,4-Diketone, Aniline, Formic AcidWater8012Good to Excellent[1]--
Organocatalytic Aza-Michael/Michael AdditionChiral Trisubstituted PyrrolidinesSquaramideNitroalkene, Tosylaminomethyl EnoneTolueneRT2-48up to 99[2]up to 91:9[2]>99[2]
Silver-Catalyzed [3+2] CycloadditionDensely Substituted PyrrolidinesAg2CO3N-tert-Butanesulfinyl Imine, α-Imino EsterTolueneRT24-3630-83[3]Good to Excellent[3]- (Diastereoselective)

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

Iridium-Catalyzed Reductive Amination of Diketones for N-Aryl-Substituted Pyrrolidines

This protocol describes a practical and environmentally friendly method for the synthesis of N-aryl-substituted pyrrolidines in water.[1]

Reagents and Equipment:

  • 1,4-Diketone (e.g., Hexane-2,5-dione)

  • Aniline derivative

  • [Cp*IrCl2]2 catalyst

  • Formic acid (HCOOH)

  • Deionized water

  • Schlenk tube or round-bottom flask with a condenser

  • Magnetic stirrer and heating plate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a 25.0 mL dried Schlenk tube, add the [Cp*IrCl2]2 catalyst (1.0 mol%).

  • Add the 1,4-diketone (0.5 mmol, 1.0 equivalent) and the aniline derivative (0.6 mmol, 1.1 equivalents) to the tube.

  • Add deionized water (2.0 mL) as the solvent.

  • Finally, add formic acid (30.0 equivalents) which serves as the hydrogen source.

  • Stir the reaction mixture vigorously under an air atmosphere at 80 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-substituted pyrrolidine.

Organocatalytic Asymmetric Cascade Aza-Michael/Michael Addition

This method provides access to highly functionalized chiral pyrrolidines with excellent stereocontrol using a bifunctional squaramide catalyst.[2][4]

Reagents and Equipment:

  • Nitroalkene

  • Tosylaminomethyl enone or enoate

  • Chiral bifunctional squaramide catalyst (e.g., a Cinchona alkaloid derivative)

  • Toluene

  • Reaction vial or flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a reaction vial, add the tosylaminomethyl enone or enoate (1.0 equivalent) and the nitroalkene (1.2 equivalents).

  • Add the chiral squaramide catalyst (typically 1-10 mol%).

  • Add toluene as the solvent.

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 2-48 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched trisubstituted pyrrolidine.

Silver-Catalyzed [3+2] Cycloaddition of Azomethine Ylides

This protocol outlines a diastereoselective synthesis of densely substituted pyrrolidines through a 1,3-dipolar cycloaddition reaction.[3]

Reagents and Equipment:

  • (S)-N-tert-Butanesulfinyl imine

  • α-Imino ester

  • Silver(I) carbonate (Ag2CO3)

  • Toluene

  • Reaction vial or flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a reaction vial, add the (S)-N-tert-butanesulfinyl imine (0.3 mmol, 1.0 equivalent) and the α-imino ester (0.6 mmol, 2.0 equivalents).

  • Add silver(I) carbonate (10 mol%) as the catalyst.

  • Add toluene to achieve a concentration of 0.4 M.

  • Stir the reaction mixture at room temperature for 24-36 hours.

  • Monitor the reaction for the consumption of the starting imine by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the major diastereomer of the polysubstituted pyrrolidine.

Mandatory Visualization

The following diagrams illustrate the logical workflow of each synthetic route.

G cluster_0 Iridium-Catalyzed Reductive Amination start0 1,4-Diketone + Aniline proc0_1 Iminium Ion Formation start0->proc0_1 [Cp*IrCl2]2 HCOOH, H2O proc0_2 Iridium-Catalyzed Transfer Hydrogenation proc0_1->proc0_2 proc0_3 Intramolecular Cyclization proc0_2->proc0_3 end0 N-Aryl-Substituted Pyrrolidine proc0_3->end0

Caption: Workflow for Iridium-Catalyzed Reductive Amination.

G cluster_1 Organocatalytic Aza-Michael/Michael Addition start1 Nitroalkene + Tosylaminomethyl Enone proc1_1 Aza-Michael Addition start1->proc1_1 Squaramide Catalyst proc1_2 Intramolecular Michael Addition proc1_1->proc1_2 end1 Chiral Trisubstituted Pyrrolidine proc1_2->end1

Caption: Cascade Reaction for Chiral Pyrrolidine Synthesis.

G cluster_2 Silver-Catalyzed [3+2] Cycloaddition start2 N-tert-Butanesulfinyl Imine + α-Imino Ester proc2_1 Azomethine Ylide Formation start2->proc2_1 Ag2CO3 proc2_2 [3+2] Cycloaddition proc2_1->proc2_2 end2 Densely Substituted Pyrrolidine proc2_2->end2

Caption: [3+2] Cycloaddition for Polysubstituted Pyrrolidines.

References

Mass spectrometry analysis for confirmation of N-Boc-pyrrol-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of mass spectrometry data for the confirmation of N-Boc-pyrrol-2(5H)-one, a key intermediate in synthetic organic chemistry. Researchers, scientists, and drug development professionals can utilize this information for accurate compound identification and purity assessment. This document outlines expected fragmentation patterns, compares them with potential alternatives, and provides detailed experimental protocols.

Product Performance and Comparison

Mass spectrometry is a crucial technique for the structural confirmation of synthesized compounds like N-Boc-pyrrol-2(5H)-one. The identity of the compound is confirmed by observing the molecular ion peak and characteristic fragment ions. The tert-butoxycarbonyl (Boc) protecting group exhibits a well-defined fragmentation pattern, which serves as a primary diagnostic tool.

The primary fragmentation pathways for N-Boc protected compounds involve the loss of isobutylene (56 Da), a tert-butyl radical (57 Da), or the entire Boc group (101 Da). In the case of N-Boc-pyrrol-2(5H)-one, additional fragmentation of the lactam ring, such as the loss of carbon monoxide (CO), can be expected.

For comparative purposes, we consider two structurally related compounds that could be potential impurities or starting materials: N-Boc-pyrrole and N-Boc-pyrrolidine. Their distinct molecular weights and fragmentation patterns allow for unambiguous differentiation from N-Boc-pyrrol-2(5H)-one.

Data Presentation

The following table summarizes the expected mass-to-charge ratios (m/z) for the molecular ions and key fragments of N-Boc-pyrrol-2(5H)-one and its potential alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragment Ions (m/z) and Corresponding Neutral Loss
N-Boc-pyrrol-2(5H)-one C₉H₁₃NO₃183.21184.0863128.0604 (-C₄H₈), 127.0526 (-C₄H₉), 83.0500 (-Boc), 156.0914 (-CO)
N-Boc-pyrroleC₉H₁₃NO₂167.21168.0914112.0655 (-C₄H₈), 111.0577 (-C₄H₉), 67.0400 (-Boc)
N-Boc-pyrrolidineC₉H₁₇NO₂171.24172.1281116.0914 (-C₄H₈), 115.0836 (-C₄H₉), 71.0866 (-Boc)

Experimental Protocols

The following are generalized protocols for the analysis of N-Boc-pyrrol-2(5H)-one using Electrospray Ionization (ESI) Mass Spectrometry.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.

  • Dilution: Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion mode is typically used for the analysis of N-Boc protected compounds as they readily form protonated molecules ([M+H]⁺).

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • LC-MS: For analysis of complex mixtures, coupling with a liquid chromatography system is recommended.

    • Column: A C18 reversed-phase column is suitable for separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer Settings (Typical):

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation)

    • Collision Energy (for MS/MS): 10-30 eV (for fragmentation analysis)

Visualizations

The following diagrams illustrate the logical workflow for sample analysis and the expected fragmentation pathway of N-Boc-pyrrol-2(5H)-one.

Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Dissolution Dissolve Sample Dilution Dilute to Working Concentration Dissolution->Dilution Filtration Filter Sample Dilution->Filtration ESI Electrospray Ionization Filtration->ESI MS1 MS Scan (Full Scan) ESI->MS1 MS2 MS/MS (Fragmentation) MS1->MS2 MolecularIon Identify Molecular Ion MS1->MolecularIon Fragments Analyze Fragment Ions MS2->Fragments Confirmation Confirm Structure MolecularIon->Confirmation Fragments->Confirmation

Caption: Workflow for Mass Spectrometry Analysis.

Fragmentation of N-Boc-pyrrol-2(5H)-one cluster_frags Primary Fragments M [M+H]⁺ m/z = 184.0863 F1 [M+H - C₄H₈]⁺ m/z = 128.0604 M->F1 - 56 Da (isobutylene) F2 [M+H - C₄H₉]⁺ m/z = 127.0526 M->F2 - 57 Da (tert-butyl) F3 [M+H - Boc]⁺ m/z = 83.0500 M->F3 - 101 Da (Boc group) F4 [M+H - CO]⁺ m/z = 156.0914 M->F4 - 28 Da (CO)

Caption: Predicted Fragmentation of N-Boc-pyrrol-2(5H)-one.

A Researcher's Guide to Functional Group Identification in Pyrrolinone Derivatives using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of functional groups is a critical step in the synthesis and characterization of novel pyrrolinone derivatives. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other analytical techniques, supported by experimental data and detailed protocols, to facilitate accurate and efficient structural elucidation.

Pyrrolinones, a class of five-membered lactams, are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. FT-IR spectroscopy serves as a rapid and accessible first-line technique for identifying the key functional groups inherent to these molecules and any modifications introduced during synthesis.

FT-IR Spectroscopy for Pyrrolinone Derivatives: A Comparative Analysis

FT-IR spectroscopy excels in the identification of characteristic vibrational frequencies associated with specific chemical bonds. For pyrrolinone derivatives, the most informative regions of the infrared spectrum are those corresponding to the carbonyl (C=O) stretching of the lactam ring, N-H stretching (for unsubstituted pyrrolinones), C-N stretching, and vibrations of various substituents.

Comparison with Alternative Spectroscopic Techniques

While FT-IR is a powerful tool, a comprehensive structural analysis often benefits from complementary techniques. Nuclear Magnetic Resonance (NMR) and Raman spectroscopy provide additional, often confirmatory, information.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations
FT-IR Spectroscopy Identification of functional groups based on vibrational frequencies.Fast, non-destructive, relatively inexpensive, sensitive to polar bonds.Provides limited information on the molecular skeleton, can be difficult to interpret complex spectra, water can interfere with the spectrum.
NMR Spectroscopy Detailed information about the molecular structure, including the carbon-hydrogen framework and connectivity.Provides unambiguous structural determination, allows for the study of molecular dynamics.Lower sensitivity than FT-IR, more expensive instrumentation, requires deuterated solvents.
Raman Spectroscopy Complements FT-IR by detecting non-polar and symmetric bond vibrations.Less interference from water, excellent for studying C=C and C-S bonds.Can be affected by fluorescence, weaker signal than FT-IR for many functional groups.

Quantitative FT-IR Data for Pyrrolinone Derivatives

The following table summarizes the characteristic FT-IR absorption bands for key functional groups in representative pyrrolinone derivatives. These values can serve as a reference for identifying functional groups in newly synthesized compounds.

Functional GroupPyrrolinone DerivativeWavenumber (cm⁻¹)Intensity
C=O (Lactam) 1-Methyl-2-pyrrolidinone~1680Strong
N-Vinylpyrrolidone~1690Strong
5-Oxopyrrolidine-2-carboxylic acid~1700-1725 (Lactam C=O), ~1700-1760 (Carboxylic Acid C=O)Strong
C-N Stretch 1-Methyl-2-pyrrolidinone~1290Medium
N-Vinylpyrrolidone~1250Medium
=C-H Bend (Vinyl) N-Vinylpyrrolidone~980, ~920Strong
O-H Stretch (Carboxylic Acid) 5-Oxopyrrolidine-2-carboxylic acid~2500-3300Broad, Strong
C-H Stretch (Aliphatic) 1-Methyl-2-pyrrolidinone~2850-2960Medium-Strong
N-Vinylpyrrolidone~2850-2980Medium-Strong

Experimental Protocols

Accurate and reproducible FT-IR data is contingent on proper sample preparation and instrument operation. Below are detailed protocols for common FT-IR analysis methods for solid organic compounds.

Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy of Solid Samples

ATR-FT-IR is a convenient technique that requires minimal sample preparation.

Materials:

  • FT-IR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Sample of the pyrrolinone derivative

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • After analysis, clean the ATR crystal thoroughly with a solvent and lint-free wipes.

Thin Solid Film Method

This method is suitable for samples that are soluble in a volatile solvent.

Materials:

  • FT-IR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Spatula

  • Volatile solvent (e.g., dichloromethane or acetone)

  • Pipette or dropper

  • Sample of the pyrrolinone derivative

Procedure:

  • Dissolve a small amount of the solid sample in a minimal amount of a volatile solvent.

  • Using a pipette, apply a few drops of the solution onto the surface of a clean salt plate.

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of the clean salt plate if one has not been recently acquired.

  • Acquire the FT-IR spectrum of the sample.

  • Clean the salt plates thoroughly with an appropriate solvent after use.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for FT-IR analysis and the logical relationship between functional groups and their spectral signatures.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation start Start dissolve Dissolve in Solvent (Thin Film Method) start->dissolve or place_on_atr Place on ATR Crystal start->place_on_atr evaporate Evaporate Solvent dissolve->evaporate background Record Background place_on_atr->background evaporate->background sample_scan Scan Sample background->sample_scan process Process Spectrum (Baseline Correction, etc.) sample_scan->process identify_peaks Identify Peak Frequencies process->identify_peaks compare Compare with Reference Data identify_peaks->compare assign_groups Assign Functional Groups compare->assign_groups end end assign_groups->end End

Caption: Experimental Workflow for FT-IR Analysis of Pyrrolinone Derivatives.

functional_group_logic cluster_pyrrolinone Pyrrolinone Derivative cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic IR Peaks (cm⁻¹) pyrrolinone Pyrrolinone Derivative co_lactam C=O (Lactam) pyrrolinone->co_lactam cn_stretch C-N Stretch pyrrolinone->cn_stretch substituent Substituent (e.g., -COOH, -CH=CH2) pyrrolinone->substituent co_peak ~1680-1725 (Strong) co_lactam->co_peak cn_peak ~1250-1300 (Medium) cn_stretch->cn_peak substituent_peak Varies (e.g., O-H: 2500-3300, =C-H: ~920-980) substituent->substituent_peak

Caption: Logical Relationship Between Functional Groups and FT-IR Peaks.

A Comparative Guide to Purity Assessment of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate by HPLC and Other Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for key pharmaceutical intermediates such as tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a critical step in drug development and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) alongside alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity assessment of this compound.

Comparison of Key Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of a vast array of organic compounds, particularly those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable. However, orthogonal methods like GC-MS and qNMR provide complementary information, ensuring a more complete purity profile. GC-MS is adept at identifying and quantifying volatile and semi-volatile impurities, while qNMR offers a primary method for determining absolute purity without the need for a specific reference standard of the analyte.

The following table summarizes the key performance characteristics of each method for the purity assessment of this compound.

ParameterHPLC (UV Detection)GC-MSqNMR
Principle Differential partitioning of analytes between a stationary and mobile phase.Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection.Measurement of the molar concentration of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.
Primary Application Potency assay, detection and quantification of non-volatile organic impurities (e.g., starting materials, by-products, degradants).Analysis of volatile and semi-volatile impurities, including residual solvents.Absolute purity determination, structural confirmation.
Typical Limit of Detection (LOD) ~0.01 - 0.05 µg/mL~0.1 - 1 µg/mL (for volatile impurities)Dependent on concentration and number of scans, typically in the low mg range for high accuracy.
Typical Limit of Quantification (LOQ) ~0.05 - 0.15 µg/mL~0.5 - 5 µg/mLDependent on concentration and number of scans.
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%Highly accurate, considered a primary ratio method.
Advantages High resolution, high sensitivity, excellent quantitation, widely applicable.[1]High separation efficiency for volatile compounds, definitive identification with MS.Provides structural information, no need for identical reference standard, high precision and accuracy.[2]
Disadvantages Not suitable for volatile or non-UV active compounds; requires method development.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This proposed RP-HPLC method is designed to separate the main component from potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric Acid (or other suitable buffer agent)

    • This compound reference standard and test sample.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

    • Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a diluent of 50:50 (v/v) Acetonitrile:Water. Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Mass Range: 35-400 amu

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Reagents and Standards:

    • Deuterated solvent (e.g., DMSO-d6).

    • High-purity internal standard with a known purity value (e.g., Maleic Anhydride, Dimethyl Sulfone).

  • Experimental Procedure:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Accurately weigh a specific amount of the this compound sample and add it to the same NMR tube.

    • Add the appropriate volume of deuterated solvent to dissolve both the standard and the sample completely.

    • Acquire the 1H NMR spectrum using appropriate acquisition parameters to ensure accurate integration (e.g., long relaxation delay).

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualized Workflows

The following diagrams illustrate the experimental workflows for HPLC purity assessment and a logical approach to comprehensive purity determination.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (if necessary) dissolve->filter vial Transfer to HPLC Vial filter->vial inject Inject into HPLC vial->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Purity_Assessment_Logic cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal Methods cluster_result Final Purity Profile compound This compound hplc HPLC (UV) (Main Component & Non-Volatile Impurities) compound->hplc gcms GC-MS (Volatile Impurities & Residual Solvents) compound->gcms qnmr qNMR (Absolute Purity & Structural Confirmation) compound->qnmr report Comprehensive Purity Report hplc->report gcms->report qnmr->report

Caption: Logical workflow for comprehensive purity assessment.

References

A Comparative Guide to N-Protecting Groups and Alternative Strategies for 2-Oxo-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the maleimide moiety (2-oxo-2,5-dihydro-1H-pyrrole) is a cornerstone of bioconjugation chemistry. Its high reactivity and specificity towards thiols enable the precise assembly of complex biomolecules, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins. However, the stability of the resulting thioether linkage and the reactivity of the maleimide itself can be critical variables.

This guide provides an objective comparison of strategies to modulate maleimide reactivity. While traditional, cleavable N-protecting groups are not commonly employed for the maleimide nitrogen, two key alternative approaches have emerged: the reversible protection of the maleimide's reactive double bond and the strategic selection of permanent N-substituents to tune stability. We will also explore an emerging strategy for the chemical cleavage of the maleimide-cysteine adduct.

Reversible Protection of the Maleimide Core: The Diels-Alder Approach

The most prevalent strategy for temporarily inactivating a maleimide is the use of a reversible Diels-Alder reaction. By reacting the maleimide (a dienophile) with a diene, typically 2,5-dimethylfuran or furan, a stable cycloadduct is formed. This effectively "protects" the maleimide's double bond from undergoing Michael addition with thiols. The protection is conveniently reversed by heating, which triggers a retro-Diels-Alder reaction to regenerate the reactive maleimide on demand.[1][2] This approach is particularly valuable in multi-step syntheses, such as on-resin oligonucleotide assembly, where the maleimide must endure various chemical treatments before the final conjugation step.[3]

Diagram 1: Diels-Alder Protection and Retro-Diels-Alder Deprotection

Diels-Alder strategy for reversible maleimide protection.

Table 1: Comparison of Deprotection Conditions for Furan/Dimethylfuran-Protected Maleimides

Protecting DieneDeprotection ConditionsApplication ContextYieldReference
2,5-DimethylfuranToluene, 90 °C, 90 minOligonucleotide conjugates>95%[1]
2,5-DimethylfuranMicrowave, 90 °C, 90 minOligonucleotide conjugates>95%[1]
FuranToluene, 110 °C, 4 hPolymer end-functionalizationNot specified[4]
  • Dissolution: Dissolve 100 mg of the furan-protected maleimide end-functionalized polymer (e.g., FurMal-PEtOx) in 10 mL of toluene in a 25 mL round-bottom flask.

  • Heating: Heat the solution to 110 °C and maintain this temperature for 4 hours to induce the retro-Diels-Alder reaction.

  • Solvent Removal: After the reaction is complete, evaporate the toluene under reduced pressure.

  • Purification: Dissolve the resulting residue in a minimal amount of dichloromethane (DCM). Precipitate the deprotected polymer product by adding it to diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the product, decant the supernatant, and dry the final product under vacuum.

  • Analysis: Confirm successful deprotection via 1H NMR spectroscopy by observing the disappearance of furan-related signals and the appearance of the maleimide proton signals.

Influence of Permanent N-Substituents on Stability and Reactivity

The identity of the substituent on the maleimide nitrogen is not merely a point of attachment; it is a critical determinant of the conjugate's stability. The primary concern for maleimide-thiol adducts is their susceptibility to a retro-Michael reaction, which results in deconjugation, especially in high-thiol environments like serum.[5] The electronic properties of the N-substituent directly influence the stability of this linkage.

N-Aryl vs. N-Alkyl Maleimides: Studies have shown that N-aryl maleimides react faster with thiols compared to their N-alkyl counterparts.[6] More importantly, the resulting thio-succinimide adduct from N-aryl maleimides undergoes significantly faster hydrolysis of the succinimide ring. This hydrolysis is advantageous as it leads to a stable, non-reversible thio-succinamic acid conjugate, effectively preventing the undesirable retro-Michael thiol exchange.[6] In contrast, adducts from N-alkyl maleimides hydrolyze much more slowly, remaining susceptible to reversal.[7]

Diagram 2: Influence of N-Substituent on Adduct Stability

G cluster_adduct Maleimide-Thiol Adduct Formation cluster_pathways Competing Fates of the Adduct Thiol Protein-SH Adduct Thioether Adduct (Reversible) Thiol->Adduct Michael Addition Maleimide N-R-Maleimide Reversal Retro-Michael (Deconjugation) Adduct->Reversal Favored by N-Alkyl groups Hydrolysis Ring Hydrolysis (Stabilization) Adduct->Hydrolysis Favored by N-Aryl groups

N-substituents dictate the fate of the maleimide-thiol adduct.

Table 2: Performance Comparison of N-Alkyl vs. N-Aryl Maleimides

FeatureN-Alkyl MaleimideN-Aryl MaleimideRationale / Key Advantage
Thiol Reaction Rate FastVery Fast (~2.5x faster than N-alkyl)[6]N-Aryl maleimides offer faster conjugation kinetics.
Adduct Stability Susceptible to retro-Michael reaction.[7]Thio-succinimide intermediate rapidly hydrolyzes to a stable, non-reversible product.[6]N-Aryl substitution leads to more stable final conjugates.
Primary Side Reaction Thiol exchange (reversibility).Ring hydrolysis (stabilization).The "side reaction" for N-aryl maleimides is beneficial.
  • Maleamic Acid Formation: Dissolve maleic anhydride in a suitable solvent (e.g., diethyl ether or acetic acid). Add the desired primary amine (R-NH₂) dropwise to the solution at room temperature. Stir the reaction mixture; the corresponding maleamic acid will often precipitate. Filter and dry the intermediate product.

  • Cyclodehydration: Mix the dried maleamic acid with a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate.

  • Ring Closure: Heat the mixture to induce cyclodehydration, forming the N-substituted maleimide.

  • Purification: After cooling, the product can be purified by recrystallization or chromatography to yield the pure N-substituted maleimide.

Emerging Strategy: Maleimide as a Cleavable Thiol Protecting Group

In a paradigm shift, the maleimide group itself can be used as a protecting group for cysteine residues and subsequently cleaved on-demand. Recent research has demonstrated that Palladium(II) complexes can efficiently mediate the removal of various maleimide derivatives from cysteine under aqueous conditions.[8] This strategy opens new avenues for complex peptide and protein synthesis, allowing for the unmasking of a native cysteine residue at a late stage in the synthetic route.

Table 3: Conditions for Palladium-Mediated Maleimide Cleavage

ReagentConditionsApplication ContextYieldReference
PdCl₂ or Pd(OAc)₂Aqueous buffer, room temperaturePeptide and protein synthesisQuantitative removal[8]
  • Preparation: Prepare a solution of the maleimide-protected peptide or protein in an aqueous buffer.

  • Cleavage Reaction: Add a solution of a Palladium(II) salt (e.g., PdCl₂) to the peptide solution.

  • Incubation: Allow the reaction to proceed at room temperature. Monitor the reaction for completion by HPLC-MS. The maleimide group is cleaved, leaving a free cysteine thiol.

  • Quenching (Optional): If needed for subsequent steps, the palladium can be quenched. For instance, in a one-pot deprotection and disulfide bond formation, the reaction can be quenched with a diethyldithiocarbamate (DTC) solution.[8]

Diagram 3: Workflow for Maleimide as a Cysteine Protecting Group

G Start Peptide with Cys-Maleimide Adduct Step1 Add Pd(II) Complex (e.g., PdCl₂) in Aqueous Buffer Start->Step1 Step2 Incubate at Room Temp Step1->Step2 Step3 Quantitative Cleavage Step2->Step3 Result Peptide with Free Cysteine Thiol Step3->Result

Palladium-mediated cleavage to deprotect a cysteine residue.

References

A Comparative Guide to Pyrrolidine Synthesis: [3+2] Cycloaddition vs. Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrrolidine scaffolds is a critical task due to their prevalence in a vast array of natural products and pharmaceuticals.[1][2][3] Two of the most powerful strategies for constructing this valuable heterocyclic motif are the [3+2] cycloaddition and multicomponent reactions (MCRs). This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable approach for a given synthetic challenge.

The pyrrolidine ring is a privileged structure in medicinal chemistry, and its synthesis has been a focal point of extensive research.[4][5] Both [3+2] cycloadditions and MCRs offer convergent and atom-economical pathways to complex pyrrolidine derivatives, often with high stereocontrol.[1][2][6] However, they differ significantly in their mechanistic pathways, substrate scope, and operational simplicity.

At a Glance: Key Differences

Feature[3+2] CycloadditionMulticomponent Reactions (MCRs)
Reaction Type Bimolecular reaction between a 1,3-dipole and a dipolarophile.One-pot reaction involving three or more starting materials.
Key Intermediate Azomethine ylide (stabilized or non-stabilized).Often involves the in-situ formation of an azomethine ylide or other reactive intermediates.[7][8]
Stereocontrol Often high, with the potential to generate multiple stereocenters in a single step.[1][2][9]Can be highly diastereoselective, constructing up to three contiguous asymmetric centers in one operation.[6]
Atom Economy Generally high.Excellent, as most atoms of the reactants are incorporated into the final product.[3]
Operational Simplicity Can be straightforward, but may require pre-formation of the 1,3-dipole.High, as it avoids the isolation of intermediates, saving time and resources.[10]
Substrate Scope Broad, with a wide variety of 1,3-dipoles and dipolarophiles applicable.[1][11]Can be very broad, allowing for rapid generation of diverse libraries of compounds.[3][5]

Mechanistic Overview

The fundamental difference between these two powerful synthetic strategies lies in their reaction pathways.

[3+2] Cycloaddition

The [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition, is a cornerstone of heterocyclic chemistry for synthesizing five-membered rings. In the context of pyrrolidine synthesis, this reaction typically involves the concerted or stepwise reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). This powerful transformation can generate up to four new stereocenters in a single, highly controlled step.[1][2][9]

G cluster_0 [3+2] Cycloaddition Azomethine Ylide Azomethine Ylide Transition State Transition State Azomethine Ylide->Transition State + Alkene Alkene Alkene->Transition State + Pyrrolidine Pyrrolidine Transition State->Pyrrolidine Cycloaddition G cluster_1 Multicomponent Reaction Amino Acid Amino Acid Azomethine Ylide (in situ) Azomethine Ylide (in situ) Amino Acid->Azomethine Ylide (in situ) + Aldehyde Aldehyde Aldehyde Aldehyde->Azomethine Ylide (in situ) Dipolarophile Dipolarophile Pyrrolidine Pyrrolidine Dipolarophile->Pyrrolidine Azomethine Ylide (in situ)->Pyrrolidine + Dipolarophile

References

A Comparative Guide to the Stereoselective Synthesis of Substituted Pyrrolidones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidone scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. The precise control of stereochemistry during its synthesis is paramount, as different stereoisomers can exhibit markedly different pharmacological and toxicological profiles. This guide provides an objective comparison of two powerful stereoselective methods for the synthesis of substituted pyrrolidones: Organocatalytic Asymmetric Michael Addition and Silver-Catalyzed [3+2] Cycloaddition. The performance of these methods is evaluated based on yield, diastereoselectivity, and enantioselectivity, supported by detailed experimental protocols and data analysis techniques.

Method 1: Organocatalytic Asymmetric Michael Addition

This approach utilizes a chiral organocatalyst to facilitate the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrrolidone ring. This method is highly valued for its operational simplicity and avoidance of toxic heavy metals.

Synthesis of Ethyl (S)-2-((R)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate

A notable example of this method is the synthesis of ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, which was achieved with high yield and stereoselectivity.[1][2]

Method 2: Silver-Catalyzed [3+2] Cycloaddition

This method involves the reaction of an azomethine ylide with an alkene, catalyzed by a silver salt, to construct the pyrrolidine ring in a concerted or stepwise fashion. This powerful transformation allows for the rapid assembly of complex pyrrolidine structures with multiple stereocenters.[3][4][5]

Synthesis of Densely Substituted Pyrrolidines

Silver-catalyzed [3+2] cycloaddition reactions are effective for producing densely functionalized pyrrolidines with high diastereoselectivity.[6][7][8][9] For instance, the reaction between N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, yields highly substituted proline derivatives.[6][7][8][9]

Performance Comparison

ParameterMethod 1: Organocatalytic Michael AdditionMethod 2: Silver-Catalyzed [3+2] Cycloaddition
Product Ethyl (S)-2-((R)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateDensely substituted proline derivatives
Yield 96%[1]Moderate to good[6][7][8][9]
Diastereoselectivity Not explicitly reported, but high enantioselectivity suggests good diastereocontrol.Good to excellent regio- and diastereoselectivities[6][7][8][9]
Enantioselectivity High (specific ee not reported)[1]High (dependent on chiral ligand)[4]
Catalyst N-methyl-L-proline[1]Ag₂CO₃[6][7][8][9] or AgOAc with a chiral phosphine ligand[4]
Advantages Metal-free, operationally simple, high yield.[1]Rapid construction of complex structures, high stereocontrol.[3][4]
Disadvantages May require longer reaction times.Requires a metal catalyst, which may need to be removed from the final product.

Experimental Protocols

Synthesis

Method 1: Organocatalytic Asymmetric Michael Addition of Ethyl Isobutyrate to N-Phenylmaleimide [1]

  • Combine ethyl isobutyrate (2.0 mmol), N-methyl-L-proline (10 mol%), and lithium hydroxide (10 mol%) in chloroform (1.0 mL).

  • Add N-phenylmaleimide (1.0 mmol) to the mixture.

  • Stir the reaction mixture at a consistent rate.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography to obtain ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate.

Method 2: Silver-Catalyzed [3+2] Cycloaddition of an Azomethine Ylide [6][7][8][9]

  • To a solution of the N-tert-butanesulfinyl imine (0.3 mmol) in toluene (0.4 M), add the α-imino ester (0.6 mmol) and silver carbonate (10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the densely substituted pyrrolidine.

Stereochemical Validation

1. Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy [10][11][12][13]

  • Acquire a high-resolution ¹H NMR spectrum of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Identify well-resolved signals corresponding to protons that are in different chemical environments in each diastereomer.

  • Integrate the signals for each diastereomer.

  • The diastereomeric ratio is determined by the ratio of the integration values of the selected signals.

2. Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC) [14][15][16][17]

  • Select a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H).[15]

  • Develop an appropriate mobile phase, typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an additive like diethylamine or trifluoroacetic acid.

  • Inject a solution of the purified product onto the chiral HPLC system.

  • The two enantiomers will have different retention times, resulting in two separate peaks.

  • Calculate the enantiomeric excess (ee) using the areas of the two peaks: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

3. Determination of Absolute Stereochemistry by X-ray Crystallography

  • Grow single crystals of the enantiomerically pure product suitable for X-ray diffraction.

  • Collect X-ray diffraction data from the crystal.

  • Solve and refine the crystal structure.

  • The absolute configuration can be determined unambiguously, often by using anomalous dispersion effects, particularly if a heavy atom is present in the molecule or a derivative.

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms and stereochemistry-determining steps for the two synthetic methods.

G cluster_0 Method 1: Organocatalytic Michael Addition cluster_1 Method 2: Ag-Catalyzed [3+2] Cycloaddition MA_Start Enolate + N-Phenylmaleimide MA_TS Diastereoselective Transition State MA_Start->MA_TS Catalyst Interaction MA_Cat Chiral Organocatalyst (N-Methyl-L-proline) MA_Cat->MA_TS MA_Intermediate Michael Adduct MA_TS->MA_Intermediate C-C Bond Formation MA_Product 2,5-Disubstituted Pyrrolidinone MA_Intermediate->MA_Product Intramolecular Cyclization Cyc_Start Azomethine Ylide Precursor + Alkene Cyc_Intermediate Ag-Complexed Azomethine Ylide Cyc_Start->Cyc_Intermediate Ylide Formation Cyc_Cat Ag(I) Catalyst + Chiral Ligand Cyc_Cat->Cyc_Intermediate Cyc_TS Diastereoselective Transition State Cyc_Intermediate->Cyc_TS Coordination Cyc_Product 2,5-Disubstituted Pyrrolidine Cyc_TS->Cyc_Product [3+2] Cycloaddition

Caption: Comparative reaction pathways for pyrrolidone synthesis.

Experimental Workflow for Stereochemical Validation

The following diagram outlines the logical workflow for the complete stereochemical analysis of a synthesized substituted pyrrolidone.

G cluster_workflow Stereochemical Validation Workflow Start Synthesized Pyrrolidone Mixture NMR ¹H NMR Analysis Start->NMR Purification Chromatographic Purification (e.g., Column Chromatography) Start->Purification DR Diastereomeric Ratio (d.r.) NMR->DR Diastereomers Separated Diastereomers Purification->Diastereomers HPLC Chiral HPLC Analysis Diastereomers->HPLC Crystallization Crystallization of Enantiopure Sample Diastereomers->Crystallization EE Enantiomeric Excess (e.e.) HPLC->EE Xray X-ray Crystallography Crystallization->Xray AC Absolute Configuration Xray->AC

Caption: Workflow for determining the stereochemistry of synthesized pyrrolidones.

References

A Comparative Guide to the Synthesis of N-Boc-Pyrrolinones: Benchmarking Yields and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of key heterocyclic building blocks is paramount. N-Boc-pyrrolinones, important intermediates in medicinal chemistry, can be synthesized through various methodologies. This guide provides an objective comparison of common synthetic routes to N-Boc-2-pyrrolinone and N-Boc-3-pyrrolidinone, presenting experimental data on yields and purity to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Methods

The choice of synthetic strategy for N-Boc-pyrrolinones is often dictated by factors such as the desired isomer, available starting materials, scalability, and the importance of stereocontrol. Below is a summary of quantitative data for different synthetic approaches.

Target MoleculeSynthesis MethodStarting MaterialReagentsYield (%)Purity (%)Reference
N-Boc-3-pyrrolidinone Dess-Martin OxidationN-Boc-3-hydroxypyrrolidineDess-Martin Periodinane, CH₂Cl₂77.3 - 97Not explicitly stated, but purified by column chromatography[1]
N-Boc-3-pyrrolidinone One-Pot Photoenzymatic SynthesisPyrrolidine[W₁₀O₃₂]⁴⁻, hν, O₂, (Boc)₂O, NaOH>80 (conversion to intermediate)Not explicitly stated for isolated product[2]
N-Boc-2-pyrrolinone Acylation2-Pyrrolidinone(Boc)₂O, Triethylamine, CH₂Cl₂QuantitativeNot explicitly stated, purified by extraction[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Synthesis of N-Boc-3-pyrrolidinone via Dess-Martin Oxidation

This method relies on the oxidation of the secondary alcohol in N-Boc-3-hydroxypyrrolidine to a ketone using the mild oxidizing agent Dess-Martin periodinane (DMP).

Experimental Protocol:

To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in dichloromethane (CH₂Cl₂) is added Dess-Martin periodinane (2 equivalents) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-pyrrolidinone.[1]

Method 2: One-Pot Photoenzymatic Synthesis of N-Boc-3-pyrrolidinone

This approach begins with the photooxyfunctionalization of pyrrolidine to 3-pyrrolidinone, which is then protected in situ with a Boc group.

Experimental Protocol:

A solution of pyrrolidine (1 equivalent) and decatungstate photocatalyst ([W₁₀O₃₂]⁴⁻) in a mixture of acetonitrile and water is irradiated with a 365 nm LED lamp under an oxygen atmosphere for 3-6 hours. After the photo-oxygenation is complete, the reaction mixture is basified with an aqueous sodium hydroxide (NaOH) solution (0.7 equivalents), followed by the solvent-free addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents). The mixture is stirred for 2 hours to complete the N-protection. The resulting N-Boc-3-pyrrolidinone is then typically used in a subsequent enzymatic reduction step without isolation.[2]

Method 3: Synthesis of N-Boc-2-pyrrolinone via Acylation

This straightforward method involves the N-acylation of commercially available 2-pyrrolidinone using di-tert-butyl dicarbonate.

Experimental Protocol:

To a stirred solution of 2-pyrrolidinone (1 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.1 equivalents). Di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) is then added, and the reaction mixture is stirred at room temperature for 1 hour. The reaction progress is monitored by TLC. After completion, the mixture is washed with a 1 M aqueous HCl solution and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield N-Boc-2-pyrrolinone.[3]

Visualized Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

Dess_Martin_Oxidation start N-Boc-3-hydroxypyrrolidine reaction Oxidation start->reaction reagent Dess-Martin Periodinane DCM, 0°C to RT reagent->reaction workup Quench (Na2S2O3/NaHCO3) Extraction Purification reaction->workup end N-Boc-3-pyrrolidinone workup->end

Dess-Martin Oxidation Workflow

Photoenzymatic_Synthesis cluster_photo Photochemical Step cluster_boc In-situ Protection start Pyrrolidine photo_reaction Photooxyfunctionalization start->photo_reaction photo_reagent [W10O32]4-, hν, O2 MeCN/H2O photo_reagent->photo_reaction intermediate 3-Pyrrolidinone photo_reaction->intermediate boc_reaction N-Boc Protection intermediate->boc_reaction boc_reagent (Boc)2O, NaOH boc_reagent->boc_reaction end N-Boc-3-pyrrolidinone boc_reaction->end

One-Pot Photoenzymatic Synthesis Workflow

Acylation_Synthesis start 2-Pyrrolidinone reaction Acylation start->reaction reagent (Boc)2O, Et3N DCM, 0°C to RT reagent->reaction workup Aqueous Wash Extraction reaction->workup end N-Boc-2-pyrrolinone workup->end

Acylation Synthesis Workflow

References

A Comparative Guide to the Efficacy of Pyrrolidone-Derived Antiepileptic Drugs: Levetiracetam vs. Brivaracetam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent antiepileptic drugs (AEDs) derived from the pyrrolidone scaffold: Levetiracetam (LEV) and its analog, Brivaracetam (BRV). Both drugs exert their therapeutic effects through a unique mechanism of action, binding to the Synaptic Vesicle Glycoprotein 2A (SV2A), a crucial protein in the regulation of neurotransmitter release.[1][2] While sharing a common target, they exhibit distinct pharmacological profiles that are critical for drug development and clinical decision-making.[3] This document outlines their comparative binding affinities, preclinical potency, and clinical profiles, supported by detailed experimental methodologies.

Quantitative Comparison of Pharmacological Parameters

Experimental data consistently demonstrates that Brivaracetam has a significantly higher binding affinity for SV2A and more rapid brain penetration compared to Levetiracetam.[1][4] These preclinical advantages, however, do not always translate into superior clinical efficacy for seizure reduction, though differences in tolerability are noted.[5][6]

ParameterLevetiracetam (LEV)Brivaracetam (BRV)Key DifferenceReferences
Binding Affinity (Ki) ~600 nM~30 nM15-30x higher affinity for BRV[1][7][8]
Target Protein Synaptic Vesicle Glycoprotein 2A (SV2A)Synaptic Vesicle Glycoprotein 2A (SV2A)Shared target, but interact differently[9][10]
Brain Permeability SlowerFaster, due to higher lipophilicityFaster onset of action for BRV[3][4]
Peak Activity Onset ~60 minutesWithin minutesMore rapid target engagement by BRV[3][11]
Preclinical Potency PotentMore potent and complete seizure protection in animal modelsHigher potency for BRV[9][10]
Clinical Efficacy Broad-spectrum efficacy in focal & generalized epilepsiesEffective as adjunctive therapy in focal epilepsyIndirect comparisons show no significant difference in seizure control[5][6][12]
Adverse Effect Profile Higher incidence of behavioral/psychiatric effects (e.g., irritability, aggression)Lower incidence of behavioral side effects compared to LEVBRV generally has a more favorable tolerability profile[5][13][14]
Mechanism of Action at the Synapse

Both Levetiracetam and Brivaracetam selectively bind to SV2A, a transmembrane protein found on presynaptic vesicles.[2] This interaction is thought to modulate the exocytosis of neurotransmitters, such as glutamate, thereby reducing neuronal hyperexcitability and suppressing seizures.[2] The primary distinction lies in their binding characteristics. Brivaracetam's 15- to 30-fold higher affinity for SV2A is a key differentiator.[6][7] Furthermore, studies using allosteric modulators suggest that LEV and BRV may interact with different conformational states of the SV2A protein, which could contribute to their distinct pharmacological effects beyond simple affinity differences.[9][10]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal vesicle Synaptic Vesicle sv2a SV2A Protein vesicle->sv2a contains release Modulated Neurotransmitter Release sv2a->release Modulates neurotransmitter Glutamate lev Levetiracetam lev->sv2a Binds brv Brivaracetam (Higher Affinity) brv->sv2a Binds receptor Glutamate Receptors release->receptor Acts on effect Reduced Neuronal Hyperexcitability receptor->effect Leads to

Caption: Mechanism of LEV and BRV binding to the SV2A protein.

Experimental Protocols

The following are synthesized protocols for key experiments used to determine the efficacy and binding characteristics of pyrrolidone-derived drugs.

SV2A Competitive Radioligand Binding Assay

This in vitro assay is fundamental for determining the binding affinity (Ki) of unlabeled drugs (e.g., LEV, BRV) by measuring their ability to displace a radiolabeled ligand from the SV2A target.[1][15]

a. Materials:

  • Biological Source: Membranes prepared from rodent brain tissue (e.g., cerebral cortex) or cell lines expressing recombinant human SV2A.[15]

  • Radioligand: A tritiated, high-affinity SV2A ligand, such as [³H]ucb 30889 or [³H]BRV.[10][16]

  • Test Compounds: Levetiracetam, Brivaracetam, or other unlabeled competitor compounds at varying concentrations.

  • Buffers: Homogenization buffer (e.g., Tris-HCl with sucrose), Assay buffer.[15]

  • Equipment: Homogenizer, centrifuges, 96-well plates, glass fiber filters, vacuum filtration harvester, scintillation counter.[17]

b. Methodology:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Perform differential centrifugation to isolate the crude membrane fraction (pellet). Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands and cytosolic components.[15] Determine the final protein concentration using a standard method like a BCA assay.

  • Binding Reaction: In a 96-well plate, combine the prepared membranes (e.g., 100 µg protein), a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[16]

  • Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.[15]

  • Separation: Rapidly terminate the reaction by vacuum filtering the mixture through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. Wash filters quickly with ice-cold buffer to reduce non-specific binding.[17]

  • Quantification: Place the filters into scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[16]

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Determine the concentration that inhibits 50% of specific binding (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis p1 Homogenize Brain Tissue p2 Differential Centrifugation p1->p2 p3 Wash & Resuspend Membrane Pellet p2->p3 p4 Quantify Protein (BCA Assay) p3->p4 a1 Combine: - Membranes - Radioligand ([³H]) - Test Compound (LEV/BRV) p4->a1 a2 Incubate to Equilibrium a1->a2 a3 Vacuum Filtration (Separate Bound/Free) a2->a3 a4 Measure Radioactivity (Scintillation Counting) a3->a4 d1 Calculate Specific Binding a4->d1 d2 Generate Displacement Curve d1->d2 d3 Determine IC50 Value d2->d3 d4 Calculate Ki Value (Cheng-Prusoff Eq.) d3->d4

Caption: Workflow for SV2A Radioligand Binding Assay.

Audiogenic Seizure (AGS) Mouse Model

This in vivo model is used to assess the anticonvulsant efficacy of test compounds against reflex seizures induced by a high-intensity auditory stimulus. DBA/2 mice are a commonly used genetic strain for this purpose.[18][19]

a. Materials:

  • Animals: DBA/2 mice or other susceptible strains, typically aged to a point of high seizure susceptibility (e.g., 21-28 days).[18]

  • Test Compounds: Levetiracetam, Brivaracetam, or vehicle control, prepared for administration (e.g., intraperitoneal injection).

  • Apparatus: A sound-attenuating chamber equipped with a sound source (e.g., bell or speaker) capable of producing a high-intensity stimulus (e.g., 110-120 dB).[18]

  • Timing Device: Stopwatch for measuring seizure latencies and phases.

b. Methodology:

  • Acclimation: Allow mice to acclimate to the testing room environment before the experiment begins.

  • Drug Administration: Administer the test compound or vehicle control via the chosen route (e.g., intraperitoneal injection). The timing between administration and seizure induction depends on the drug's known pharmacokinetics (e.g., 30-60 minutes pre-test).[20]

  • Seizure Induction: Place a single mouse into the acoustic chamber. After a brief habituation period (e.g., 60 seconds), present the high-intensity auditory stimulus for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.

  • Observation and Scoring: Observe the animal's behavior and score the seizure severity. A typical AGS response progresses through distinct phases:

    • Wild running/circling phase.

    • Clonic seizure phase (loss of posture, limb clonus).

    • Tonic seizure phase (hindlimb extension).

    • Respiratory arrest/death (in some cases, relevant for SUDEP studies).[18]

  • Efficacy Endpoint: The primary endpoint is the protection against one or more seizure phases, typically the tonic hindlimb extension.

  • Data Analysis: Calculate the percentage of animals protected from the target seizure phase in each treatment group compared to the vehicle control group. Determine the median effective dose (ED50), which is the dose required to protect 50% of the animals.[18]

References

A Comparative Guide to the Reaction Kinetics of Pyrrole Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of several prominent pyrrole synthesis pathways. While pyrrole and its derivatives are fundamental scaffolds in pharmaceuticals and materials science, a comprehensive understanding of the kinetics of their synthesis is crucial for reaction optimization, process scaling, and the development of novel synthetic methodologies. This document summarizes the available kinetic data, outlines detailed experimental protocols for kinetic analysis, and provides visualizations of the reaction pathways.

Overview of Pyrrole Synthesis Pathways

Several classical methods for pyrrole synthesis have been developed, each with its own advantages and mechanistic nuances. This guide focuses on the following key pathways:

  • Paal-Knorr Synthesis: The condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

  • Hantzsch Synthesis: A three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.

  • Knorr Synthesis: The reaction of an α-amino-ketone with a β-ketoester.

  • Barton-Zard Synthesis: The reaction of a nitroalkene with an isocyanoacetate.

  • Van Leusen Synthesis: A [3+2] cycloaddition reaction between an activated alkene and tosylmethyl isocyanide (TosMIC).

Comparative Analysis of Reaction Kinetics

A direct quantitative comparison of the reaction kinetics for these diverse pathways is challenging due to the limited availability of standardized kinetic data in the literature. Many studies focus on synthetic scope and yield optimization rather than detailed kinetic analysis. However, based on mechanistic studies and available data, a qualitative and semi-quantitative comparison can be made.

Data Summary Table

Synthesis PathwayRate-Determining StepKey Kinetic InfluencesAvailable Quantitative Data
Paal-Knorr Cyclization of the hemiaminal intermediate[1][2][3]- Nature of the amine (nucleophilicity) - Substituents on the dicarbonyl compound - pH of the reaction medium[4] - Catalyst used (e.g., acids, Lewis acids)[3]Limited specific rate constants and activation energies reported. DFT studies have calculated activation barriers.[1]
Hantzsch Generally considered to be the initial nucleophilic attack of the enamine on the α-haloketone.- Reactivity of the α-haloketone - Nucleophilicity of the enamine intermediate - Use of continuous flow chemistry can significantly reduce reaction times.[5]Specific rate laws and activation energies are not well-documented in publicly available literature.
Knorr Condensation of the α-aminoketone and the β-ketoester to form an enamine.- In situ formation of the unstable α-aminoketone is often necessary.[6] - Catalyst (typically zinc dust and acetic acid).[6]Detailed kinetic studies with quantitative data are scarce.
Barton-Zard Michael-type addition of the isocyanoacetate enolate to the nitroalkene.[7]- Basicity of the medium - Electrophilicity of the nitroalkene - Nature of the isocyanoacetateQuantitative kinetic data is not readily available. The reaction is reported to proceed under basic conditions.[7]
Van Leusen Michael addition of the deprotonated TosMIC to the activated alkene.[8]- Basicity of the medium for deprotonation of TosMIC - Electron-withdrawing nature of the substituent on the alkeneThe use of electron-deficient compounds can significantly increase the rate and yield of the reaction.[8] Specific kinetic parameters are not widely reported.

Note: The chemical polymerization of pyrrole, a different type of reaction, has been studied in more kinetic detail. For instance, the polymerization of pyrrole in water using ferric chloride as an oxidant has reported activation enthalpies of 77.091 ± 17 J/mol for the initial step and 70.971 ± 14 J/mol for the propagation step.[9]

Experimental Protocols for Kinetic Analysis

To obtain quantitative kinetic data for these reactions, a systematic experimental approach is required. The following are generalized protocols that can be adapted for each specific pyrrole synthesis.

General Experimental Setup for Kinetic Monitoring

Objective: To determine the rate law, rate constant, and activation energy for a given pyrrole synthesis reaction.

Materials:

  • Reactants and solvent for the specific pyrrole synthesis.

  • Internal standard (a non-reactive compound for quantification).

  • Thermostatted reaction vessel (e.g., jacketed reactor connected to a circulating bath).

  • Magnetic stirrer or mechanical stirrer.

  • Syringes for sampling.

  • Quenching solution (if necessary to stop the reaction at specific time points).

  • Analytical instrument for monitoring reactant and product concentrations (e.g., HPLC, GC, NMR, or UV-Vis spectrophotometer).

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel, dissolve the reactants (except for the initiating reagent) and the internal standard in the chosen solvent. Allow the solution to reach the desired temperature.

  • Reaction Initiation: Initiate the reaction by adding the final reactant. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching (if applicable): Immediately quench the reaction in the aliquot by adding a suitable quenching agent or by rapid cooling to prevent further reaction.

  • Analysis: Analyze the concentration of reactants and/or products in each aliquot using a pre-calibrated analytical method.

  • Data Analysis:

    • Plot the concentration of a reactant or product as a function of time.

    • From the concentration-time data, determine the initial rate of the reaction.

    • By varying the initial concentrations of each reactant systematically, determine the order of the reaction with respect to each reactant and the overall rate law.

    • Calculate the rate constant (k) from the rate law and the experimental data.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Specific Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the components of the reaction mixture. A suitable column and mobile phase must be chosen to achieve good separation of reactants, intermediates, and products. A UV detector is commonly used for aromatic compounds like pyrroles.[10]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. The components of the reaction mixture are separated based on their boiling points and interactions with the stationary phase of the column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals over time. The integration of the peaks relative to an internal standard allows for the determination of concentrations.[9]

  • In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used for real-time monitoring of the reaction by tracking the changes in the vibrational frequencies of functional groups of reactants and products.

  • UV-Visible Spectroscopy: This method is applicable if the reactants or products have a distinct chromophore that absorbs in the UV-Vis region. The change in absorbance at a specific wavelength can be correlated to the change in concentration using the Beer-Lambert law.[11][12][13]

Visualizing Pyrrole Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways of the discussed pyrrole syntheses.

Paal-Knorr Pyrrole Synthesis

Paal_Knorr 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + Amine Primary Amine Primary Amine Primary Amine->Hemiaminal Cyclized Intermediate Cyclized Intermediate Hemiaminal->Cyclized Intermediate Cyclization (RDS) Pyrrole Pyrrole Cyclized Intermediate->Pyrrole - 2H₂O

Caption: Paal-Knorr synthesis pathway.

Hantzsch Pyrrole Synthesis

Hantzsch β-Ketoester β-Ketoester Enamine Enamine β-Ketoester->Enamine Amine Amine Amine->Enamine Adduct Adduct Enamine->Adduct + α-Haloketone α-Haloketone α-Haloketone α-Haloketone->Adduct Cyclized Intermediate Cyclized Intermediate Adduct->Cyclized Intermediate Intramolecular Condensation Pyrrole Pyrrole Cyclized Intermediate->Pyrrole - H₂O, -HX

Caption: Hantzsch synthesis pathway.

Knorr Pyrrole Synthesis

Knorr α-Aminoketone α-Aminoketone Enamine Enamine α-Aminoketone->Enamine β-Ketoester β-Ketoester β-Ketoester->Enamine Cyclized Intermediate Cyclized Intermediate Enamine->Cyclized Intermediate Cyclization Pyrrole Pyrrole Cyclized Intermediate->Pyrrole - H₂O

Caption: Knorr synthesis pathway.

Barton-Zard Pyrrole Synthesis

Barton_Zard Nitroalkene Nitroalkene Michael Adduct Michael Adduct Nitroalkene->Michael Adduct Isocyanoacetate Isocyanoacetate Isocyanoacetate->Michael Adduct Base Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Cyclization Pyrrole Pyrrole Cyclized Intermediate->Pyrrole - HNO₂

Caption: Barton-Zard synthesis pathway.

Van Leusen Pyrrole Synthesis

Van_Leusen Activated Alkene Activated Alkene Michael Adduct Michael Adduct Activated Alkene->Michael Adduct TosMIC TosMIC TosMIC->Michael Adduct Base Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate [3+2] Cycloaddition Pyrrole Pyrrole Cyclized Intermediate->Pyrrole - TosH

Caption: Van Leusen synthesis pathway.

Conclusion

While the mechanisms of classical pyrrole syntheses are well-established, a significant gap exists in the availability of comprehensive and comparative quantitative kinetic data. The Paal-Knorr synthesis is the most studied in terms of its kinetics, with the rate-determining step being identified. For other pathways, kinetic understanding is more qualitative, focusing on the influence of reaction conditions and substituent effects.

This guide provides a framework for researchers to approach the kinetic analysis of these important reactions. By employing systematic experimental design and modern analytical techniques, a deeper, quantitative understanding of pyrrole synthesis kinetics can be achieved. This knowledge is essential for the rational design of more efficient, sustainable, and scalable synthetic routes to this vital class of heterocyclic compounds. Further research, including computational studies to determine activation barriers and experimental validation, is needed to build a more complete and comparative kinetic picture of these fundamental organic reactions.

References

Safety Operating Guide

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to strict safety protocols when handling and disposing of chemical reagents. This document provides essential guidance for the proper disposal of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 141293-14-3), ensuring the safety of personnel and the protection of the environment.

Safety and Hazard Information

This compound is classified with the GHS07 pictogram, indicating that it can be harmful or cause irritation. The primary hazards associated with this chemical are:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.

Quantitative Safety Data

Hazard StatementGHS ClassificationDescriptionPrecautionary Statement
H302Acute toxicity, Oral (Category 4)Harmful if swallowed.P264, P270, P301+P312, P330, P501
H317Skin sensitization (Category 1)May cause an allergic skin reaction.P261, P272, P280, P302+P352, P333+P313, P362+P364, P501

Experimental Protocol for Disposal

The following step-by-step procedure outlines the recommended method for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) Verification: Before beginning the disposal process, ensure that you are wearing the appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)
  • Safety goggles or a face shield
  • A properly fitted laboratory coat

2. Waste Collection:

  • Collect waste this compound in a designated, clearly labeled, and sealed container.
  • Avoid mixing this waste with other chemical waste streams unless compatibility has been confirmed.

3. Labeling and Storage:

  • The waste container must be labeled with the full chemical name: "this compound" and the associated hazard symbols (GHS07).
  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Institutional Disposal Protocol:

  • Follow your institution's specific chemical waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.
  • Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Handling cluster_storage Storage & Final Disposal start Start Disposal Process ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin collect Collect waste in a designated, sealed container ppe->collect label_container Label container with chemical name and hazards collect->label_container store Store in a cool, dry, well-ventilated area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs end Waste Collected by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal information for tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

According to GHS classifications from aggregated sources, this compound is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure safety.

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times when handling the chemical to protect against splashes.
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.
Hand Protection Chemically Resistant GlovesNitrile or butyl rubber gloves are recommended for handling this organic compound. Always inspect gloves for any signs of degradation before use. For prolonged contact, consider double-gloving.
Skin and Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.
Closed-toe ShoesMust be worn in the laboratory at all times.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated laboratory fume hood to minimize inhalation of vapors.

Glove Compatibility and Breakthrough Time

Glove MaterialGeneral Resistance to Organic SolventsExpected Performance for Incidental Contact
Nitrile GoodSuitable for short-term handling and splash protection.
Butyl Rubber ExcellentRecommended for prolonged contact or immersion.
Latex Fair to PoorNot recommended for handling most organic chemicals.
Neoprene GoodOffers good resistance to a range of chemicals.

Disclaimer: The information on glove compatibility is based on general chemical resistance guides. For critical applications or prolonged exposure, it is essential to obtain specific breakthrough time data from the glove manufacturer or conduct independent testing.

Operational and Disposal Plans

Safe Handling and Storage Procedures

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Chemical Spill Protocol

In the event of a spill, follow these step-by-step procedures to ensure a safe and effective cleanup.

Workflow for Chemical Spill Response

Chemical Spill Response Workflow A Assess the Spill (Size and Immediate Hazard) B Evacuate Immediate Area (If necessary) A->B Major Spill or High Hazard D Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->D Minor Spill C Alert Others and Supervisor B->C C->D E Contain the Spill (Use absorbent dikes) D->E F Absorb the Spilled Material (Use inert absorbent like vermiculite or sand) E->F G Collect and Containerize Waste F->G H Label Waste Container ('Hazardous Waste' and contents) G->H I Decontaminate the Area (With appropriate solvent and soap and water) H->I J Dispose of Waste (Follow institutional guidelines) I->J K Restock Spill Kit J->K

Caption: Logical workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Procedure:

  • Assess the situation: Determine the size of the spill and the immediate risks. For a large or highly volatile spill, evacuate the area immediately.

  • Alert personnel: Inform your supervisor and any other personnel in the vicinity of the spill.

  • Don PPE: Put on the appropriate personal protective equipment, including at a minimum, safety goggles, a lab coat, and chemically resistant gloves (nitrile or butyl rubber are recommended).

  • Contain the spill: If it is safe to do so, prevent the spill from spreading by using absorbent dikes or pads around the perimeter.

  • Absorb the chemical: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the waste: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.

  • Decontaminate the area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of waste: Dispose of the containerized waste and any contaminated cleaning materials according to your institution's hazardous waste disposal procedures.

  • Restock supplies: Replenish any materials used from the spill kit.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all chemical waste, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and compatible waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.